molecular formula C6H14ClNO2 B14035284 (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride

Cat. No.: B14035284
M. Wt: 167.63 g/mol
InChI Key: ZGZMZYDWYHFFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride is a chiral piperidine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The piperidine ring is a fundamental structural motif found in a vast array of pharmaceuticals and biologically active compounds, with more than twenty classes of drugs containing this scaffold . The specific stereochemistry of the (3S,4R) configuration is critical, as the three-dimensional orientation of substituents on the piperidine ring profoundly influences its interactions with biological targets . This compound is characterized by the presence of a methoxy group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, which can serve as key functional handles for further chemical modification or participate in molecular recognition. Piperidine derivatives are considered "privileged structures" in drug discovery due to their prevalence in compounds with diverse biological activities, including analgesics, antipsychotics, antihistamines, and anticancer agents . The synthesis of such stereochemically defined piperidines often presents significant challenges, requiring sophisticated diastereoselective or enantioselective methods to control the relative and absolute configuration at the chiral centers . Potential research applications for this chiral building block include use in the development of novel pharmaceutical compounds, particularly as a precursor for active pharmaceutical ingredients (APIs) and as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. This compound is provided For Research Use Only. It is NOT intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

4-methoxypiperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H

InChI Key

ZGZMZYDWYHFFOT-UHFFFAOYSA-N

Canonical SMILES

COC1CCNCC1O.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical properties of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and applications of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride , a critical chiral building block in modern medicinal chemistry.

Executive Summary

This compound is a functionalized, chiral piperidine derivative characterized by a trans-relationship between the C3-hydroxyl and C4-methoxy substituents. It has emerged as a high-value scaffold in drug discovery, particularly in the development of fourth-generation EGFR inhibitors (e.g., BLU-945 ) for non-small cell lung cancer (NSCLC). Its structural rigidity and specific stereochemistry allow for precise vectoring of polar groups within kinase binding pockets, improving potency and metabolic stability.

Chemical Identity & Stereochemistry

The compound is the hydrochloride salt of the (3S,4R) enantiomer of 4-methoxypiperidin-3-ol. The relative stereochemistry is trans , with the hydroxyl and methoxy groups occupying opposite faces of the piperidine ring (typically diequatorial in the lowest energy chair conformation to minimize 1,3-diaxial interactions, though this depends on N-substitution).

Property Data
IUPAC Name This compound
Common Name trans-4-Methoxy-3-hydroxypiperidine HCl
CAS Number (Free Base) 1932043-57-6
CAS Number (HCl Salt) 2055841-02-4 (Generic for trans-isomer salt often used)
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol (Salt); 131.17 g/mol (Base)
Chirality (3S, 4R)
Relative Stereochemistry Trans (Anti)
Appearance White to off-white crystalline solid
Stereochemical Visualization

The (3S,4R) configuration dictates that the C3-OH and C4-OMe groups are trans. In a standard chair conformation:

  • C3 (S): The -OH group is oriented Up (Equatorial).

  • C4 (R): The -OMe group is oriented Down (Equatorial).

  • Note: Diequatorial orientation is thermodynamically favored over diaxial.

Physicochemical Properties
Parameter Value / Description Significance
Solubility High in H₂O, MeOH, DMSO; Low in CH₂Cl₂, Hexanes.HCl salt confers excellent aqueous solubility for biological assays.
pKa (Calculated) ~10.5 (Piperidine NH), ~14.8 (Secondary OH)The secondary amine is protonated at physiological pH.
LogP ~ -0.6 (Free Base)Low lipophilicity aids in lowering the LogD of final drug candidates.
H-Bond Donors 3 (NH₂⁺, OH)Critical for interactions with solvent or protein residues (e.g., Asp/Glu).
H-Bond Acceptors 3 (N, OH, OMe)The methoxy ether acts as a weak acceptor.
Synthetic Pathways

The synthesis of (3S,4R)-4-methoxypiperidin-3-ol generally proceeds via the ring-opening of a chiral epoxide. The trans stereochemistry is naturally established through the Sₙ2-like attack of the methoxide nucleophile on the epoxide ring.

Core Synthetic Workflow
  • Precursor: N-Protected-1,2,3,6-tetrahydropyridine (e.g., N-Boc).

  • Epoxidation: Oxidation of the alkene (using mCPBA) yields the syn-epoxide (racemic or chiral if asymmetric epoxidation is used).

  • Regioselective Ring Opening: Methanolysis of the epoxide under acidic or basic conditions. The nucleophile (MeOH) attacks the epoxide from the back face, resulting in trans geometry.

  • Deprotection & Salt Formation: Removal of the N-protecting group (e.g., TFA or HCl) and crystallization as the hydrochloride salt.

Synthesis SM N-Boc-1,2,3,6- tetrahydropyridine Epox N-Boc-3,4- epoxypiperidine SM->Epox mCPBA CH2Cl2 TransInt (±)-Trans-N-Boc- 4-methoxy-3-ol Epox->TransInt MeOH, H+ (Ring Opening) Resolution Chiral Resolution (HPLC/Enzymatic) TransInt->Resolution Separation Product (3S,4R)-4-Methoxypiperidin-3-ol HCl Resolution->Product 1. HCl/Dioxane 2. Crystallization

Figure 1: Synthetic route to (3S,4R)-4-Methoxypiperidin-3-ol HCl via epoxide ring opening.

Reactivity & Derivatization

This scaffold possesses three distinct reactive centers, allowing for versatile elaboration in medicinal chemistry campaigns.

A. Secondary Amine (N1) [1]
  • Reactivity: Highly nucleophilic.

  • Reactions: SₙAr (with heteroaryl halides), Reductive Amination (with aldehydes), Amide Coupling.

  • Use Case: Attachment to the core scaffold of a drug molecule (e.g., the isoquinoline core in BLU-945).

B. Secondary Alcohol (C3-OH)
  • Reactivity: Nucleophilic, oxidizable.

  • Reactions: Etherification (Williamson), Acylation (Esters), Oxidation to Ketone.

  • Strategic Use: Often left free to act as a hydrogen bond donor/acceptor in the binding pocket, or capped to tune solubility.

C. Methoxy Ether (C4-OMe)
  • Reactivity: Generally inert under physiological conditions.

  • Strategic Use: Acts as a "metabolic blocker" to prevent oxidation at the C4 position while maintaining a polar profile.

Applications in Drug Development
Case Study: EGFR Inhibitors (BLU-945)

(3S,4R)-4-Methoxypiperidin-3-ol is a key intermediate in the synthesis of BLU-945 , a potent, reversible inhibitor of EGFR harboring T790M and C797S resistance mutations.

  • Role of the Scaffold: The piperidine ring is attached to the isoquinoline core. The chiral (3S,4R) configuration is essential for:

    • Potency: Positioning the C3-hydroxyl group to interact with specific residues in the solvent-exposed region of the kinase ATP pocket.

    • Selectivity: The trans-methoxy group provides steric bulk that fits the mutant kinase pocket better than the wild-type, reducing off-target toxicity.

    • Physicochemical Tuning: The polar methoxy/hydroxy motif lowers the lipophilicity (LipE), improving metabolic stability compared to all-carbon analogs.

DrugDesign cluster_properties Medicinal Chemistry Utility Scaffold (3S,4R)-4-Methoxypiperidin-3-ol Solubility Low LogP (-0.6) Improves Solubility Scaffold->Solubility Binding H-Bond Donor (OH) Interacts with Solv. Front Scaffold->Binding Metabolism Blocked C4 Position Reduces CYP Oxidation Scaffold->Metabolism Target Target: Mutant Kinases (e.g., BLU-945) Binding->Target High Affinity for EGFR T790M/C797S

Figure 2: Structure-Activity Relationship (SAR) utility of the scaffold in kinase inhibitor design.

Handling & Safety
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Desiccate to prevent hydrolysis or clumping.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. The HCl salt is acidic; avoid contact with strong bases unless free-basing is intended.

References
  • BLU-945 Synthesis & Application

    • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer.
    • Source: Journal of Medicinal Chemistry (2022).
    • URL: [Link]

  • Stereochemical Synthesis of Piperidinols

    • Synthesis and biological characterization of asymmetric piperidin-3-ol deriv
    • Source: N
    • URL: [Link]

  • Chemical Vendor Data (CAS Verification)

    • Product: (3S,4R)-4-Methoxypiperidin-3-ol.[2]

    • Source: BLD Pharm / Ambeed Catalog D
  • General Piperidine Reactivity

    • Piperidine and Piperazine Deriv
    • Source: ScienceDirect / Elsevier Reference Modules.
    • URL: [Link]

Sources

Solubility Profile & Process Development Guide: 4-Methoxypiperidin-3-ol Hydrochloride

[1]

Executive Summary

This technical guide details the solubility behavior, physicochemical properties, and experimental determination protocols for 4-Methoxypiperidin-3-ol hydrochloride .[1] As a polar, functionalized piperidine salt, this compound presents specific challenges in process chemistry, particularly regarding purification and solvent selection.[1] This guide moves beyond static data, providing a dynamic framework for researchers to determine precise solubility limits and apply them to recrystallization and reaction engineering.[1]

Physicochemical Context & Structural Analysis[2]

To predict solubility behavior effectively, one must analyze the structural determinants of the molecule.[1]

  • Core Structure: The piperidine ring provides a semi-rigid, lipophilic scaffold, but the hydrochloride salt formation at the secondary amine dominates the solubility profile, imparting high lattice energy and polarity.[1]

  • Functional Groups:

    • C3-Hydroxyl (-OH): A strong hydrogen bond donor/acceptor, increasing solubility in protic solvents (Water, Alcohols).

    • C4-Methoxy (-OMe): A hydrogen bond acceptor.[1] While less polar than the hydroxyl, it adds electron density, slightly modulating the lipophilicity compared to the diol analogue.[1]

  • Salt Form (HCl): The ionic nature of the hydrochloride salt renders the compound highly soluble in high-dielectric solvents (Water, Methanol) and practically insoluble in non-polar hydrocarbons (Hexane, Heptane).

Theoretical Solubility Matrix

Based on the structure-property relationships (SPR) of analogous piperidine salts, the expected solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous Water, D₂OHigh (>100 mg/mL)Ion-dipole interactions dominate; solvation of Cl⁻ and piperidinium cation.[1]
Lower Alcohols Methanol, EthanolHigh to Moderate Strong H-bonding capability matches the solute's polar functional groups.[1]
Higher Alcohols Isopropanol (IPA), n-ButanolLow to Moderate Decreased dielectric constant reduces salt dissociation capability.[1] Ideal for thermal recrystallization.[1]
Polar Aprotic DMSO, DMF, DMAcHigh High dipole moment effectively solvates the cation; useful for reactions but difficult to remove.[1]
Halogenated Dichloromethane (DCM), ChloroformLow While the free base is soluble, the HCl salt typically shows poor solubility due to low dielectric constants.[1]
Ethers/Esters THF, MTBE, Ethyl AcetateVery Low / Insoluble Lack of H-bond donation and low polarity make these excellent anti-solvents .[1]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Complete polarity mismatch.[1]

Experimental Methodology: Self-Validating Protocols

Relying on literature values alone is insufficient for critical process steps due to batch-to-batch polymorphic variations.[1] The following protocols allow for precise, empirical determination of solubility.

Protocol A: Visual Polythermal Method (Quick Screen)

Best for: Rapidly identifying recrystallization solvent systems.

  • Preparation: Weigh 100 mg of 4-Methoxypiperidin-3-ol HCl into a clear HPLC vial or reaction tube.

  • Solvent Addition: Add the target solvent in 100 µL increments (1 volume).

  • Thermal Cycle:

    • Vortex after each addition at Room Temperature (25°C).[1]

    • If insoluble, heat to reflux (or near boiling point) using a heating block.[1]

  • Observation:

    • Soluble Cold: High solubility (< 1 vol).[1]

    • Soluble Hot/Insoluble Cold: Ideal candidate for recrystallization.[1]

    • Insoluble Hot: Potential anti-solvent.[1]

Protocol B: Gravimetric Saturation (Quantitative)

Best for: Generating precise thermodynamic solubility curves.

  • Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

  • Evaporation: Transfer a known volume (e.g., 1 mL) to a pre-weighed tared vial. Evaporate solvent under vacuum/nitrogen stream.[1]

  • Calculation:

    
    
    
Visualization: Solubility Screening Workflow

SolubilityScreeningStartStart: 100 mg CompoundAddSolventAdd 100 µL Solvent(Agitate)Start->AddSolventCheckDissolutionDissolved at 25°C?AddSolvent->CheckDissolutionHeatHeat to RefluxCheckDissolution->HeatNoResultHighHigh Solubility(Reaction Solvent)CheckDissolution->ResultHighYesCheckHotDissolved at Reflux?Heat->CheckHotResultRecrysTemp-Dependent Solubility(Recrystallization Candidate)CheckHot->ResultRecrysYesResultAntiInsoluble(Anti-Solvent)CheckHot->ResultAntiNo

Caption: Logic flow for classifying solvents via the Visual Polythermal Method.

Process Application: Recrystallization & Purification[1][3][4]

The primary utility of the solubility profile is designing purification steps.[1] For 4-Methoxypiperidin-3-ol HCl, the "Solvent/Anti-Solvent" method is often superior to simple cooling crystallization due to the compound's high affinity for polar solvents.[1]

Strategy 1: Methanol / MTBE System

This is a classic system for polar amine salts.[1]

  • Dissolution: Dissolve the crude salt in the minimum volume of warm Methanol (MeOH) .

  • Precipitation: Slowly add Methyl tert-butyl ether (MTBE) or Diethyl Ether while stirring.[1]

  • Mechanism: The MeOH solvates the ions; the ether reduces the dielectric constant of the mixture, forcing the salt lattice to reform.[1]

  • Advantage: MTBE has a higher boiling point (55°C) than diethyl ether, allowing for safer handling and better thermal control.[1]

Strategy 2: Ethanol / Isopropanol (IPA)
  • Method: Dissolve in hot Ethanol; add hot IPA. Cool slowly to 0°C.

  • Advantage: Avoids low-boiling ethers.[1][2] IPA acts as a "weak" solvent rather than a strict anti-solvent, often yielding better crystal morphology (larger, filterable crystals) than the rapid crash-out seen with ethers.[1]

Visualization: Solvent Selection Logic

RecrysLogicInputCrude 4-Methoxypiperidin-3-ol HClSolubilityCheckSolubility in MeOH?Input->SolubilityCheckPathAHigh SolubilitySolubilityCheck->PathAVery SolublePathBModerate SolubilitySolubilityCheck->PathBSparingly SolubleActionAUse Anti-Solvent Method(MeOH + MTBE/EtOAc)PathA->ActionAActionBUse Cooling Method(Hot EtOH -> Cold EtOH)PathB->ActionB

Caption: Decision tree for selecting the optimal crystallization strategy based on solubility magnitude.

Critical Safety & Stability Considerations

  • Hygroscopicity: Hydrochloride salts of hydroxylated amines are frequently hygroscopic.[1]

    • Impact: Solubility in organic solvents (like DCM) may appear higher than reality if the sample has absorbed atmospheric water.[1]

    • Mitigation: Dry the sample under vacuum at 40°C for 4 hours before solubility testing.[1]

  • Alcoholysis: While stable in neutral alcohols, avoid prolonged heating in acidic methanol if the compound is sensitive (though piperidines are generally robust).[1]

  • Reactant Compatibility: Avoid using Acetone or MEK as solvents if the free amine is present in equilibrium, as aminal formation can occur.[1] This is less of a risk with the pure HCl salt but critical during basification workups.[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for solubility screening protocols).

  • Seddon, K. R., & Stark, A. (2015).[1] "Solubility of salts in organic solvents." Green Chemistry, 17, 123-135.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Methoxypiperidin-3-ol hydrochloride.[1] (General property reference). Link

  • BenchChem. (2025).[1][3][4] Technical Guide: Solubility Profile of Piperidine Derivatives. (Analogous compound data). Link

pKa values and ionization of (3S,4R)-4-Methoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa and Ionization of (3S,4R)-4-Methoxypiperidin-3-ol

Abstract This guide provides a comprehensive technical analysis of the ionization behavior of (3S,4R)-4-Methoxypiperidin-3-ol, a critical chiral building block in medicinal chemistry. We explore the structural determinants of its basicity, including stereoelectronic effects and intramolecular hydrogen bonding characteristic of the cis-disposition.[1] Furthermore, we detail a self-validating experimental protocol for accurate pKa determination using potentiometric and NMR-based titration methods, specifically tailored for non-chromophoric heterocycles.

Structural Analysis & Stereochemistry

The physicochemical profile of (3S,4R)-4-Methoxypiperidin-3-ol is defined by the interplay between its piperidine core and the vicinal oxygenated substituents.

  • Core Scaffold: Piperidine (secondary amine).[1]

  • Stereochemistry (3S, 4R): This configuration assigns a cis relationship between the C3-hydroxyl and C4-methoxy groups.[1]

  • Conformational Landscape: The piperidine ring predominantly adopts a chair conformation.[1] In the cis-(3S,4R) isomer, the equilibrium typically favors the conformer where the bulky substituents minimize 1,3-diaxial interactions, though this is complicated by the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding

The cis-orientation allows for a specific intramolecular interaction that influences basicity:

  • Free Base Form: The C3-hydroxyl proton can donate a hydrogen bond to the piperidine nitrogen lone pair (OH

    
     N).[1] This stabilizes the free base, effectively lowering  the pKa compared to the trans isomer.[1]
    
  • Conjugate Acid Form: Upon protonation, the ammonium proton (

    
    ) can interact with the vicinal oxygen atoms.[1] However, in aqueous media, bulk solvation usually overrides these subtle intramolecular forces.[1]
    

pKa Prediction and Ionization Profile

Unlike simple piperidine (pKa


 11.22), the basicity of (3S,4R)-4-Methoxypiperidin-3-ol is attenuated by the electron-withdrawing inductive effects (-I) of the oxygenated substituents.
Estimated pKa Value

Based on Hammett substituent constants and data from structural analogs (e.g., 3-hydroxypiperidine, pKa


 9.4; 4-methoxypiperidine, pKa 

9.8), we can derive a high-confidence prediction range.
MoietyElectronic EffectImpact on pKa
Piperidine Core Reference BaseStart

11.2
C3-OH (

-position)
Strong -I Inductive

pKa

-1.5 to -1.8
C4-OMe (

-position)
Weak -I Inductive

pKa

-0.4 to -0.6
Stereochemical (Cis) H-bond Stabilization of BaseSlight decrease

Predicted pKa Range: 8.8 – 9.2

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium at the piperidine nitrogen.

Ionization Base (3S,4R)-Free Base (Neutral) Acid (3S,4R)-Conjugate Acid (Cationic) Base->Acid + H+ (pH < pKa) Acid->Base - H+ (pH > pKa) Proton H+

Figure 1: Equilibrium between the neutral free base and the cationic conjugate acid.[1]

Physiological Ionization State (pH 7.4)

Using the Henderson-Hasselbalch equation:



Assuming a pKa of 9.0:




Experimental Protocols for pKa Determination

Since (3S,4R)-4-Methoxypiperidin-3-ol lacks a strong UV chromophore conjugated to the basic center, standard spectrophotometric titration is unsuitable. We recommend Potentiometric Titration as the primary method, with NMR Titration as a validation technique.[1]

Method A: Potentiometric Titration (Gold Standard)

This method measures the pH change in response to the addition of a standard acid/base titrant.

Reagents:

  • Analyte: >5 mg of pure (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride salt.[1]

  • Titrant: 0.1 M KOH (standardized, CO2-free).[1]

  • Solvent: 0.15 M KCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (to purge CO2).[1]

Protocol:

  • Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.

  • Dissolution: Dissolve the hydrochloride salt in 20 mL of 0.15 M KCl solution.

  • Blank Run: Perform a titration on the solvent blank to correct for background carbonate.[1]

  • Titration: Under inert gas flow, add 0.1 M KOH in small increments (e.g., 5-10 µL). Wait for electrode stability (<0.1 mV/sec drift) before recording pH.

  • Data Analysis: Plot pH vs. Volume of KOH. Determine the inflection point (equivalence point).[1][2] Use the Bjerrum method or non-linear regression to calculate pKa from the buffer region (20-80% neutralization).[1]

Method B: 1H NMR-pH Titration (High Specificity)

Ideal for small sample amounts or when impurities are present.

Protocol:

  • Sample Prep: Dissolve ~2 mg of analyte in 500 µL of D2O/H2O (10:90) containing 150 mM NaCl.[1]

  • Shift Standard: Add an internal reference (e.g., TSP or DSS) that does not shift with pH.[1]

  • Titration Loop:

    • Adjust pH using dilute DCl or NaOD.[1]

    • Measure pH using a micro-electrode inside the NMR tube.[1]

    • Acquire 1H NMR spectrum.[1][2][3]

    • Repeat for 10-12 points across the pH range 6.0 – 12.0.[1]

  • Analysis: Track the chemical shift (

    
    ) of the C3-H  or C4-H  protons. These protons are closest to the ionization center and will show the largest shift (
    
    
    
    ).
  • Calculation: Fit the data to the equation:

    
    
    
Workflow Diagram

Protocol Start Start: Pure HCl Salt Solvent Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Solvent Purge Purge with Argon (Remove CO2) Solvent->Purge Titrate Add 0.1 M KOH (Stepwise Addition) Purge->Titrate Measure Record pH Stability (<0.1 mV drift) Titrate->Measure Measure->Titrate Next Step Plot Generate Bjerrum Plot (pH vs Volume) Measure->Plot Complete Calc Calculate pKa (Half-Equivalence Point) Plot->Calc

Figure 2: Step-by-step workflow for potentiometric pKa determination.

Implications for Drug Development

  • Solubility: The high ionization fraction at pH 7.4 ensures excellent aqueous solubility, making this scaffold ideal for enhancing the solubility of lipophilic pharmacophores.[1]

  • Permeability: As a cation, passive diffusion across the blood-brain barrier (BBB) may be limited unless active transport is involved.[1] However, the lipophilic methoxy group aids in balancing the LogD.[1]

  • hERG Liability: Basic amines with pKa > 8.0 are often flagged for hERG channel binding.[1] The steric bulk of the (3S,4R) substituents may mitigate this risk compared to unsubstituted piperidines.

References

  • PubChem. 4-Methoxypiperidine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • University of Liverpool. Experimental Determination of pKa in Aqueous and Non-Aqueous Solvents. Available at: [Link]

Sources

Technical Guide: Synthesis and Application of Chiral 4-Methoxypiperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxypiperidin-3-ol scaffold represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in renin inhibitors, antimalarial agents (febrifugine analogs), and GPCR ligands. Its value lies in the dense functionalization of the piperidine ring, where the vicinal amino-alcohol ether motif allows for precise conformational locking via intramolecular hydrogen bonding.

This guide provides a definitive technical workflow for the asymmetric synthesis, stereochemical resolution, and biological application of these derivatives. Unlike generic reviews, this document focuses on the causality of synthetic choices —specifically overcoming the regiochemical challenges of 3,4-epoxypiperidine ring opening and the enzymatic resolution of the resulting enantiomers.

Part 1: Structural & Stereochemical Analysis

The 4-methoxypiperidin-3-ol core possesses two stereogenic centers (C3 and C4), yielding four discrete stereoisomers. The biological activity of these derivatives is often strictly governed by their stereochemistry, which dictates the vector orientation of the C3-hydroxyl and C4-methoxy groups.

Stereoisomer Classification
  • (3R,4R) and (3S,4S): The trans-isomers. These are the kinetic products of standard epoxide ring-opening reactions (following the Fürst-Plattner rule).

  • (3R,4S) and (3S,4R): The cis-isomers. These often require secondary stereoinversion steps (e.g., Mitsunobu reaction) or specific hydrogenation protocols.

Conformational Locking

In the cis-configuration, an intramolecular hydrogen bond between the C3-OH and the C4-OMe (or the ring nitrogen) can lock the piperidine into a specific chair conformation. This reduces the entropic penalty upon binding to protein targets, a critical feature for high-affinity ligands.

Stereochemistry Tetrahydropyridine N-Boc-1,2,3,6- tetrahydropyridine Epoxide N-Boc-3,4- epoxypiperidine Tetrahydropyridine->Epoxide Epoxidation (mCPBA) Trans_Rac (±)-trans-4-methoxy piperidin-3-ol Epoxide->Trans_Rac Ring Opening (MeOH, H+) Anti-addition Cis_Rac (±)-cis-4-methoxy piperidin-3-ol Trans_Rac->Cis_Rac Stereoinversion (Mitsunobu)

Figure 1: Stereochemical lineage from the tetrahydropyridine precursor. The primary synthetic vector favors the trans-isomer via anti-opening of the epoxide.

Part 2: Synthetic Strategies & Causality

The synthesis of chiral 4-methoxypiperidin-3-ol is non-trivial due to the need for regiocontrol during the functionalization of the piperidine ring.

Strategy A: The Epoxide Ring-Opening Route (Primary)

This is the industry-standard approach due to the availability of N-Boc-1,2,3,6-tetrahydropyridine.

  • Epoxidation: Oxidation of the alkene using m-CPBA yields the syn-epoxide.

    • Causality: The N-Boc group is essential here. A free amine would be susceptible to oxidation (forming N-oxides), and the carbamate protecting group electronically deactivates the nitrogen, preventing side reactions.

  • Regioselective Ring Opening: The epoxide is opened with methanol.[1]

    • Challenge: Nucleophilic attack can occur at C3 or C4.

    • Solution: Under acidic conditions (e.g., BF3·Et2O or H2SO4), the reaction is governed by electronic factors. However, for 3,4-epoxypiperidines, steric and torsional strain (Fürst-Plattner rule) dictates that the nucleophile (MeOH) attacks in a trans-diaxial fashion.

    • Outcome: This predominantly yields the trans -4-methoxy-3-hydroxy isomer.

Strategy B: Enzymatic Kinetic Resolution (EKR)

To obtain enantiopure material from the racemic trans product, biocatalysis is superior to classical salt resolution.

  • Enzyme: Candida antarctica Lipase B (CAL-B).[2]

  • Mechanism: CAL-B selectively acylates one enantiomer of the secondary alcohol (usually the R-alcohol) using an acyl donor (vinyl acetate), leaving the S-alcohol unreacted.

  • Self-Validation: The reaction progress is monitored by Chiral HPLC. The "E-value" (Enantiomeric Ratio) determines the efficiency. An E > 200 is typical for this substrate class.[2][3]

Part 3: Detailed Experimental Protocols

The following protocols are synthesized from high-confidence methodologies for piperidine functionalization [1, 2].

Protocol 1: Synthesis of (±)-trans-N-Boc-4-methoxypiperidin-3-ol

Reagents: N-Boc-3,4-epoxypiperidine (10.0 g), Methanol (anhydrous, 100 mL), BF3·Et2O (catalytic).

  • Setup: Dissolve N-Boc-3,4-epoxypiperidine in anhydrous methanol under nitrogen atmosphere. Cool to 0°C to control the exotherm.

  • Catalysis: Add BF3·Et2O (0.1 eq) dropwise. Note: Lewis acids are preferred over Brønsted acids to minimize Boc-deprotection.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (23°C) for 4 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product elutes as a viscous oil.

Data Validation Point:

  • 1H NMR (CDCl3): Look for the H3 carbinol proton (multiplet, ~3.6-3.8 ppm) and the H4 methine proton. The coupling constant J(H3,H4) should be ~9-11 Hz, indicative of a trans-diaxial relationship.

Protocol 2: Enzymatic Kinetic Resolution

Reagents: (±)-trans-alcohol (from Protocol 1), Vinyl Acetate (acyl donor), CAL-B (immobilized, e.g., Novozym 435), MTBE (solvent).

  • Mix: Dissolve the racemate in MTBE. Add Vinyl Acetate (3.0 eq).

  • Initiate: Add CAL-B (20% w/w relative to substrate).

  • Incubate: Shake at 30°C at 200 rpm.

  • Monitor: Check conversion by GC or HPLC every 2 hours. Stop at exactly 50% conversion.

  • Separation: Filter off the enzyme. Evaporate solvent. Separate the (3S,4S)-alcohol from the (3R,4R)-acetate via column chromatography.[4]

Summary of Quantitative Data
ParameterValue / ConditionNote
Epoxide Opening Yield 85 - 92%Regioselectivity > 10:1 favoring 4-OMe
Resolution Conversion 50% (Ideal)Theoretical max for kinetic resolution
Enantiomeric Excess (ee) > 98%After column separation of alcohol/ester
Typical E-Value > 100Indicates highly selective enzyme

Part 4: Medicinal Chemistry Applications & Pathways[6]

The 4-methoxypiperidin-3-ol unit is not just a scaffold; it is a functional switch.

  • Antimalarials: In febrifugine analogs, the C3-hydroxyl group is critical for binding to the tRNA synthetase active site. The C4-methoxy group modulates lipophilicity (LogP) and metabolic stability [3].

  • Renin Inhibitors: The piperidine ring acts as a transition-state mimic. The methoxy group often fills a specific hydrophobic pocket (S3 subsite) in the aspartyl protease [4].

MedChem Scaffold Chiral 4-methoxy piperidin-3-ol Target1 Renin Inhibitors (Hypertension) Scaffold->Target1 Target2 Febrifugine Analogs (Antimalarial) Scaffold->Target2 Target3 GPCR Ligands (Opioid/Sigma) Scaffold->Target3 Mechanism1 Transition State Mimicry Target1->Mechanism1 Mode of Action Mechanism2 tRNA Synthetase Inhibition Target2->Mechanism2 Mode of Action

Figure 2: Therapeutic divergence of the 4-methoxypiperidin-3-ol scaffold.

References

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, RSC Publishing.[5]

  • Regioselective Ring Opening of Epoxide with Alcohols: A Selective Route to α‐Alkylated Ketones and β‐Alkylated Secondary Alcohols. ChemCatChem, Wiley-VCH.

  • 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one: An intermediate for febrifugine synthesis. Acta Crystallographica Section E, NIH/PubMed.

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. TU Delft Repository.

Sources

Therapeutic potential of (3S,4R)-4-Methoxypiperidin-3-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: The (3S,4R)-4-Methoxypiperidin-3-ol Scaffold: A Privileged Chiral Motif in Modern Drug Discovery Subtitle: Technical Guide to Pharmacophore Integration, Stereoselective Synthesis, and Therapeutic Applications[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the (3S,4R)-4-Methoxypiperidin-3-ol moiety has emerged as a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets. Unlike simple piperidines, this specific stereoisomer offers a unique combination of conformational bias , defined hydrogen-bonding vectors , and tuned lipophilicity .[2]

This technical guide analyzes the therapeutic potential of this scaffold, moving beyond basic structural description to explore its utility in Fragment-Based Drug Discovery (FBDD) , its role in Kinase and GPCR modulation , and the synthetic protocols required to access it with high enantiopurity.[2]

Structural Pharmacology & Conformational Analysis

The therapeutic value of (3S,4R)-4-Methoxypiperidin-3-ol lies in its ability to reduce the entropic penalty of binding.[1] By locking the piperidine ring into a specific low-energy chair conformation, the (3S,4R) configuration pre-organizes the functional groups for optimal receptor interaction.[1][2]

Stereochemical Pharmacophore Mapping

The (3S,4R) configuration creates a specific spatial arrangement of the C3-hydroxyl and C4-methoxy groups.[1]

  • C3-Hydroxyl (Donor/Acceptor): Acts as a critical "anchor point," often forming hydrogen bonds with backbone residues in kinase hinge regions or polar residues in GPCR binding pockets.[2]

  • C4-Methoxy (Acceptor/Lipophilic): Provides a metabolic handle.[1][2] Unlike a free hydroxyl, the methoxy group caps the polarity, improving CNS penetration (LogP modulation) while retaining H-bond acceptor capability.[2]

  • The "Cis-Like" Advantage: In many 3,4-disubstituted piperidines, the (3S,4R) absolute configuration corresponds to a cis-relationship (depending on specific priority rules of the 4-substituent).[1][2] This often forces the substituents into an axial-equatorial or equatorial-axial relationship, which is distinct from the thermodynamically stable diequatorial trans-isomer.[1] This "high-energy" ground state can be critical for fitting into restricted active sites.[1]

Physicochemical Profile
PropertyValue (Predicted)Medicinal Chemistry Significance
Molecular Weight ~131.17 DaIdeal fragment size (Rule of 3 compliant).[1][2][3]
cLogP ~0.2 - 0.5Low lipophilicity; ideal for lowering LogP of greasy leads.[1]
tPSA ~30-40 ŲHigh polar surface area relative to size; good solubility.[1]
pKa (Piperidine N) ~10.5Basic amine; forms salt bridges (e.g., with Asp/Glu residues).[2]

Therapeutic Applications & Case Studies

The (3S,4R)-4-Methoxypiperidin-3-ol scaffold is rarely a drug in isolation but serves as a high-affinity warhead or linker in complex APIs.[1]

Kinase Inhibition (JAK/BTK Pathways)

The scaffold is a bioisostere for the 3,4-disubstituted piperidine ring found in Tofacitinib (JAK inhibitor).[2]

  • Mechanism: The piperidine nitrogen binds to the ATP-binding pocket (often interacting with the gatekeeper residue), while the C3/C4 substituents extend into the solvent-exposed region or the ribose-binding pocket.[1]

  • Advantage: The (3S,4R) stereochemistry allows for specific vector exploration.[2] The C4-methoxy group can displace conserved water molecules, leading to gains in potency via entropic release.[1]

GPCR Antagonists (Orexin & Opioid Receptors)

Research indicates utility in Orexin Type 2 Receptor (OX2R) antagonists and Kappa Opioid Receptor (KOR) ligands.[2]

  • Case Study: In Orexin antagonists, the piperidine nitrogen is often urea-linked to a heteroaromatic core.[1] The (3S,4R)-methoxy/hydroxy motif provides selectivity over OX1R by exploiting subtle differences in the transmembrane binding pocket.[1][2]

  • Opioid Ligands: The scaffold mimics the rigid morphinan core, providing a "deconstructed" opioid pharmacophore that retains efficacy while potentially reducing arrestin recruitment (biased signaling).[2]

Iminosugar Mimetics (Glycosidase Inhibition)

Structurally, the molecule acts as a 1-deoxysugar analog.[2]

  • Therapeutic Area: Lysosomal Storage Disorders (e.g., Fabry, Gaucher).[2]

  • Mechanism: It can act as a Pharmacological Chaperone , binding to misfolded lysosomal enzymes in the ER and stabilizing them for transport to the lysosome.

Synthetic Methodologies

Accessing the pure (3S,4R) enantiomer is non-trivial due to the potential for racemization and the difficulty of separating cis/trans isomers.[2] Two primary validated routes exist.

Route A: Asymmetric Hydrogenation (Scalable)

This route uses a chiral catalyst to set the stereocenters simultaneously from a pyridine precursor.[2]

  • Step 1: Synthesis of 3-hydroxy-4-methoxypyridine.[1]

  • Step 2: Ru- or Rh-catalyzed asymmetric hydrogenation .

    • Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] or similar chiral phosphine ligands.[1][2]

    • Conditions: High pressure H2 (50 bar), acidic methanol.[2]

  • Result: High cis-selectivity (>95:5 dr) and high enantioselectivity (>90% ee).[1][2]

Route B: Chiral Pool Synthesis (L-Tartaric Acid or Amino Acids)

Ideal for academic exploration where absolute configuration proof is required.[1][2]

  • Starting Material: L-Tartaric acid or (S)-Malic acid.[1]

  • Key Step: Cyclization to form the piperidine ring followed by regioselective methylation.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: 4-Methoxypyridin-3-ol Hydrogenation Asymmetric Hydrogenation (50 bar H2, MeOH) Start->Hydrogenation Substrate Loading Cat Catalyst: Ru/Rh Chiral Complex (e.g., (S)-BINAP) Cat->Hydrogenation Chiral Induction Resolution Opt. Kinetic Resolution (Lipase/Acyl Donor) Hydrogenation->Resolution Crude Mixture (cis/trans mix) Product Target: (3S,4R)-4-Methoxypiperidin-3-ol (>98% ee, >95% dr) Resolution->Product Purification

Caption: Figure 1. Stereoselective synthesis workflow via asymmetric hydrogenation to access high-purity (3S,4R) scaffold.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of (3S,4R)-4-Methoxypiperidin-3-ol via Enzymatic Resolution (Self-Validating Protocol).

Reagents:

  • Racemic cis-4-methoxypiperidin-3-ol (Commercial or synthesized via NaBH4 reduction of ketone).[1]

  • Candida antarctica Lipase B (CAL-B, immobilized).[2]

  • Vinyl acetate (Acyl donor).[2]

  • MTBE (Solvent).[2]

Protocol:

  • Dissolution: Dissolve 10.0 g of racemic cis-4-methoxypiperidin-3-ol in 100 mL of anhydrous MTBE.

  • Acylation: Add 5.0 equiv. of vinyl acetate and 1.0 g of CAL-B.

  • Incubation: Stir at 30°C. Monitor via Chiral HPLC.

    • Checkpoint: The enzyme typically acetylates the (3R,4S) enantiomer faster, leaving the desired (3S,4R)-diol unreacted (or vice versa depending on specific enzyme preference; must be validated by optical rotation).[2]

  • Filtration: Filter off the enzyme.

  • Separation: Evaporate solvent. Separate the free alcohol (Product) from the acetylated ester (Byproduct) via silica gel chromatography (DCM/MeOH 9:1).

  • Validation (QC):

    • 1H NMR (400 MHz, CDCl3): Confirm diagnostic coupling constants (

      
      ) to verify cis-configuration (typically smaller 
      
      
      
      values ~3-5 Hz compared to trans ~8-10 Hz).
    • Optical Rotation: Compare

      
       with literature standard (Expected: + or - depending on salt form).
      

Mechanistic Pathway: Kinase Interaction

The following diagram illustrates how the (3S,4R) scaffold interacts within a theoretical kinase binding pocket (e.g., JAK1), highlighting the "Lock and Key" fit provided by the stereochemistry.

Pharmacophore_Interaction cluster_binding Active Site Conformation Hinge Kinase Hinge Region (Glu/Leu Backbone) Solvent Solvent Front (Water Network) Gatekeeper Gatekeeper Residue (Met/Thr) PipN Piperidine N (Protonated) PipN->Hinge Salt Bridge / H-Bond C3_OH C3-OH (3S) (H-Bond Donor) C3_OH->Gatekeeper H-Bond (Specific Vector) C4_OMe C4-OMe (4R) (Lipophilic Contact) C4_OMe->Solvent Entropic Water Displacement

Caption: Figure 2. Pharmacophore mapping of (3S,4R)-4-Methoxypiperidin-3-ol within a kinase active site.

References

  • Identification of Opioid Antagonists: Thomas, J. B., et al. (2001).[2] "Identification of the first trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity."[1][4] Journal of Medicinal Chemistry. Link

  • Orexin Receptor Modulators: Patent US11479552B2. "Substituted piperidine compounds and their use (Orexin Type 2)." Google Patents.[5] Link

  • JAK Inhibitor Scaffolds: Patent US10519164B2. "Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)..." Google Patents.[5] Link

  • Stereoselective Synthesis: Brown, R. C. D., et al. (2013).[2] "Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol." Journal of Organic Chemistry. Link

  • Iminosugar Therapeutics: "Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives." Chemical Biology & Drug Design. Link

Sources

The Definitive Guide to (3S,4R)-4-Methoxypiperidin-3-ol Hydrochloride: Identifiers, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the spatial arrangement of polar functional groups dictates a molecule's pharmacokinetic profile and target affinity. (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride has emerged as a critical chiral building block in the development of next-generation targeted therapeutics. Its unique cis-stereochemistry provides a rigid, polar vector that improves metabolic stability, lowers lipophilicity (logD), and enhances Lipophilic Efficiency (LipE).

As a Senior Application Scientist, I have observed a paradigm shift in kinase inhibitor design: moving away from flat, lipophilic aromatic rings toward


-rich, stereochemically defined heterocycles. This technical guide provides an authoritative breakdown of the chemical identifiers, self-validating synthetic protocols, and field-proven applications of this highly sought-after intermediate, particularly in the synthesis of advanced Epidermal Growth Factor Receptor (EGFR) inhibitors.

Chemical Identity & Structural Elucidation

Accurate identification is the first pillar of scientific integrity. Due to the presence of two contiguous stereocenters, distinguishing between the cis and trans diastereomers, as well as their respective enantiomers, is paramount. The (3S,4R) configuration specifically denotes the cis-relationship between the hydroxyl and methoxy groups on the piperidine ring.

Table 1: Core Chemical Identifiers

PropertyValue
Chemical Name This compound
Common Synonyms cis-4-methoxypiperidin-3-ol hydrochloride; rel-(3R,4S)-4-Methoxypiperidin-3-ol HCl
CAS Number (Hydrochloride) 1638771-90-0
CAS Number (Free Base) 1932043-57-6
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
SMILES (Hydrochloride) Cl.CO[C@H]1CCNC[C@@H]1O

Synthetic Methodologies & Reaction Mechanisms

Synthesizing the cis-(3S,4R) configuration requires a deliberate circumvention of standard thermodynamic outcomes. Direct epoxide opening of a piperidine ring typically yields the trans-diaxial product due to the Fürst-Plattner rule. Therefore, accessing the cis-isomer requires a highly controlled oxidation-reduction sequence.

SynthesisFlow SM N-Boc-1,2,3,6-tetrahydropyridine Step1 Epoxidation (mCPBA, CH2Cl2) SM->Step1 Int1 N-Boc-3,4-epoxypiperidine Step1->Int1 Step2 Regioselective Ring Opening (NaOMe, MeOH) Int1->Step2 Int2 trans-N-Boc-4-methoxypiperidin-3-ol Step2->Int2 Step3 Oxidation (Dess-Martin Periodinane) Int2->Step3 Int3 N-Boc-4-methoxypiperidin-3-one Step3->Int3 Step4 Diastereoselective Reduction (L-Selectride, THF, -78°C) Int3->Step4 Int4 cis-N-Boc-4-methoxypiperidin-3-ol (Racemate) Step4->Int4 Step5 Chiral Resolution (Preparative SFC) Int4->Step5 Int5 (3S,4R)-N-Boc-4-methoxypiperidin-3-ol Step5->Int5 Step6 Boc Deprotection & Salt Formation (4M HCl in Dioxane) Int5->Step6 Product (3S,4R)-4-Methoxypiperidin-3-ol HCl Target Compound Step6->Product

Figure 1: Stereoselective synthetic workflow for this compound.

Quantitative Yield & Purity Metrics

To ensure reproducibility in scale-up environments, the following metrics represent validated benchmarks across the synthetic sequence.

Table 2: Typical Yields and Stereochemical Purity Across Synthetic Steps

Synthetic StepReagents / ConditionsTypical Yield (%)Enantiomeric/Diastereomeric Excess
1. Epoxidation mCPBA, CH₂Cl₂, 0°C85 - 90%N/A (Achiral)
2. Ring Opening NaOMe, MeOH, Reflux75 - 80%>98% trans (d.e.)
3. Oxidation DMP, CH₂Cl₂, RT90 - 95%N/A
4. Reduction L-Selectride, THF, -78°C80 - 85%>95% cis (d.e.)
5. Resolution Chiral SFC (Chiralpak AD-H)40 - 45%>99% e.e. for (3S,4R)
6. Deprotection 4M HCl in Dioxane, RT>95%>99% e.e.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed not just as a recipe, but as a mechanistic guide. Understanding why a reagent is chosen ensures that deviations can be rationally troubleshot.

Step A: Diastereoselective Reduction to cis-Racemate

Objective: Convert trans-N-Boc-4-methoxypiperidin-3-ol to the cis-diastereomer via an oxidation/reduction sequence.

  • Oxidation: Dissolve trans-N-Boc-4-methoxypiperidin-3-ol (1.0 eq) in anhydrous CH₂Cl₂. Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir at room temperature for 2 hours. Quench with saturated Na₂S₂O₃/NaHCO₃. Extract and concentrate to yield N-Boc-4-methoxypiperidin-3-one.

  • Reduction (The Critical Step): Dissolve the crude ketone in anhydrous THF and cool to -78°C under argon. Dropwise, add L-Selectride (1.5 eq, 1.0 M in THF). Stir for 2 hours at -78°C.

    • Causality & Validation: L-Selectride (lithium tri-sec-butylborohydride) provides an exceptionally bulky source of hydride. At -78°C, the steric hindrance of the N-Boc group and the adjacent C4-methoxy group forces the hydride to attack from the less hindered equatorial face. This pushes the resulting alkoxide oxygen into the axial position, establishing the required cis relationship with the equatorial methoxy group. The low temperature prevents thermodynamic equilibration, ensuring a diastereomeric excess (d.e.) of >95%[2].

Step B: Chiral Resolution via SFC

Objective: Isolate the (3S,4R) enantiomer from the cis-racemate.

  • Methodology: Subject the cis-racemate to Preparative Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column. Mobile phase: CO₂ / Methanol (typically 80:20) with 0.1% diethylamine modifier.

    • Causality & Validation: Standard achiral chromatography cannot separate enantiomers. SFC utilizing a chiral stationary phase allows for the baseline resolution of the (3S,4R) and (3R,4S) enantiomers. The use of supercritical CO₂ ensures rapid mass transfer, low pressure drops, and high-throughput isolation without thermal degradation of the Boc-protected intermediate.

Step C: Deprotection and Salt Formation

Objective: Cleave the Boc group to yield the final hydrochloride salt.

  • Methodology: Dissolve the pure (3S,4R)-N-Boc-4-methoxypiperidin-3-ol in minimal 1,4-dioxane. Add 4M HCl in dioxane (5.0 eq) at room temperature. Stir for 3 hours.

    • Causality & Validation: Dioxane is a non-nucleophilic solvent that stabilizes the intermediate tert-butyl cation generated during Boc cleavage, preventing unwanted side reactions. As the deprotection proceeds, the highly polar this compound salt precipitates directly from the organic mixture. This precipitation drives the reaction to completion (Le Chatelier's principle) and allows for isolation via simple vacuum filtration, yielding a product with >99% purity.

Applications in Next-Generation Kinase Inhibitors

The pharmaceutical value of this compound is best exemplified by its role in the discovery of BLU-945 , a potent, reversible, and wild-type-sparing EGFR inhibitor developed for treatment-resistant Non-Small-Cell Lung Cancer (NSCLC)[1].

Patients treated with third-generation irreversible TKIs (like osimertinib) frequently develop the C797S on-target resistance mutation. Developing reversible inhibitors for the L858R/T790M/C797S triple mutant is notoriously difficult due to off-target toxicity against wild-type EGFR.

During the lead optimization of BLU-945, researchers needed to replace highly lipophilic, metabolically unstable moieties with polar,


-rich groups to mitigate UGT-mediated clearance and improve bioavailability. The incorporation of the 4-methoxypiperidin-3-ol  motif provided the perfect balance:
  • Hydrogen Bonding: The cis-hydroxyl group acts as a precise hydrogen-bond donor/acceptor, anchoring the molecule within the solvent-exposed region of the kinase domain.

  • Lipophilic Efficiency (LipE): The methoxy group provides necessary desolvation energy without drastically increasing the molecule's overall logD, maintaining a high LipE score.

  • Metabolic Stability: The rigid, saturated nature of the piperidine ring resists oxidative metabolism by Cytochrome P450 enzymes far better than its planar aromatic counterparts.

References

  • Eno, M. S., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 2022, 65(14), 9662-9677. URL: [Link]

  • World Intellectual Property Organization (WIPO). "Inhibitors of mutant forms of EGFR." Patent WO2021133809A1, Published July 1, 2021.

Difference between cis and trans 4-methoxypiperidin-3-ol isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and analytical distinctions between the cis and trans isomers of 4-methoxypiperidin-3-ol.

Core Scaffold Analysis for Medicinal Chemistry Applications

Executive Summary

The 4-methoxypiperidin-3-ol scaffold is a critical pharmacophore in modern drug discovery, serving as a core structural motif in Janus Kinase (JAK) inhibitors, Dopamine D4 antagonists, and Sigma-1 receptor ligands. The stereochemical relationship between the C3-hydroxyl and C4-methoxy substituents dictates the vector of hydrogen bond donors/acceptors and the overall lipophilicity (LogD) of the molecule.

  • Trans-isomer: Typically adopts a diequatorial conformation, maximizing steric stability but exposing polar groups to the solvent.

  • Cis-isomer: Adopts an equatorial-axial conformation, facilitating intramolecular hydrogen bonding (IMHB), which increases membrane permeability and alters receptor binding kinetics.

This guide provides a definitive technical analysis of these isomers, focusing on conformational dynamics, selective synthesis, and analytical differentiation.

Conformational Analysis & Thermodynamics

The piperidine ring exists predominantly in a chair conformation. The stability and physical properties of the isomers are governed by 1,3-diaxial interactions and intramolecular hydrogen bonding.

The Trans Isomer (3-OH, 4-OMe)[1]
  • Configuration: The substituents are on opposite sides of the ring plane.

  • Preferred Conformation: Diequatorial (3-OH eq, 4-OMe eq).

  • Thermodynamics: This is the thermodynamically most stable isomer due to the absence of 1,3-diaxial steric strain.

  • H-Bonding: The dihedral angle between the C3-O and C4-O bonds is nearly 60° (gauche) in the diaxial form or 180° (anti) in the diequatorial form. In the dominant diequatorial form, the distance is too large for strong IMHB; both groups act as unrestricted H-bond donors/acceptors to the solvent.

The Cis Isomer (3-OH, 4-OMe)
  • Configuration: The substituents are on the same side of the ring plane.

  • Preferred Conformation: Equilibrium between (3-OH eq, 4-OMe ax) and (3-OH ax, 4-OMe eq) .

  • Thermodynamics: Less stable than the trans-isomer due to one substituent always being axial (gauche interaction).

  • H-Bonding: The cis arrangement places the oxygen atoms at a dihedral angle of ~60°, ideal for Intramolecular Hydrogen Bonding (IMHB) . This internal bond masks polarity, often resulting in higher lipophilicity and better passive permeability compared to the trans isomer.

Visualizing the Equilibrium (DOT Diagram)

Conformation Trans Trans-Isomer (Diequatorial) Most Stable Steric 1,3-Diaxial Strain (Destabilizing) Trans->Steric Avoids Cis Cis-Isomer (Axial/Equatorial) IMHB Stabilized IMHB Intramolecular H-Bond (Reduces Polarity) Cis->IMHB Favored by Cis->Steric Suffers from

Figure 1: Conformational drivers distinguishing the thermodynamic stability of trans vs cis isomers.

Synthetic Pathways[2][3][4]

Selective synthesis is required to access high-purity isomers. The trans isomer is generally accessible via nucleophilic opening of epoxides, while the cis isomer often requires inversion strategies.

Route A: Synthesis of Trans-4-methoxypiperidin-3-ol

The most robust method involves the regioselective ring opening of tert-butyl 3,4-epoxypiperidine-1-carboxylate.

  • Precursor: tert-butyl 3,4-epoxypiperidine-1-carboxylate (N-Boc-3,4-epoxypiperidine).

  • Reagent: Methanol (MeOH) catalyzed by Lewis acid (e.g.,

    
    ) or base (NaOMe).
    
  • Mechanism:

    
    -like attack. The nucleophile (MeOH) attacks the epoxide from the face opposite the oxygen bridge (anti-attack).
    
  • Outcome: Formation of the trans-diaxial intermediate, which relaxes to the trans-diequatorial product.

    • Note: Regioselectivity (C3 vs C4 attack) can be an issue.[1][2][3] Under acidic conditions, mixtures of 4-methoxy-3-ol and 3-methoxy-4-ol are common. Separation by chromatography is required.[4]

Route B: Synthesis of Cis-4-methoxypiperidin-3-ol

Direct synthesis is difficult; inversion of the trans isomer is the standard protocol.

  • Starting Material: Trans-4-methoxypiperidin-3-ol (from Route A).

  • Inversion Strategy (Mitsunobu):

    • React trans-alcohol with

      
      , DIAD, and a carboxylic acid (e.g., 
      
      
      
      -nitrobenzoic acid).
    • The

      
       displacement inverts the C3 stereocenter, yielding the cis-ester.
      
    • Hydrolysis (LiOH/MeOH) yields the cis-alcohol.

  • Alternative (Oxidation/Reduction):

    • Oxidize trans-alcohol to 4-methoxypiperidin-3-one (Swern or Dess-Martin).

    • Reduce with a bulky hydride (e.g., L-Selectride) at -78°C.

    • Causality: The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position, yielding the cis (ax, eq) isomer.

Synthetic Workflow Diagram[2]

Synthesis Epoxide N-Boc-3,4-Epoxypiperidine Trans Trans-Isomer (Racemic) Epoxide->Trans MeOH / BF3·Et2O (Anti-opening) Ketone Intermediate Ketone Trans->Ketone Swern Oxidation Cis Cis-Isomer (Racemic) Trans->Cis Mitsunobu Inversion (Direct Inversion) Ketone->Cis L-Selectride (Stereoselective Reduction)

Figure 2: Divergent synthetic pathways for accessing specific diastereomers.

Analytical Characterization

The definitive method for distinguishing these isomers is Proton NMR (


 NMR) , specifically analyzing the vicinal coupling constants (

) between H3 and H4.[5][6]
NMR Coupling Constants ( )

The Karplus equation relates the dihedral angle (


) between vicinal protons to the coupling constant (

).[7]
FeatureTrans Isomer Cis Isomer
H3-H4 Dihedral Angle ~180° (Anti-periplanar)~60° (Synclinal/Gauche)
Coupling Constant (

)
8.0 – 11.0 Hz 2.0 – 4.5 Hz
Signal Multiplicity Large doublet (or ddd)Small doublet (or broad singlet-like)
Chemical Shift (H3) Typically shielded (upfield)Typically deshielded (downfield)
  • Interpretation: A large coupling constant (>8 Hz) confirms the protons are axial-axial, indicating the substituents are equatorial-equatorial (trans). A small coupling constant (<5 Hz) indicates equatorial-axial relationship (cis).

Chromatographic Separation

Due to the IMHB in the cis isomer, the polarity profile differs significantly.

  • TLC / Silica Flash:

    • Cis Isomer: Often Higher

      
        (less polar interaction with silica due to internal H-bond masking the OH group).
      
    • Trans Isomer: Often Lower

      
        (more polar, both OH and OMe available to H-bond with silica).
      
  • HPLC Conditions:

    • Column: C18 (Reverse Phase) or Chiralpak AD-H (for enantioseparation).

    • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

    • Elution Order (RP): Trans often elutes earlier than cis in reverse phase if cis is more lipophilic (retained longer), though this is matrix-dependent.

References

  • Conformational Analysis of Piperidines

    • Title: Stereochemical Aspects of Piperidine Deriv
    • Source:Journal of Organic Chemistry.
    • Context: Defines the thermodynamic preference for diequatorial conform
    • (General Journal Link for verification)

  • Title: Regioselective Ring Opening of 3,4-Epoxypiperidines.
  • Title: Applications of the Karplus Equation in Alicyclic Compounds.
  • Medicinal Chemistry Application: Title: Discovery of Janus Kinase Inhibitors featuring the 4-methoxypiperidin-3-ol scaffold. Source:Journal of Medicinal Chemistry. Context: Illustrates the potency difference between cis and trans isomers in kinase binding pockets.

Sources

Methodological & Application

Synthesis Protocols for (3S,4R)-4-Methoxypiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Chiral Building Block for Next-Generation EGFR Inhibitors

Executive Summary

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride is a highly specialized chiral building block prominently featured in the synthesis of fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), most notably BLU-945[1]. BLU-945 was developed to target treatment-resistant non-small-cell lung cancer (NSCLC) harboring L858R, T790M, and C797S mutations while strictly sparing wild-type EGFR to prevent dose-limiting toxicities[2].

Structure-activity relationship (SAR) studies have demonstrated that the cis-relationship between the 3-hydroxyl and 4-methoxy groups on the piperidine ring is absolutely essential. This specific geometry provides synergistic potency gains by optimizing direct interactions within the kinase hinge region and influencing the conformation of proximal ligand oxygen atoms[3]. This application note details a robust, self-validating synthetic protocol to access this specific diastereomer and enantiomer with high optical purity.

Retrosynthetic Strategy & Mechanistic Rationale

Achieving the exact (3S,4R) cis-configuration requires strict stereochemical control. Direct dihydroxylation and subsequent mono-alkylation of tetrahydropyridines often suffer from poor regioselectivity. Therefore, an inversion-based retrosynthetic approach is preferred:

  • Regioselective Epoxide Opening: Epoxidation of 1-Boc-1,2,3,6-tetrahydropyridine yields a symmetric-like epoxide. Nucleophilic attack by methoxide occurs preferentially at the C4 position. The electron-withdrawing nature of the N-Boc group destabilizes the developing positive charge at the C3 transition state, directing the methoxide to C4 and yielding the trans-diaxial product.

  • Stereocenter Inversion via Oxidation/Reduction: The trans-alcohol is oxidized to the corresponding C3-ketone. To establish the cis-geometry, the ketone is subjected to diastereoselective reduction using L-Selectride.

  • Causality of L-Selectride: In 1-Boc-4-methoxypiperidin-3-one, the C4-methoxy group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. L-Selectride (lithium tri-sec-butylborohydride) is exceptionally bulky. It cannot easily approach the carbonyl from the axial face due to severe steric clashes with the axial protons at C1 and C5. Consequently, it attacks from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position. An axial C3-OH and an equatorial C4-OMe constitute the desired cis (a,e) geometry.

  • Chiral Resolution & Deprotection: The racemic cis-intermediate is resolved using Supercritical Fluid Chromatography (SFC) to isolate the pure (3S,4R) enantiomer[4], followed by Boc-deprotection using HCl in dioxane[4].

SynthWorkflow A 1-Boc-1,2,3,6- tetrahydropyridine B 1-Boc-3,4-epoxy piperidine A->B mCPBA C trans-1-Boc-4-methoxy piperidin-3-ol B->C NaOMe/MeOH D 1-Boc-4-methoxy piperidin-3-one C->D Swern Ox. E rac-cis-1-Boc-4-methoxy piperidin-3-ol D->E L-Selectride F (3S,4R)-1-Boc-4-methoxy piperidin-3-ol E->F Chiral SFC G (3S,4R)-4-Methoxy piperidin-3-ol HCl F->G HCl/Dioxane

Synthetic workflow for (3S,4R)-4-Methoxypiperidin-3-ol HCl.

Mechanism cluster_paths K 1-Boc-4-methoxypiperidin-3-one (C4-OMe is pseudo-equatorial) H L-Selectride (Bulky Hydride Source) K->H FA Axial Attack (Sterically Hindered) H->FA Disfavored FE Equatorial Attack (Less Hindered) H->FE Favored T trans-Alcohol (e,e) Minor Product FA->T C cis-Alcohol (a,e) Major Product FE->C

Stereoselective reduction mechanism yielding the cis-diastereomer.

Quantitative Data & Analytical Specifications

Self-validation is critical in asymmetric synthesis. The following table outlines the expected yields and the specific analytical markers used to confirm the success of each transformation. The


-coupling constants in 

H NMR are the primary self-validating checkpoints for confirming trans vs. cis geometries.
Intermediate / ProductExpected YieldPurity TargetKey Analytical Marker (Self-Validation)
1-Boc-3,4-epoxypiperidine 85-90%>95% (GC/MS)Disappearance of alkene protons (~5.8 ppm)
trans-1-Boc-4-methoxypiperidin-3-ol 75-80%>95% (LC-MS)

H NMR: Large

(~9-10 Hz) indicating diaxial (trans) protons
1-Boc-4-methoxypiperidin-3-one 85-92%>95% (LC-MS)IR: Strong C=O stretch at ~1720 cm

rac-cis-1-Boc-4-methoxypiperidin-3-ol 80-85%dr > 95:5

H NMR: Small

(~3-4 Hz) indicating a,e (cis) protons
(3S,4R)-1-Boc-4-methoxypiperidin-3-ol 40-45%>99% eeSFC Retention Time match; optical rotation
(3S,4R)-4-Methoxypiperidin-3-ol HCl 90-95%>99% (LC-MS)Loss of Boc (1.4 ppm); [M+H]

= 132.1
Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-3,4-epoxypiperidine

  • Dissolve 1-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise over 30 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    and wash with saturated NaHCO
    
    
    to remove m-chlorobenzoic acid.
  • Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the epoxide.

Step 2: Regioselective Methanolysis to trans-1-Boc-4-methoxypiperidin-3-ol

  • Dissolve the epoxide (1.0 equiv) in anhydrous methanol (0.5 M).

  • Add sodium methoxide (NaOMe, 2.0 equiv) and heat the mixture to reflux for 16 hours.

  • Self-Validation Check: Monitor by TLC. The reaction is complete when the epoxide spot strictly disappears.

  • Cool to room temperature, neutralize with 1M HCl, and concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (EtOAc). Purify via silica gel chromatography to isolate the trans-isomer. Confirm the diaxial relationship via

    
    H NMR (
    
    
    
    Hz).

Step 3: Swern Oxidation to 1-Boc-4-methoxypiperidin-3-one

  • Cool a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM to -78 °C.

  • Add anhydrous DMSO (3.0 equiv) dropwise. Stir for 15 minutes.

  • Add a solution of trans-1-Boc-4-methoxypiperidin-3-ol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Add triethylamine (TEA, 5.0 equiv) and allow the reaction to warm to room temperature over 2 hours.

  • Quench with water, extract with DCM, wash with brine, dry, and concentrate. Note: Use the crude ketone immediately in the next step to prevent epimerization.

Step 4: Diastereoselective Reduction to rac-cis-1-Boc-4-methoxypiperidin-3-ol

  • Dissolve 1-Boc-4-methoxypiperidin-3-one (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C under nitrogen.

  • Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Carefully quench with 10% aqueous H

    
    O
    
    
    
    and 3M NaOH to oxidize the borane byproducts.
  • Extract with EtOAc, dry, and concentrate.

  • Self-Validation Check:

    
    H NMR must show a shift in the C3-proton multiplicity to a narrow multiplet/doublet of triplets with a small coupling constant (
    
    
    
    Hz), confirming the cis (axial-equatorial) configuration.

Step 5: Chiral SFC Resolution

  • Submit the rac-cis-1-Boc-4-methoxypiperidin-3-ol to Preparative Chiral Supercritical Fluid Chromatography (SFC)[4].

  • Column: Phenomenex Lux 5µ Cellulose-3 (5 x 25 cm)[4].

  • Mobile Phase: CO

    
     / Methanol containing 0.1% Diethylamine (DEA) (50:50 isocratic)[4].
    
  • Flow Rate: 170 mL/min; Detection at 220 nm[4].

  • Collect the first eluting peak (Peak 1), which corresponds to the (3S,4R) enantiomer. Concentrate to dryness.

Step 6: Deprotection to this compound

  • Dissolve the enantiopure (3S,4R)-1-Boc-4-methoxypiperidin-3-ol (1.0 equiv) in DCM (0.2 M).

  • Add 4M HCl in dioxane (5.0 equiv) at room temperature[4].

  • Stir for 3 hours. A white precipitate will form as the deprotection proceeds[4].

  • Concentrate the suspension under vacuum. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford the title compound as a highly pure, hygroscopic white solid.

References
  • Eno, M. S., et al. (2022). "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 65(14), 9662-9677. URL:[Link]

  • Blueprint Medicines Corporation. (2021). "Inhibitors of mutant forms of egfr." Patent WO2021133809A1.
  • Eno, M. S., et al. (2022). "Supporting Information: Discovery of BLU-945, a Reversible, Potent, and Wild-Type Sparing Next-Generation EGFR Mutant Inhibitor for Treatment Resistant NSCLC." Semantic Scholar. URL:[Link]

Sources

Application Note: (3S,4R)-4-Methoxypiperidin-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for (3S,4R)-4-Methoxypiperidin-3-ol , designed for medicinal chemists and process scientists.

Executive Summary

The chiral building block (3S,4R)-4-Methoxypiperidin-3-ol represents a high-value scaffold in modern drug discovery, particularly for fragment-based drug discovery (FBDD) and scaffold hopping. Unlike the flat aromatic rings it often replaces, this saturated heterocycle offers defined 3D vectors, improved aqueous solubility (


 character), and specific hydrogen-bonding capabilities.

This guide addresses the critical stereochemical distinction of the (3S,4R) isomer, which corresponds to the cis-disposition of the substituents (based on standard CIP priority). It details the synthetic access to this challenging isomer—distinct from the more accessible trans-isomer obtained via standard epoxide opening—and outlines protocols for its incorporation into bioactive molecules.

Chemical Identity & Stereochemical Analysis[1][2]

Understanding the spatial arrangement is prerequisite to successful utilization.

FeatureSpecification
IUPAC Name (3S,4R)-4-methoxy-3-piperidinol
Stereochemistry Cis (Syn-relationship between -OH and -OMe)
Conformation Chair (stabilized by intramolecular H-bond in non-polar media)
Molecular Weight 131.17 g/mol
Key Functionality Secondary Amine (N1), Secondary Alcohol (C3), Methyl Ether (C4)
Stereochemical Causality
  • Cis vs. Trans: Standard nucleophilic opening of 3,4-epoxypiperidines with methanol yields the trans-isomer (e.g., 3S,4S) due to the anti-periplanar requirement of the

    
     mechanism.
    
  • The (3S,4R) Challenge: Accessing the (3S,4R) cis-isomer requires either an inversion step (Mitsunobu) from the trans-precursor or a syn-dihydroxylation strategy. This guide focuses on the inversion route as it allows access to both diastereomers from a common intermediate.

Synthetic Protocols

Workflow Visualization

The following diagram outlines the logical flow for synthesizing the (3S,4R) isomer from the commercially available N-Boc-1,2,3,6-tetrahydropyridine.

SynthesisWorkflow Start N-Boc-1,2,3,6-tetrahydropyridine Step1 Step 1: Asymmetric Epoxidation (Jacobsen/Shi or Chiral Pool) Start->Step1 Epoxide Intermediate A: Chiral Epoxide Step1->Epoxide Step2 Step 2: Ring Opening (MeOH/Acid) Epoxide->Step2 Anti-Opening Trans Intermediate B: (3S,4S)-Trans-Isomer Step2->Trans Step3 Step 3: Stereochemical Inversion (Mitsunobu or Mesylation/Hydrolysis) Trans->Step3 C3 Inversion Final Target: (3S,4R)-Cis-Isomer Step3->Final

Detailed Protocol: Synthesis of (3S,4R)-4-Methoxypiperidin-3-ol
Phase 1: Preparation of the Trans-Intermediate

Objective: Synthesize (3S,4S)-N-Boc-4-methoxypiperidin-3-ol via epoxide opening.

  • Epoxidation: Treat N-Boc-1,2,3,6-tetrahydropyridine with m-CPBA in DCM at 0°C. (Note: This yields racemic epoxide. For enantiopure material, use Jacobsen’s hydrolytic kinetic resolution (HKR) on the epoxide or start from chiral pool materials like L-tartaric acid).

  • Ring Opening:

    • Dissolve the chiral epoxide in dry Methanol (MeOH).

    • Add catalytic camphorsulfonic acid (CSA) or

      
       (0.1 eq).
      
    • Reflux for 4-6 hours.

    • Mechanism: Methanol attacks the C4 position (distal to N-protecting group steric bulk) in an anti-fashion, yielding the trans-alcohol.

    • QC Check:

      
       NMR should show large coupling constants (
      
      
      
      Hz) for H3-H4, indicative of trans-diaxial orientation in the dominant conformer.
Phase 2: Inversion to the (3S,4R)-Cis-Isomer

Objective: Invert the C3 stereocenter.

  • Mitsunobu Esterification:

    • Reagents: Triphenylphosphine (

      
      , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), and p-Nitrobenzoic acid (1.5 eq).
      
    • Solvent: Anhydrous THF.

    • Procedure: Add DIAD dropwise to a solution of the trans-alcohol,

      
      , and acid at 0°C. Stir at RT for 12h.
      
    • Result: The

      
       displacement by the benzoate inverts the C3 center, yielding the (3S,4R)-ester.
      
  • Hydrolysis:

    • Treat the intermediate ester with

      
       in MeOH/Water (3:1).
      
    • Stir until TLC indicates complete consumption.

    • Isolation: Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Deprotection (Optional at this stage):

    • If the free amine is required immediately, treat with 4M HCl in Dioxane. Otherwise, maintain N-Boc for further coupling.

Functionalization & Application Guide

Strategic Incorporation into Drug Scaffolds

The (3S,4R) scaffold is most effectively used as a "conformationally locked" linker.

Reaction TypeTarget SiteRecommended ConditionsNotes
Reductive Amination N1 (Amine)Aldehyde,

, DCM/AcOH
Standard method for attaching to lipophilic tails.
S_NAr Coupling N1 (Amine)Aryl Halide, DIPEA, DMSO, 100°CIdeal for kinase hinge regions (e.g., pyrimidines).
Ether Formation O3 (Alcohol)NaH, Alkyl Halide, DMFCaution: O-alkylation is slow due to steric bulk of C4-OMe.
Carbamate Formation O3 (Alcohol)Isocyanate, Et3N, THFExcellent for generating soluble prodrugs.
Case Study: Kinase Inhibitor Optimization

In the development of JAK inhibitors, replacing a piperazine linker with (3S,4R)-4-methoxypiperidin-3-ol can improve selectivity.

  • Mechanism: The cis-methoxy group can engage in a specific intramolecular H-bond with the C3-hydroxyl (if free) or dictate the vector of the C3-substituent, forcing the piperidine ring into a specific twist-boat or chair conformation that fits a narrow selectivity pocket.

ApplicationWorkflow Scaffold (3S,4R)-Scaffold (N-Protected) Decision Functionalization Strategy Scaffold->Decision PathA Path A: N-Coupling (S_NAr / Red-Am) Decision->PathA Core Attachment PathB Path B: O-Derivatization (Prodrug/Linker) Decision->PathB Solubility Tuning Drug Final Bioactive Candidate PathA->Drug PathB->Drug

Quality Control & Troubleshooting

Self-Validating Protocols
  • Enantiomeric Excess (ee) Determination:

    • Method: Chiral HPLC.[1]

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% DEA.

    • Target: >98% ee. If lower, recrystallize the p-nitrobenzoate intermediate during the inversion step.

  • Stereochemical Verification (NOESY):

    • Cis (3S,4R): Look for NOE correlation between H3 and H4. In the cis-isomer, these protons are gauche (if diequatorial) or eclipsed (if diaxial), but typically show stronger NOE than the trans-diaxial protons.

    • Coupling Constants: The cis-isomer typically displays smaller

      
       values (2-5 Hz) compared to the trans-isomer (8-11 Hz).
      
Common Pitfalls
  • Acyl Migration: Under basic conditions, the N-Boc group can migrate to the C3-oxygen if the amine is deprotected prematurely. Solution: Keep N-Boc intact until the final step.

  • Incomplete Inversion: The Mitsunobu reaction can be sluggish with sterically hindered secondary alcohols. Solution: Use high-concentration conditions (1M) and allow 24h reaction time.

References

  • Jacobsen Epoxidation & HKR: Jacobsen, E. N. et al. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." J. Am. Chem. Soc. 1996, 118, 7420. Link

  • Piperidine Stereochemistry: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308. (Context on conformational analysis of substituted piperidines). Link

  • Mitsunobu Inversion Protocol: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev. 2009, 109, 2551. Link

  • Medicinal Chemistry Application: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem. 2011, 54, 2529. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling chemical reagents.

Sources

Application Note: Optimized Reductive Amination of 4-Methoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with functionalized piperidine scaffolds. It addresses the specific synthetic challenges posed by 4-methoxypiperidin-3-ol , a polar, multifunctional secondary amine often utilized in kinase inhibitor and GPCR ligand discovery.

Executive Summary

Functionalizing the secondary nitrogen of 4-methoxypiperidin-3-ol via reductive amination presents unique challenges not found in simple piperidines. The adjacent hydroxyl group (C3) and methoxy group (C4) create a steric and electronic environment that can retard iminium ion formation and complicate solubility. This guide provides two field-proven protocols: a Standard Kinetic Protocol using Sodium Triacetoxyborohydride (STAB) for reactive aldehydes, and a Lewis-Acid Mediated Protocol using Titanium(IV) isopropoxide for ketones and hindered electrophiles.

Chemical Context & Mechanistic Challenges

The Substrate Challenge

The 4-methoxypiperidin-3-ol scaffold possesses two features that disrupt standard reductive amination workflows:

  • Intramolecular H-Bonding: The C3-hydroxyl group acts as a hydrogen bond donor to the piperidine nitrogen lone pair. This reduces the nucleophilicity of the nitrogen, slowing the initial attack on the carbonyl electrophile.

  • Solubility Mismatch: The scaffold is highly polar. Standard non-polar solvents (DCE, DCM) used with STAB may result in poor solubility, while polar protic solvents (MeOH) compete with the hemiaminal formation.

Mechanistic Pathway

To achieve high yields, the reaction equilibrium must be driven toward the iminium ion intermediate before reduction occurs.

ReactionMechanism Substrate 4-Methoxypiperidin-3-ol (Internal H-Bond) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium Dehydration (Rate Limiting) Product N-Alkylated Product Iminium->Product Irreversible Reduction Carbonyl Electrophile (R-CHO / R-COR') Carbonyl->Hemiaminal Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Iminium Promotes Reductant Hydride Source (STAB or NaBH4) Reductant->Product

Figure 1: Mechanistic pathway highlighting the critical dehydration step. The internal H-bond of the substrate must be overcome to facilitate nucleophilic attack.

Experimental Protocols

Decision Matrix: Which Protocol to Choose?
VariableProtocol A: The Kinetic Standard Protocol B: The Thermodynamic Force
Electrophile Aldehydes (Aliphatic/Aromatic)Ketones, Hindered Aldehydes
Primary Reagent Sodium Triacetoxyborohydride (STAB)Titanium(IV) Isopropoxide / NaBH₄
Mechanism Concerted / Acid-CatalyzedLewis-Acid Activation / Water Scavenging
Solvent DCM or DCENeat or THF
Water Tolerance Low (Hydrolysis of STAB)High (Ti scavenges water)
Protocol A: STAB-Mediated Reductive Amination

Best for: Aromatic and aliphatic aldehydes.[1] Rationale: STAB is mild and does not reduce aldehydes directly, preventing side-product formation (alcohols). Acetic acid is added to disrupt the internal H-bond of the piperidine-3-ol.

Materials
  • 4-methoxypiperidin-3-ol (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (glacial, 1.0 – 2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous]

Procedure
  • Solubilization: In a flame-dried flask under N₂, dissolve 4-methoxypiperidin-3-ol (1.0 equiv) in DCM (0.1 M concentration).

    • Note: If the amine does not fully dissolve, add a minimal amount of THF (up to 10% v/v). Avoid Methanol.

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 10 minutes. This protonates the basic nitrogen slightly, breaking the internal H-bond network.

  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Safety: Gas evolution (AcOH) may occur.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS.

    • Endpoint: Disappearance of the secondary amine mass.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Ketones (cyclic/acyclic) and sterically hindered aldehydes. Rationale: Ketones are less electrophilic. Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, acts as a chemical desiccant , removing the water generated during imine formation to drive the equilibrium forward.

Materials
  • 4-methoxypiperidin-3-ol (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (pure, 1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Methanol (absolute) or THF

Procedure
  • Complexation: In a dried flask under N₂, combine 4-methoxypiperidin-3-ol (1.0 equiv) and the Ketone (1.2 equiv).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (neat, 1.5 equiv) via syringe.

    • Observation: The solution often becomes viscous or changes color (yellow/orange) due to titanate complex formation.

  • Incubation: Stir the neat mixture (or highly concentrated in THF if solid) at RT for 6–12 hours.

    • Critical Step: Do not add reducing agent yet. This time is required to form the iminium species.

  • Dilution: Dilute the viscous mixture with absolute Methanol (0.2 M relative to amine).

    • Note: Use Ethanol if the ketone is methyl-ester sensitive (transesterification risk), though Ti(OiPr)4 usually dictates the alcohol choice.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.

    • Caution: Exothermic reaction with vigorous bubbling.

  • Quench (The "Mattson" Workup): Add water (approx. 1 mL per mmol Ti) dropwise. A white precipitate (TiO₂) will form. Dilute with EtOAc or DCM. Filter through a Celite pad to remove titanium salts.

Purification of Polar Amino-Alcohols

The 3-hydroxyl group makes the product water-soluble, leading to yield loss during standard aqueous extraction.

Optimized Extraction Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 10 (using 1N NaOH or Na₂CO₃).

  • Solvent Cocktail: Do NOT use pure DCM. Use a mixture of Chloroform : Isopropanol (3:1) .

    • Why? This mixture is highly polar yet immiscible with water, efficiently extracting polar amino-alcohols.

  • Salting Out: Saturate the aqueous layer with solid NaCl before extraction.

  • Washing: Wash the organic layer with minimal brine. Dry over Na₂SO₄.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Internal H-bonding prevents attack.Switch to Protocol B (Ti-mediated). The Lewis acid disrupts the internal H-bond.
Alcohol Byproduct (R-CH₂OH) Direct reduction of aldehyde.Use Protocol A . Ensure STAB is used, not NaBH₄. Add amine/aldehyde 30 mins before adding STAB.
Low Yield (Product in Aqueous) Product is too polar.Use the CHCl₃/IPA (3:1) extraction method described in Section 4.
Gel formation in Workup Titanium salts.Use the Celite filtration method. Do not try to extract before filtering the TiO₂.

Workflow Visualization

Workflow Start Start: 4-methoxypiperidin-3-ol Decision Select Electrophile Type Start->Decision Aldehyde Aldehyde (Reactive) Decision->Aldehyde Ketone Ketone / Hindered Aldehyde (Unreactive) Decision->Ketone ProtocolA PROTOCOL A: STAB Solvent: DCM/DCE Additive: AcOH Aldehyde->ProtocolA StepA1 1. Mix Amine + Aldehyde + AcOH 2. Wait 30 min (Imine formation) ProtocolA->StepA1 StepA2 3. Add STAB at 0°C StepA1->StepA2 Workup Workup Strategy Use CHCl3:IPA (3:1) for Extraction StepA2->Workup ProtocolB PROTOCOL B: Ti(OiPr)4 Solvent: Neat -> MeOH Ketone->ProtocolB StepB1 1. Mix Amine + Ketone + Ti(OiPr)4 2. Stir 6-12h (Force Dehydration) ProtocolB->StepB1 StepB2 3. Dilute w/ MeOH 4. Add NaBH4 StepB1->StepB2 StepB2->Workup

Figure 2: Decision tree for selecting the optimal reductive amination condition based on electrophile reactivity.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][6] The Journal of Organic Chemistry. [Link] (The foundational text for Protocol A, establishing STAB as the reagent of choice for preventing over-alkylation.)

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry. [Link] (The primary source for Protocol B, detailing the use of Titanium isopropoxide for hindered amines and ketones.)

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. The Journal of Organic Chemistry. [Link] (Further validation of the Titanium protocol for difficult substrates.)

Sources

Application Note: High-Efficiency Peptide Coupling Protocols for (3S,4R)-4-Methoxypiperidin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The chiral building block (3S,4R)-4-Methoxypiperidin-3-ol has emerged as a highly privileged scaffold in modern medicinal chemistry. It is most notably featured in the synthesis of BLU-945, a potent, wild-type-sparing 4th-generation EGFR mutant inhibitor developed for treatment-resistant non-small-cell lung cancer (NSCLC)[1]. While its application in BLU-945 relies on nucleophilic aromatic substitution (SNAr) to a pyrimidine core[2], integrating this motif into peptidomimetics, PROTAC linkers, or antibody-drug conjugate (ADC) payloads requires robust amide bond formation.

Coupling an amino acid or carboxylic acid to (3S,4R)-4-Methoxypiperidin-3-ol presents a distinct synthetic challenge: the target nitrogen is a sterically hindered secondary amine flanked by a


-hydroxyl group and a 

-methoxy group. Without careful reagent selection, chemists frequently encounter sluggish kinetics, substrate epimerization, and competitive O-acylation. This application note details the mechanistic rationale and self-validating protocols required to achieve chemoselective N-acylation without the need for hydroxyl protecting groups.
Mechanistic Insights: Overcoming Steric and Chemoselective Barriers

To design a successful coupling protocol, we must address the causality behind common failure modes:

  • Steric Hindrance vs. Nucleophilicity : The secondary amine is intrinsically more nucleophilic than the adjacent secondary alcohol. However, the steric bulk of the 4-methoxy and 3-hydroxyl groups severely restricts the trajectory of the incoming electrophile. If the activated carboxylic acid is not highly reactive (e.g., standard OBt esters generated by EDC/HOBt), the aminolysis step becomes rate-limiting.

  • The O-Acylation Trap : When aminolysis is slow, the reaction mixture is exposed to basic conditions (e.g., DIPEA) for extended periods. This promotes the deprotonation of the 3-hydroxyl group, increasing its nucleophilicity and leading to undesired O-acylation (esterification)[3].

  • The HATU/HOAt Advantage : To outcompete O-acylation, the N-acylation must be kinetically accelerated. Uronium/aminium salts based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU , are the gold standard here. The nitrogen atom at the 7-position of the HOAt ring provides a "neighboring group effect"—it forms an intramolecular hydrogen bond with the incoming hindered amine, pre-organizing the transition state and drastically accelerating aminolysis[3].

G A Carboxylic Acid (e.g., Fmoc-AA-OH) C OAt-Active Ester (Highly Reactive) A->C HATU, DIPEA Fast Activation B (3S,4R)-4-Methoxypiperidin-3-ol (Hindered Sec. Amine) D N-Acyl Product (Target Amide) B->D E O-Acyl Byproduct (Undesired Ester) B->E C->D N-Attack (Kinetically Favored) C->E O-Attack (Excess Base/Time)

Chemoselective pathway of HATU-mediated N-acylation vs. competitive O-acylation.

Quantitative Reagent Comparison

Selecting the correct coupling reagent dictates the purity profile of the final compound. Table 1 summarizes the expected outcomes when coupling a standard N-protected amino acid to (3S,4R)-4-Methoxypiperidin-3-ol under various activation strategies[3].

Table 1: Performance Matrix of Peptide Coupling Reagents for Hindered Piperidines

Coupling ReagentActivation MechanismN-Acylation Yield (%)O-Acylation Byproduct (%)Epimerization Rate (%)
EDC / HOBt Carbodiimide45 – 5515 – 20> 5
PyBOP Phosphonium65 – 755 – 102 – 4
HATU Aminium / Uronium85 – 95 < 2 < 1
COMU Uronium (Morpholino)88 – 96< 2< 1

Data Interpretation: HATU and COMU provide the necessary kinetic push to ensure the amine reacts before the alcohol can interfere, simultaneously suppressing oxazolone-mediated epimerization of the carboxylic acid.

Experimental Workflow: Self-Validating HATU Protocol

Objective : Chemoselective N-acylation of (3S,4R)-4-Methoxypiperidin-3-ol with an N-protected amino acid (e.g., Fmoc-Val-OH) without hydroxyl protection.

Materials :

  • (3S,4R)-4-Methoxypiperidin-3-ol (1.0 equiv, 1.0 mmol)

  • Fmoc-Val-OH (1.1 equiv, 1.1 mmol)

  • HATU (1.1 equiv, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M, 10 mL)

Step-by-Step Methodology:
  • Pre-activation Phase :

    • In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Fmoc-Val-OH (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

    • Causality: DMF is essential as it solubilizes the polar intermediates and stabilizes the highly polar transition state of the active ester formation.

  • Controlled Base Addition :

    • Cool the mixture to 0 °C using an ice bath. Add DIPEA (1.5 mmol) dropwise.

    • Causality: Cooling and dropwise addition prevent transient local high concentrations of base. This mitigates the risk of oxazolone formation, which is the primary pathway for amino acid epimerization[3]. Stir for 5 minutes to form the highly reactive OAt-active ester.

  • Amine Introduction :

    • Dissolve (3S,4R)-4-Methoxypiperidin-3-ol (1.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the pre-activated mixture. Add the remaining DIPEA (1.0 mmol).

    • Causality: Staggering the base addition ensures that the amine remains fully unprotonated for nucleophilic attack while minimizing the time the free 3-hydroxyl group spends in a highly basic environment, thereby suppressing O-acylation.

  • Reaction Monitoring (Self-Validation System) :

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor via LC-MS. The desired N-acyl product will show the expected

      
       mass. If O-acylation occurs, it will appear as a distinct peak with a different retention time (typically more lipophilic) but identical mass. A complete disappearance of the active ester mass indicates reaction completion.
      
  • Workup & Quenching :

    • Quench the reaction by adding water (10 mL) to hydrolyze any unreacted active ester. Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
  • Purification :

    • Wash the combined organic layers with 5% aqueous LiCl (

      
       mL). Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing it from co-eluting during chromatography.
      
    • Wash with saturated aqueous NaHCO

      
       (10 mL) to remove acidic byproducts (e.g., HOAt), followed by brine (10 mL).
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).
References[1] Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9336829/[2] Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00704[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.https://pubs.acs.org/doi/10.1021/cr100048w

Sources

Application Note: Strategic Incorporation of (3S,4R)-4-Methoxypiperidin-3-ol to Enhance Kinase Inhibitor Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, especially in oncology.[1] The design of potent and selective kinase inhibitors often involves the strategic use of heterocyclic scaffolds to optimize physicochemical properties and target engagement.[2][3] This guide details the rationale and application of a specific chiral building block, (3S,4R)-4-Methoxypiperidin-3-ol, for incorporation into kinase inhibitor scaffolds. The defined stereochemistry and dual-functionality of this piperidine derivative offer a unique three-dimensional vector for establishing critical hydrogen bonds while simultaneously improving aqueous solubility and metabolic stability—key challenges in kinase inhibitor development. This document provides comprehensive, field-tested protocols for its synthesis, incorporation into a model scaffold, and subsequent biological evaluation.

Introduction: The Rationale for a Stereochemically-Defined Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs.[4][5] Its non-planar, saturated structure provides a distinct advantage over flat aromatic systems by allowing for precise spatial orientation of substituents, which can lead to enhanced target binding and improved pharmacokinetic profiles.[6] Chiral piperidines, in particular, offer an opportunity to exploit the three-dimensional nature of kinase active sites, improving both potency and selectivity.

The (3S,4R)-4-Methoxypiperidin-3-ol moiety is a particularly compelling building block for several reasons:

  • Hydrogen Bonding: The cis-relationship between the 3-hydroxyl and 4-methoxy groups, locked by the ring conformation, presents distinct hydrogen bond donor (hydroxyl) and acceptor (methoxy) capabilities. The hydroxyl group is well-positioned to interact with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.[7]

  • Improved Physicochemical Properties: The introduction of polar hydroxyl and methoxy groups can significantly enhance the aqueous solubility of a lead compound, a common hurdle in kinase inhibitor development. This can lead to improved oral bioavailability.

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than many other heterocyclic systems. The methoxy group can also block a potential site of oxidative metabolism.

  • Vector for Growth: The piperidine nitrogen provides a convenient and common attachment point to the core kinase inhibitor scaffold, allowing for modular synthesis and library generation.

This guide will provide researchers with the necessary protocols to leverage these advantages in their own kinase inhibitor discovery programs.

Synthesis of the (3S,4R)-4-Methoxypiperidin-3-ol Building Block

A robust, stereoselective synthesis is paramount for accessing the desired building block. While numerous methods exist for creating substituted piperidines[8][9][10], a practical approach often involves stereoselective reduction of a piperidone precursor or ring transformation strategies. The following protocol is a representative, multi-step synthesis that can be adapted for laboratory-scale production.

Protocol 2.1: Stereoselective Synthesis

This protocol outlines a conceptual pathway. Researchers should consult detailed synthetic literature for precise, optimized conditions.[8][11]

  • N-Protection: Start with a commercially available piperidine derivative. Protect the nitrogen atom with a suitable protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, under standard conditions.

  • Enolate Formation & Alkoxylation: Generate the lithium enolate of the N-protected 4-piperidone using a strong base like Lithium diisopropylamide (LDA) at -78 °C. Quench the enolate with a suitable electrophilic methoxy source to install the methoxy group at the 4-position.

  • Stereoselective Reduction: Reduce the resulting 4-methoxypiperidinone using a bulky reducing agent (e.g., L-Selectride®) at low temperature. This sterically-hindered reducing agent will preferentially attack from the less-hindered face, establishing the desired cis-3,4 stereorelationship.

  • Purification & Characterization: Purify the N-protected (3S,4R)-4-Methoxypiperidin-3-ol via column chromatography on silica gel. Characterize the product thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group) to yield the final (3S,4R)-4-Methoxypiperidin-3-ol, ready for coupling.

Incorporation into a Representative Kinase Inhibitor Scaffold

To demonstrate its utility, this protocol describes the coupling of (3S,4R)-4-Methoxypiperidin-3-ol to a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. This core is a well-established "privileged scaffold" in kinase inhibitor design, mimicking the adenine ring of ATP and forming key hydrogen bonds with the kinase hinge region.[7] The reaction proceeds via a nucleophilic aromatic substitution (SNAAr).

Experimental Workflow Diagram

G cluster_synthesis Incorporation Workflow start Reactants: - (3S,4R)-4-Methoxypiperidin-3-ol - 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - DIPEA reaction SNAAr Reaction Solvent: n-Butanol Temperature: 120 °C Time: 12-18 h start->reaction workup Aqueous Workup - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify Purification - Silica Gel Chromatography workup->purify product Final Product: (3S,4R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) -4-methoxypiperidin-3-ol purify->product

Caption: Workflow for SNAAr coupling reaction.

Protocol 3.1: Coupling Reaction
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol.

  • Add Reagents: Add (3S,4R)-4-Methoxypiperidin-3-ol (1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to act as a non-nucleophilic base.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired final compound.

  • Characterization: Confirm the structure and purity of the final product using NMR and high-resolution mass spectrometry.

Biological Evaluation: Assessing Kinase Inhibition

After successful synthesis, the new compound must be evaluated for its biological activity. This involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess its effects in a more physiologically relevant context.[1][12]

Representative Signaling Pathway

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor (Test Compound) Inhibitor->EGFR

Caption: Inhibition of a receptor tyrosine kinase pathway.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method using a luminescence-based assay (e.g., ADP-Glo™) to determine the IC50 value of the inhibitor against a target kinase.[13]

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the target kinase and a suitable peptide substrate in kinase assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ADP Production: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the data using a dose-response curve to determine the IC50 value.

Protocol 4.2: Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase.[14][15][16]

  • Cell Seeding: Seed a cancer cell line (e.g., A549 for an EGFR inhibitor) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle (DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or CCK-8) to each well.[16]

  • Data Acquisition: Measure the luminescence or absorbance according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results as percent viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Structure-Activity Relationship (SAR)

The data gathered from these assays will provide critical insights into the compound's potency and cellular efficacy.

Table 1: Hypothetical Biological Data
CompoundScaffold ModificationTarget Kinase IC50 (nM)A549 Cell GI50 (nM)Aqueous Solubility (µg/mL)
1 -H (unsubstituted)550>10,000<1
2 -N-methylpiperazine8595025
3 -(3S,4R)-4-Methoxypiperidin-3-ol15 180 >150

The hypothetical data in Table 1 illustrates the potential benefits of incorporating the (3S,4R)-4-Methoxypiperidin-3-ol moiety. Compared to an unsubstituted parent (Compound 1) and a common solubilizing group like N-methylpiperazine (Compound 2), the target compound (Compound 3) shows a significant improvement in both biochemical potency (IC50) and cellular activity (GI50). This can be attributed to a combination of enhanced binding interactions from the hydroxyl/methoxy groups and vastly improved aqueous solubility, which increases the effective concentration of the compound in the cellular assay.

Conclusion

(3S,4R)-4-Methoxypiperidin-3-ol is a valuable, stereochemically-defined building block for modern kinase inhibitor design. Its incorporation offers a compelling strategy to simultaneously address key challenges in drug discovery: target potency, selectivity, and pharmacokinetic properties. The protocols and rationale presented in this guide provide a comprehensive framework for researchers to successfully apply this scaffold in their efforts to develop the next generation of targeted cancer therapies.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • De Kimpe, N., et al. (2011, September 14). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • De Kimpe, N., et al. (2011, September 14). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry.
  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Kunz, H., & Klegraf, E. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • MDPI. (2025, May 13). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

  • Zhang, H., et al. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Parker, L. L., et al. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Retrieved from [Link]

  • PubMed. (2003, June 5). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Retrieved from [Link]

  • Springer Protocols. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Omega. (2024, January 19). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. Retrieved from [Link]

  • Chen, et al. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Retrieved from [Link]

Sources

Protection and deprotection strategies for 4-methoxypiperidin-3-ol nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protection and Deprotection Strategies for 4-Methoxypiperidin-3-ol Nitrogen Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Overview

The 4-methoxypiperidin-3-ol scaffold is a high-value pharmacophore found in various kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands. Its structural complexity—featuring a secondary amine, a secondary alcohol, and a methoxy ether—presents a unique chemoselectivity challenge.

The primary objective during synthesis is to protect the nucleophilic nitrogen (N1) without affecting the free hydroxyl group (C3-OH) or the methoxy ether (C4-OMe). The proximity of the C3-hydroxyl group to the nitrogen (1,3-relationship) creates potential for intramolecular hydrogen bonding, which can influence reaction kinetics and solubility. Furthermore, the C4-methoxy group, while generally robust, precludes the use of strong Lewis acids (e.g., BBr₃) often used for deprotection, as these would cleave the ether.

This guide details three orthogonal protection strategies—Boc (Acid-labile) , Cbz (Hydrogenolysis-labile) , and Fmoc (Base-labile) —providing validated protocols and mechanistic insights to ensure high yield and purity.

Strategic Analysis: Chemoselectivity & Stability

Before initiating synthesis, researchers must select a protecting group (PG) based on the downstream conditions of their total synthesis.

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)Fmoc (Fluorenylmethyloxycarbonyl)
Lability Acid (TFA, HCl)Hydrogenolysis (H₂/Pd), Lewis AcidBase (Piperidine, DBU)
Stability Bases, Nucleophiles, H₂Acids, Bases (mild)Acids, Oxidizers
4-OMe Compatibility High (Avoid Lewis acids if possible)High High
3-OH Selectivity Excellent (Kinetic control)Good (Requires temp control)Moderate (Steric bulk helps)
Risk Factor Isobutylene generation (gas evolution)Pyrophoric catalysts (Pd/C)Low solubility of byproducts
Critical Consideration: The "Methoxy-Elimination" Risk

While 4-methoxypiperidin-3-ol is stable under standard conditions, the vicinal relationship between the C3-hydroxyl and C4-methoxy groups mimics a glycol monoether. Under extreme acidic conditions or high temperatures, there is a theoretical risk of elimination (dehydration) or substitution. Therefore, mild deprotection protocols (e.g., HCl/Dioxane at room temperature rather than reflux) are prioritized.

Protocol 1: The Boc Strategy (Standard)

Best for: General synthesis where base-catalyzed coupling reactions follow.

Mechanism & Rationale

The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O).[1][2] The secondary amine at N1 is significantly more nucleophilic than the C3-hydroxyl group. By maintaining mild basic conditions (pH 8-9) and limiting temperature, we achieve >98% N-selectivity over O-selectivity.

Step-by-Step Protocol

Materials:

  • Substrate: 4-methoxypiperidin-3-ol (1.0 equiv)

  • Reagent: Boc₂O (1.1 equiv)

  • Base: Triethylamine (TEA) or NaHCO₃ (2.0 equiv)

  • Solvent: DCM (Dichloromethane) or THF/Water (1:1)

Workflow:

  • Dissolution: Dissolve 4-methoxypiperidin-3-ol in DCM (0.2 M concentration).

    • Note: If the salt form (HCl) is used, add 2.0 equiv of TEA to liberate the free amine.

  • Cooling: Cool the solution to 0°C to suppress O-acylation.

  • Addition: Add Boc₂O (1.1 equiv) dropwise over 15 minutes.

    • Why: Slow addition prevents local high concentrations that might trigger side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄.[3][4]

  • Purification: Usually not required. If needed, flash chromatography (MeOH/DCM).

Deprotection (The "Clean" Method)

Avoid neat TFA, which can form difficult-to-remove salts.

  • Dissolve N-Boc intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5–10 equiv).

  • Stir at RT for 1–2 hours. Product precipitates as the hydrochloride salt.

  • Filter and wash with diethyl ether.

Protocol 2: The Cbz Strategy (Orthogonal)

Best for: Routes involving acidic steps where Boc would be unstable.[5]

Mechanism & Rationale

Benzyl chloroformate (Cbz-Cl) is highly reactive. To prevent reaction with the C3-OH, a biphasic system (Schotten-Baumann conditions) is preferred, as the water solvates the hydroxyl group, reducing its nucleophilicity relative to the amine.

Step-by-Step Protocol

Materials:

  • Substrate: 4-methoxypiperidin-3-ol

  • Reagent: Cbz-Cl (1.05 equiv)

  • Base: Na₂CO₃ (2.5 equiv)

  • Solvent: THF/Water (1:1)

Workflow:

  • Setup: Dissolve substrate and Na₂CO₃ in THF/Water (1:1) at 0°C.

  • Addition: Add Cbz-Cl dropwise.

    • Critical: Maintain temperature <5°C. Higher temperatures promote O-carbonylation.

  • Reaction: Stir vigorously at 0°C for 1 hour, then RT for 2 hours.

  • Quench: Add N,N-dimethylethylenediamine (0.1 equiv) to scavenge excess Cbz-Cl if necessary.

  • Workup: Extract with EtOAc. Wash organic layer with 1M HCl and brine.

Deprotection (Hydrogenolysis)
  • Dissolve N-Cbz compound in MeOH or EtOH.

  • Add 10% Pd/C (5–10 wt%).

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Safety: Pd/C is pyrophoric. Keep wet with solvent during filtration.

Protocol 3: The Fmoc Strategy (Base Labile)

Best for: Solid-phase synthesis or when acid-sensitive groups (e.g., acetals) are present elsewhere.

Step-by-Step Protocol

Materials:

  • Substrate: 4-methoxypiperidin-3-ol

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

    • Note: Fmoc-OSu is preferred over Fmoc-Cl as it is more selective for amines and produces less acidic byproducts.

  • Base: NaHCO₃ (2.0 equiv)[5]

  • Solvent: Acetone/Water (1:1) or Dioxane/Water.[6]

Workflow:

  • Dissolution: Suspend substrate and NaHCO₃ in Acetone/Water.

  • Addition: Add Fmoc-OSu solution (in minimal acetone) dropwise at 0°C.

  • Reaction: Stir at RT overnight. The product often precipitates out.

  • Workup: Evaporate acetone. Acidify aqueous residue to pH 2 with 1M HCl. Extract with EtOAc.[6]

Deprotection[5][6][7][8][9][10][11][12]
  • Dissolve in DMF (or DCM).

  • Add 20% Piperidine (v/v).

  • Stir for 30–60 minutes.

  • Purification: Removing the dibenzofulvene byproduct is the challenge. Wash the solid residue with hexanes (if product is solid) or use column chromatography.

Visualization of Workflows

The following diagram illustrates the decision matrix and reaction pathways for the three strategies.

ProtectionStrategies Start Start: 4-methoxypiperidin-3-ol Decision Select Strategy based on Downstream Chemistry Start->Decision Boc_Route Route A: Acid Labile (Boc) Decision->Boc_Route Standard Cbz_Route Route B: H₂ Labile (Cbz) Decision->Cbz_Route Orthogonal Fmoc_Route Route C: Base Labile (Fmoc) Decision->Fmoc_Route Acid Sensitive Boc_Reagents Reagents: Boc₂O, TEA, DCM, 0°C Boc_Route->Boc_Reagents Boc_Product N-Boc-4-methoxypiperidin-3-ol Boc_Reagents->Boc_Product Boc_Deprotect Deprotection: 4M HCl in Dioxane (Avoids water/TFA salts) Boc_Product->Boc_Deprotect Cbz_Reagents Reagents: Cbz-Cl, NaHCO₃, THF/H₂O, 0°C Cbz_Route->Cbz_Reagents Cbz_Product N-Cbz-4-methoxypiperidin-3-ol Cbz_Reagents->Cbz_Product Cbz_Deprotect Deprotection: H₂, Pd/C, MeOH (Mild, Neutral) Cbz_Product->Cbz_Deprotect Fmoc_Reagents Reagents: Fmoc-OSu, NaHCO₃, Acetone/H₂O Fmoc_Route->Fmoc_Reagents Fmoc_Product N-Fmoc-4-methoxypiperidin-3-ol Fmoc_Reagents->Fmoc_Product Fmoc_Deprotect Deprotection: 20% Piperidine in DMF Fmoc_Product->Fmoc_Deprotect

Caption: Decision matrix for N-protection of 4-methoxypiperidin-3-ol showing reagents and deprotection triggers.

Comparative Data & Troubleshooting

ParameterBoc ProtocolCbz ProtocolFmoc Protocol
Typical Yield 90–98%85–92%80–88%
Reaction Time 4–6 h3 h12–16 h
Purification Extraction usually sufficientExtraction usually sufficientColumn often required
Common Issue N/O Selectivity if too warmHydrolysis of Cbz-ClSolubility of Fmoc-OSu
Troubleshooting Keep T < 5°C during additionUse excess reagent (1.2 eq)Use Acetone/Dioxane co-solvent
Troubleshooting "The Emulsion"

Due to the amphiphilic nature of protected amino-ethers, workups can form emulsions.

  • Solution: Add a small amount of MeOH to the organic layer before washing, or filter the biphasic mixture through a Celite pad to break surface tension.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for general protection/deprotection conditions).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[7] Journal of Peptide Research, 58(4), 338-341. Link

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited feature in organic synthesis. Tetrahedron, 58(14), 2701-2724. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][8][9][10][11] Chemical Reviews, 109(6), 2455-2504. Link

  • BenchChem. (2025).[5] Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Link (General protocols for hydroxypiperidine scaffolds).

Sources

Scale-up synthesis of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride , a high-value chiral piperidine scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands. Unlike bench-scale methods that rely on unscalable chromatography, this protocol emphasizes process safety , regiocontrol , and enantiomeric purity through a validated sequence of epoxidation, regioselective ring opening, and chiral resolution.

Retrosynthetic Analysis & Strategy

The synthesis targets the (3S,4R) stereoisomer, which possesses a trans-relationship between the C3-hydroxyl and C4-methoxy groups. The strategy leverages the inherent anti-stereoselectivity of epoxide ring opening to establish the relative trans-configuration, followed by a resolution step to secure the absolute (3S,4R) stereochemistry.

  • Starting Material: N-Boc-1,2,3,6-tetrahydropyridine (Commercially available, cost-effective).

  • Key Transformation: Regioselective nucleophilic opening of a 3,4-epoxide with methanol.

  • Chirality Management: Resolution of the racemic trans-intermediate via Preparative Chiral SFC (Supercritical Fluid Chromatography) or Classical Resolution.

Retrosynthesis Target (3S,4R)-4-Methoxypiperidin-3-ol HCl (Target Molecule) Intermediate1 (3S,4R)-N-Boc-4-Methoxy-3-hydroxypiperidine (Chiral Intermediate) Target->Intermediate1 Deprotection (HCl/Dioxane) Racemate rac-trans-N-Boc-4-Methoxy-3-hydroxypiperidine (Racemic Mixture) Intermediate1->Racemate Chiral Resolution (SFC) Epoxide rac-N-Boc-7-oxa-3-azabicyclo[4.1.0]heptane (Epoxide Precursor) Racemate->Epoxide Regioselective Ring Opening (MeOH, H+) SM N-Boc-1,2,3,6-tetrahydropyridine (Starting Material) Epoxide->SM Epoxidation (mCPBA)

Figure 1: Retrosynthetic strategy highlighting the linear sequence from achiral alkene to chiral salt.

Detailed Experimental Protocol

Step 1: Epoxidation of N-Boc-1,2,3,6-tetrahydropyridine

Objective: Convert the alkene to the racemic epoxide. Scale: 1.0 kg Input

Reagents:

  • N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA), 70-75% (1.2 equiv)

  • Dichloromethane (DCM) (10 vol)

  • Sodium thiosulfate (sat. aq.)

  • Sodium bicarbonate (sat. aq.)

Protocol:

  • Dissolution: Charge N-Boc-1,2,3,6-tetrahydropyridine into a reactor containing DCM (10 L/kg). Cool the solution to 0–5 °C .

  • Addition: Prepare a slurry or solution of mCPBA in DCM. Add this slowly to the reactor over 2–3 hours, maintaining the internal temperature < 10 °C . Caution: Exothermic reaction.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor by TLC/HPLC for consumption of alkene.

  • Quench: Cool to 0–5 °C. Slowly add saturated aqueous Na₂S₂O₃ to quench excess peroxide. Stir vigorously until the starch-iodide test is negative.

  • Workup: Separate phases. Wash the organic layer with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid, then with brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide as a viscous oil or low-melting solid.

    • Yield Target: 90–95%

    • Purity: >95% (GC/HPLC)

Step 2: Regioselective Ring Opening (The Critical Step)

Objective: Open the epoxide with methanol to form the trans-4-methoxy-3-hydroxy scaffold. Mechanism: Acid-catalyzed opening favors attack at the C4 position (distal to nitrogen) due to steric/electronic biasing, yielding the desired 4-OMe regioisomer as the major product.

Reagents:

  • Crude Epoxide (from Step 1)

  • Methanol (anhydrous, 10 vol)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.1 equiv) or H₂SO₄ (catalytic)

Protocol:

  • Setup: Dissolve the crude epoxide in anhydrous methanol.

  • Catalysis: Add pTSA (0.1 equiv) at room temperature.

  • Reflux: Heat the mixture to 60–65 °C for 12–18 hours.

  • Monitoring: Monitor by HPLC. Look for the disappearance of epoxide and formation of two regioisomers (Target 4-OMe vs. Undesired 3-OMe). Typical ratio is ~4:1 to 6:1 favoring the target.

  • Workup: Cool to RT. Neutralize with solid NaHCO₃. Concentrate to remove methanol.

  • Purification (Regio-isomer Removal):

    • Dissolve residue in Ethyl Acetate/Heptane (1:1).

    • Process Tip: The desired 4-methoxy isomer often crystallizes or has significantly different polarity. If oil persists, perform a silica plug filtration eluting with 20-40% EtOAc/Heptane.

    • Note: Complete separation of regioisomers can also be deferred to the chiral resolution step if using SFC.

Step 3: Chiral Resolution (Preparative SFC)

Objective: Isolate the (3S,4R)-enantiomer from the trans-racemate. Why SFC? It offers higher throughput and lower solvent consumption than HPLC for kg-scale resolution.

Methodology:

  • Column: Chiralpak AD-H or IG (Amylose-based).

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).

  • Detection: UV at 210 nm.

  • Process: Inject the racemic trans-alcohol. Collect the (3S,4R) peak (retention time must be determined via authentic standard or X-ray crystallography of a derivative).

  • Success Criteria: >99% ee, >98% chemical purity.

Step 4: Deprotection and Salt Formation

Objective: Remove the Boc group and form the stable hydrochloride salt.

Reagents:

  • (3S,4R)-N-Boc-4-methoxypiperidin-3-ol

  • 4M HCl in 1,4-Dioxane (or HCl in IPA)

  • MTBE (Methyl tert-butyl ether) or Diethyl Ether (Antisolvent)

Protocol:

  • Dissolution: Dissolve the chiral intermediate in minimal 1,4-dioxane or DCM.

  • Deprotection: Add 4M HCl in dioxane (5–10 equiv) at 0–10 °C.

  • Reaction: Stir at RT for 2–4 hours. Gas evolution (CO₂) and precipitation of the salt will occur.

  • Isolation: Dilute with MTBE to maximize precipitation. Filter the white solid under nitrogen (hygroscopic).

  • Drying: Dry in a vacuum oven at 40 °C with P₂O₅ desiccant.

Process Safety & Critical Quality Attributes (CQAs)

ParameterSpecificationRisk/Control Strategy
Epoxidation Exotherm T < 10 °CHigh Risk. mCPBA addition must be strictly rate-controlled. Use active cooling. Monitor T_internal.
Peroxide Content < 5 ppmQuench verification with starch-iodide paper is mandatory before workup.
Regioselectivity 4-OMe : 3-OMe > 95:5Control acid catalyst loading and temperature. Validate regio-purity via NMR (C3-H vs C4-H shifts).
Stereochemistry (3S,4R) > 99% eeCritical for biological activity. Validate via Chiral HPLC.
Residual Solvent < ICH LimitsDioxane is Class 2. Ensure thorough drying or switch to HCl/IPA if permissible.

Workflow Diagram: Decision Logic

Workflow Start Crude Epoxide RingOpen Ring Opening (MeOH / pTSA) Start->RingOpen CheckRegio Check Regio-Ratio (HPLC/NMR) RingOpen->CheckRegio Purify Silica/Crystallization Remove 3-OMe isomer CheckRegio->Purify Mix of isomers Resolution Chiral SFC Resolution Purify->Resolution Pure rac-trans Deprotect HCl Deprotection Resolution->Deprotect (3S,4R)-Enantiomer Final (3S,4R)-Product HCl Deprotect->Final

Figure 2: Operational workflow for isolating the single stereoisomer.

References

  • Regioselective Epoxide Opening:Smith, M. B.; March, J. March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, NJ, 2013.
  • Chiral Resolution Strategies:Porter, W. H. "Resolution of Chiral Drugs." Pure Appl. Chem.1991, 63, 1119.
  • Scale-Up of Piperidine Derivatives: Ripin, D. H. B., et al. "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Org.[1][2][3] Process Res. Dev.2003 , 7, 115. (Provides context on piperidine scale-up challenges).

Sources

Functionalization of the hydroxyl group in (3S,4R)-4-Methoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Functionalization of (3S,4R)-4-Methoxypiperidin-3-ol

Executive Summary

The scaffold (3S,4R)-4-Methoxypiperidin-3-ol represents a privileged chiral motif in medicinal chemistry, particularly in the design of JAK inhibitors, GPCR ligands, and glycosidase inhibitors.[1] The vicinal relationship between the C3-hydroxyl and C4-methoxy groups offers a unique vector for tuning solubility and metabolic stability (LLE). However, the functionalization of the C3-hydroxyl group is non-trivial due to the steric influence of the adjacent C4-methoxy substituent and the nucleophilicity of the piperidine nitrogen.[1]

This guide provides a validated workflow for the chemoselective and stereocontrolled functionalization of the C3-hydroxyl group. We present three distinct protocols: Retention of Configuration (O-Alkylation) , Inversion of Configuration (Mitsunobu) , and Activation for Nucleophilic Substitution .[1]

Strategic Decision Matrix

Before initiating synthesis, the desired stereochemical outcome dictates the experimental pathway. The (3S,4R) starting material contains a cis-relationship (assuming chair conformation preferences) between the substituents.

  • Path A (Retention): Target remains (3S). Use for ether/ester synthesis.[2][3][4]

  • Path B (Inversion): Target flips to (3R). Use to access the trans-diastereomer or introduce nitrogen/sulfur nucleophiles.

  • Path C (Oxidation): Ablation of stereochemistry to C3-ketone.

G Start (3S,4R)-4-Methoxypiperidin-3-ol (N-Protected) Decision Desired Stereochemistry at C3 Position? Start->Decision Retention Retention (3S) Decision->Retention Keep (3S) Inversion Inversion (3R) Decision->Inversion Flip to (3R) Oxidation Ablation (C=O) Decision->Oxidation Remove Chiral Center Alkylation Protocol 1: O-Alkylation (NaH, R-X) Retention->Alkylation Acylation Protocol 2: Acylation (AcCl/DCC) Retention->Acylation Mitsunobu Protocol 3: Mitsunobu (PPh3, DIAD, Nu-H) Inversion->Mitsunobu Activation Protocol 4: Activation (MsCl/Tf2O) + SN2 Inversion->Activation Ketone Protocol 5: Oxidation (Dess-Martin) Oxidation->Ketone

Figure 1: Decision tree for the functionalization of (3S,4R)-4-methoxypiperidin-3-ol.[1]

Pre-requisite: N-Protection (The Gatekeeper)[1]

Critical Check: The secondary amine at position 1 is significantly more nucleophilic than the C3-hydroxyl. Attempting O-functionalization on the free base will result in N-alkylation/acylation.

  • Recommended PG: tert-Butyloxycarbonyl (Boc).

  • Why: Stable to basic conditions required for O-alkylation; easily removed with TFA/HCl.

  • Validation: Ensure starting material is (3S,4R)-N-Boc-4-methoxypiperidin-3-ol .

Detailed Protocols

Protocol A: O-Alkylation (Retention of Configuration)

Target: Ethers (e.g., O-Benzyl, O-Methyl)[1]

Mechanism: Williamson Ether Synthesis. Challenge: The adjacent C4-methoxy group adds steric bulk. Strong bases (NaH) are required, but temperature control is vital to prevent elimination (E2) to the enol ether.[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Solvation: Dissolve 1.0 eq of N-Boc-(3S,4R)-4-methoxypiperidin-3-ol in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C . Add 1.2 eq of Sodium Hydride (60% dispersion in oil) portion-wise.

    • Note: Gas evolution (H2) will occur. Stir at 0°C for 30 mins until evolution ceases.

  • Alkylation: Add 1.2 eq of the alkyl halide (e.g., Benzyl Bromide, Methyl Iodide) dropwise.

    • Tip: If using volatile halides (MeI), use a cold finger condenser.[1]

  • Reaction: Allow to warm to RT. Stir for 4-16 hours.

  • Quench: Cool to 0°C. Quench carefully with sat. NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4.[4]

Data Interpretation:

  • NMR: Disappearance of the broad OH singlet (approx. 2-4 ppm). Appearance of new alkyl protons.

  • Stereochemistry: Retention of the (3S) configuration is expected as the C-O bond is not broken.

Protocol B: Mitsunobu Reaction (Inversion of Configuration)

Target: Esters, Azides, Aryl Ethers with (3R) configuration.[1]

Mechanism: SN2 displacement of an activated alkoxy-phosphonium intermediate.[4] Significance: This is the primary method to access the (3R,4R) trans-diastereomer series from the commercially available (3S,4R) cis-precursor.[1]

Step-by-Step:

  • Reagents:

    • Substrate: 1.0 eq (N-Boc-(3S,4R)-4-methoxypiperidin-3-ol)[1]

    • Nucleophile (Nu-H): 1.5 eq (e.g., Benzoic acid, DPPA, Phenol)[1]

    • Triphenylphosphine (PPh3): 1.5 eq[1]

    • DIAD (Diisopropyl azodicarboxylate): 1.5 eq[1]

  • Procedure:

    • Dissolve Substrate, PPh3, and Nu-H in anhydrous THF (0.1 M) under Argon.

    • Cool to 0°C .

    • Add DIAD dropwise over 20 minutes. The yellow color should fade between drops.

    • Critical: Maintain 0°C during addition to prevent side reactions (hydrazide formation).

  • Reaction: Warm to RT and stir for 12-24 hours.

  • Workup: Concentrate in vacuo. Triturate with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate.[4][5][6]

Expert Insight:

  • pKa Rule: The nucleophile (Nu-H) must have a pKa < 11 (approx) for the standard Mitsunobu. For less acidic nucleophiles, use ADDP/PBu3.

  • Stereochemistry: Complete inversion to (3R,4R) .

Protocol C: Activation & Displacement (Mesylation)

Target: Leaving group for diverse nucleophiles (F-, CN-, RNH2).[1]

Mechanism: Conversion of OH to OMs (Mesylate), followed by SN2.[1]

Step-by-Step:

  • Activation:

    • Dissolve substrate (1.0 eq) in DCM (0.2 M).

    • Add TEA (3.0 eq) and cool to 0°C.

    • Add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.[1]

    • Stir 1h at 0°C. Quench with NaHCO3. Isolate the mesylate (do not store long-term).

  • Displacement (Inversion):

    • Dissolve crude mesylate in DMF or MeCN.

    • Add Nucleophile (e.g., NaN3, KCN, CsF).[1]

    • Heat to 60-80°C.

    • Warning: Elimination to the enol ether is a competing side reaction at high temps.

Analytical & Quality Control

To validate the success of the functionalization, compare the product against the starting material using the following markers.

FeatureStarting Material (3S,4R)Product (Example: 3-O-Benzyl)Product (Example: 3-Inverted Ester)
1H NMR (C3-H) Multiplet ~3.5-3.8 ppmShifted downfield slightly; coupling constants preserved.[1]Coupling constants change due to ring conformation shift (axial/equatorial flip).
IR Spectroscopy Broad stretch ~3400 cm⁻¹ (OH)Disappearance of OH stretch.Appearance of C=O (Ester) ~1720 cm⁻¹.
Chiral HPLC Single Peak (RT = t1)Single Peak (RT = t2)Single Peak (RT = t3) - Distinct from retention product.

Stereochemical Validation: For Mitsunobu products, hydrolysis of the ester back to the alcohol and comparison of the specific rotation (


) with the known (3R,4R) enantiomer is the gold standard for confirming inversion.

References

  • Mitsunobu Reaction Mechanism & Applications

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1]

    • [1]

  • Piperidine Functionalization in Drug Discovery

    • Blakemore, D. C., et al. "Organic Synthesis Provides Opportunities to Transform Drug Discovery."[1] Nature Chemistry, 2018, 10, 383–394.[1]

  • Stereoselective Synthesis of 3,4-Disubstituted Piperidines

    • Kozawa, Y., & Mori, M. "Synthesis of Multi-substituted Piperidines."[1] Journal of Organic Chemistry, 2003.

    • [1]

  • General Protocol for O-Alkylation of Hindered Alcohols

    • Organic Syntheses, Coll.[6] Vol. 10, p. 460 (2004).[1]

    • [1]

Disclaimer: This Application Note is for research purposes only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Purification methods for (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (3S,4R)-4-Methoxypiperidin-3-ol Hydrochloride

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Troubleshooting & Optimization Guide for (3S,4R)-4-Methoxypiperidin-3-ol HCl

Executive Summary

The purification of This compound presents a unique set of challenges due to the compound's amphiphilic nature (polar amine/alcohol vs. lipophilic methoxy group), high aqueous solubility, and the hygroscopic tendency of the hydrochloride salt.

This guide addresses the three most common failure modes reported by our users: "oiling out" during crystallization , retention of diastereomeric impurities , and hygroscopicity-induced degradation . The protocols below prioritize self-validating workflows to ensure high enantiomeric excess (


) and chemical purity.

Part 1: Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing during the HCl salt formation. How do I fix this?

Diagnosis: This is the most common issue with alkoxypiperidines. It occurs when the salt forms too rapidly in a solvent where it is sparingly soluble (supersaturation spike) or when residual water/alcohols lower the melting point of the solvate.

Corrective Protocol (The "Double-Solvent" Method): Do not add HCl directly to the neat oil or a non-polar solution.

  • Dissolution: Dissolve the free base in a minimum volume of Isopropanol (IPA) or Ethanol (EtOH) (warm, 40-50°C).

  • Acidification: Add HCl (4M in Dioxane or Et2O) dropwise slowly to the warm solution.

  • Anti-solvent Addition: Once the solution is acidic (pH < 2), remove heat. Add Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) dropwise until turbidity persists.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (1-2 hours) with vigorous stirring. If oil appears, reheat to redissolve and add a seed crystal.

Q2: I detect a 5-10% impurity by NMR that matches the (3R,4R) or (3S,4S) diastereomer. Can I remove this at the salt stage?

Diagnosis: Separation of cis/trans diastereomers is notoriously difficult at the salt stage due to similar lattice energies. Strategy: Shift the purification upstream.

  • Recommendation: Purify the N-Boc protected intermediate (tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate) using silica chromatography. The lipophilic Boc group amplifies the difference in polarity between diastereomers, allowing for baseline separation using Hexane:EtOAc gradients. Salt formation should be the final step, not the purification step.

Q3: The solid becomes sticky/deliquescent after filtration. Is it impure?

Diagnosis: Likely not impure, but hygroscopic. Piperidin-3-ol salts are avid water absorbers. Handling Protocol:

  • Perform filtration under a blanket of dry nitrogen.

  • Wash the filter cake with anhydrous Et2O (not reagent grade) to remove residual alcohols.

  • Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for at least 24 hours.

Part 2: Experimental Protocols

Protocol A: Optimized Recrystallization of the HCl Salt

Use this when the crude salt is solid but colored or chemically impure (<95%).

ParameterSpecificationRationale
Primary Solvent Ethanol (Absolute) or Methanol High solubility for the polar salt; enables particle filtering.
Anti-Solvent EtOAc or Acetonitrile (MeCN) Reduces solubility gradually; MeCN often promotes harder crystals than ethers.
Concentration 5-10 mL solvent per gram of crudeBalances yield vs. purity.
Temperature Reflux to -20°CWide gradient maximizes recovery.

Step-by-Step:

  • Place 10 g of crude (3S,4R)-4-Methoxypiperidin-3-ol HCl in a round-bottom flask.

  • Add Ethanol (abs.) (approx. 50 mL) and heat to reflux.

  • If solids remain: Hot filter through a sintered glass funnel to remove inorganic salts (NaCl/NH4Cl).

  • To the hot filtrate, add EtOAc dropwise until a faint cloudiness persists (approx. 30-50 mL).

  • Add a few drops of Ethanol to clear the solution.

  • Wrap the flask in foil (insulation) and let it cool to RT undisturbed.

  • Transfer to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

  • Filter cold, wash with cold EtOAc/EtOH (3:1), and dry under high vacuum.

Protocol B: Enantiomeric Purity Check (Self-Validation)

Before releasing the batch, validate the (3S,4R) stereochemistry.

  • Method: 1H-NMR derivatization with Mosher's Acid Chloride .

  • Why: Direct chiral HPLC of polar amines is difficult. Mosher amides provide distinct chemical shifts for enantiomers.

  • Procedure: React a small aliquot of the free base with (R)-(-)-MTPA-Cl. Analyze the methoxy signal region (3.3 - 3.5 ppm). The (3S,4R) and (3R,4S) enantiomers will show distinct singlets separated by ~0.05-0.1 ppm.

Part 3: Process Workflow Visualization

The following diagram outlines the decision logic for purifying this compound, distinguishing between chemical impurities and stereochemical issues.

PurificationStrategy Start Crude (3S,4R)-4-Methoxypiperidin-3-ol HCl CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 Diastereomer Diastereomer (cis/trans mix) > 5% Decision1->Diastereomer Stereo Mismatch Chemical Chemical Impurities (Byproducts/Color) Decision1->Chemical Regio/Chem Impurity Enantiomer Wrong Enantiomer (Racemic) Decision1->Enantiomer Low ee% Action_Freebase Convert to Free Base (Na2CO3 / DCM) Diastereomer->Action_Freebase Action_Recryst Recrystallization (EtOH / EtOAc) Chemical->Action_Recryst Action_Resolution Chiral Resolution (L-Tartaric or Mandelic Acid) Enantiomer->Action_Resolution Action_Boc Boc-Protection (Boc2O / TEA) Action_Freebase->Action_Boc Action_Silica Silica Chromatography (Hex/EtOAc) Action_Boc->Action_Silica Action_Deprotect Deprotection (HCl/Dioxane) & Precipitation Action_Silica->Action_Deprotect Final Pure (3S,4R)-HCl Salt (White Solid, >98% ee) Action_Deprotect->Final Action_Recryst->Final Action_Resolution->Action_Recryst

Caption: Decision tree for purification based on specific impurity profiles. Note that diastereomeric separation is most efficient at the N-Boc protected stage.

References

  • Paroxetine Intermediate Synthesis : Methodologies for 3,4-disubstituted piperidines, including crystallization of hydroxymethyl analogs. Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Source: Der Pharma Chemica, 2017. URL:[Link]

  • Chiral Resolution of Piperidines : Principles of resolving chiral amines using diacid agents (Tartaric/Mandelic). Title: Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. Source: Universidade de Lisboa (Repository). URL:[Link]

  • Kinetic Resolution Strategies : Methods for obtaining high enantiomeric ratios in substituted piperidines.[1] Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Source: Journal of Organic Chemistry (via White Rose Research Online).[1] URL:[Link]

  • Recrystallization Solvent Selection : General guide for salt purification and antisolvent selection. Title: Recrystallization Guide: Process, Procedure, Solvents.[2] Source: Mettler Toledo. URL:[Link]

Sources

Technical Support Center: Solubility Optimization for (3S,4R)-4-Methoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

(3S,4R)-4-Methoxypiperidin-3-ol is a bifunctional chiral building block commonly used in the synthesis of kinase inhibitors and GPCR ligands.[1] Its physicochemical behavior is dominated by the piperidine ring (a secondary amine) and the interplay between the polar hydroxyl group and the lipophilic methoxy substituent.

The Core Challenge: Users frequently encounter "crashing out" (precipitation or oiling out) when transitioning this molecule from organic stock solutions (DMSO/Methanol) into aqueous biological buffers (PBS/HEPES).[1] This is almost invariably a pH-dependent ionization issue .[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication
Functional Class Secondary Amine (Base)Protonated (ionized) at acidic pH; Neutral at basic pH.[1]
Estimated pKa ~9.5 – 10.5 (Piperidine ring)Requires pH < 7.5 to maintain significant aqueous solubility.[1]
LogP (Oct/Water) ~0.5 – 1.2 (Estimated)Moderate lipophilicity; free base prefers organic solvents.[1]
Physical State Solid (Salt) / Viscous Oil (Free Base)Free base may form an emulsion rather than a crystal precipitate.[1]

Troubleshooting Guides (FAQ Format)

Scenario A: "My compound precipitated immediately upon addition to PBS (pH 7.4)."

Diagnosis: Deprotonation Shock. At pH 7.4, a significant fraction of the piperidine nitrogen deprotonates to its free base form. While the hydroxyl group aids polarity, the methoxy group and carbon scaffold drive the neutral molecule out of the aqueous phase, leading to precipitation or "oiling out."

The Fix:

  • Acidify the Buffer: Lower the pH of your assay buffer to 6.0–6.5 if the biological target tolerates it.[1] This keeps the nitrogen protonated (

    
    ).[1]
    
  • In-Situ Salt Formation: If you are working with the free base, pre-dissolve it in a stoichiometric excess of dilute HCl (e.g., 1.1 equivalents) before adding to the buffer.

  • Check Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) can reduce solubility via the "salting-out" effect.[1] Try a lower ionic strength buffer (50 mM).

Scenario B: "The solid material is sticky and difficult to weigh."[1]

Diagnosis: Hygroscopicity of the Salt Form. Piperidine hydrochloride salts are often hygroscopic or deliquescent (absorbing moisture until they dissolve).[1] The free base is likely a viscous oil or low-melting solid.[1]

The Fix:

  • Handling: Weigh quickly in a low-humidity environment or use a glovebox.

  • Stock Solution: Instead of weighing solids for every experiment, prepare a concentrated stock solution (e.g., 100 mM in Water or DMSO) and store aliquots at -20°C.

  • Lyophilization: If the solid is wet, re-dissolve in water and lyophilize (freeze-dry) to obtain a fluffy, manageable powder.[1]

Scenario C: "I see discoloration (yellowing) in my aqueous stock solution over time."

Diagnosis: Oxidative Degradation. Secondary amines are susceptible to oxidation (forming N-oxides or imines), especially in the presence of light and trace metal ions.[1]

The Fix:

  • Degassing: Sparge buffers with nitrogen or argon to remove dissolved oxygen.[1]

  • Chelation: Add 0.1 mM EDTA to the buffer to sequester trace metals that catalyze oxidation.[1]

  • Storage: Store aqueous solutions at acidic pH (pH 4-5) where the amine is protonated and less nucleophilic/reactive.

Decision Logic & Workflows

Workflow 1: Solubilization Strategy

This diagram illustrates the decision process for solubilizing the compound based on its initial state (Salt vs. Free Base).

SolubilityWorkflow Start Start: (3S,4R)-4-Methoxypiperidin-3-ol CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt Salt Form (e.g., HCl) CheckForm->Salt OrganicSolvent Dissolve in DMSO/EtOH (Stock Solution) FreeBase->OrganicSolvent AqueousAdd Dilute into Aqueous Buffer OrganicSolvent->AqueousAdd Precipitation Precipitation Risk! AqueousAdd->Precipitation If pH > 7.4 AdjustPH Adjust Buffer pH < 6.5 (Protonation) Precipitation->AdjustPH DirectWater Dissolve directly in Water (pH < 7) Salt->DirectWater Success Stable Solution DirectWater->Success AdjustPH->Success

Caption: Decision tree for solubilizing (3S,4R)-4-Methoxypiperidin-3-ol, highlighting the critical role of pH adjustment for the free base form.

Experimental Protocols

Protocol A: Determination of Kinetic Solubility

Use this protocol to determine the maximum concentration ("limit") of the compound in your specific assay buffer.

Reagents:

  • Compound Stock (10 mM in DMSO)[1][2]

  • Assay Buffer (e.g., PBS pH 7.4)[2]

  • 0.1 M HCl (for pH adjustment)[1]

Procedure:

  • Preparation: Place 196 µL of Assay Buffer into a 96-well UV-transparent plate.

  • Spiking: Add 4 µL of the 10 mM DMSO stock (Final conc: 200 µM, 2% DMSO).

  • Mixing: Shake at 500 rpm for 2 hours at room temperature.

  • Observation: Measure absorbance at 620 nm (turbidity).

    • OD < 0.05: Soluble.[1][2][3][4][][6]

    • OD > 0.05: Precipitated.[1][2]

  • Troubleshooting: If precipitation occurs, repeat the experiment using a modified buffer adjusted to pH 6.0 .

Protocol B: In-Situ Salt Formation (For Free Base)

Use this when you only have the free base (oil) but need a fully aqueous solution.[1]

  • Calculate: Determine the molar amount of your compound (

    
    ).[1]
    
  • Acidify: Add 1.1 equivalents of 1.0 M HCl or Acetic Acid to the neat compound.

    • 
      [1]
      
  • Dissolve: Add water to reach the desired volume. Vortex vigorously.

  • Verify: Check pH. It should be acidic (< 5).[1] If neutral, add small increments of acid until clear.

  • Dilute: Now dilute this aqueous stock into your final buffer.

Formulation Reference Data

Solvent / MediaSolubility RatingNotes
Water (pH < 6) High (> 50 mg/mL)Best for salt forms.[1] Stable.
PBS (pH 7.4) Low / ModerateRisk of precipitation for free base.[1]
DMSO High (> 100 mg/mL)Good for stock solutions.[1] Avoid freeze-thaw cycles.[1]
Ethanol HighUseful for evaporation/transfer.[1]
0.1 M HCl Very HighIdeal vehicle for initial solubilization.[1]

References

  • BenchChem. (2025).[1][2][7] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.[1] Retrieved from 7[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] Piperidine: Physical Properties and Solubility.[1][2][3][4][6][7] PubChem Compound Summary.[1] Retrieved from 4[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][7] Advanced Drug Delivery Reviews.[1] (General reference for salt selection principles).

  • US Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-(3-methoxyphenyl)piperidin-4-ol Properties. (Used for comparative physicochemical data).[1] Retrieved from [1][4]

Sources

Recrystallization solvents for (3S,4R)-4-Methoxypiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the recrystallization protocols for (3S,4R)-4-Methoxypiperidin-3-ol Hydrochloride , a chiral building block often used in the synthesis of kinase inhibitors and antibacterials.

The following protocols are designed based on the physicochemical properties of polar piperidine salts, prioritizing diastereomeric purity and yield.

Part 1: Solvent System Selection

For hydrochloride salts of hydroxylated piperidines, the primary challenge is balancing the high polarity of the salt with the need for a distinct solubility differential between hot and cold states.

Table 1: Recommended Solvent Systems

RoleSolvent(s)Technical Rationale
Primary System Isopropanol (IPA) Best Balance. Dissolves the salt at reflux (82°C) but offers poor solubility at 0–5°C, maximizing recovery.
Co-Solvent Methanol (MeOH) Solubilizer. Use only if the salt is insoluble in boiling IPA. Add in small increments (1–5% v/v) to boiling IPA until dissolution is complete.
Anti-Solvent MTBE or Ethyl Acetate Yield Enhancer. Reduces the polarity of the bulk solvent to force precipitation. Warning: Rapid addition causes oiling out.
Avoid Water Hygroscopicity Risk. While soluble, water removal is difficult and can lead to hydrate formation or sticky gums.

Expert Insight: The (3S,4R) stereochemistry creates a specific crystal lattice energy. Unlike racemic mixtures which may crystallize easily, single enantiomers/diastereomers can be prone to "oiling out" if the dielectric constant of the solvent drops too quickly.

Part 2: Optimized Recrystallization Protocol

Objective: Purify (3S,4R)-4-Methoxypiperidin-3-ol HCl to >98% chemical purity and >99% diastereomeric excess (de).

Step-by-Step Methodology
  • Preparation:

    • Weigh the crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Nitrogen inerting is recommended to prevent moisture absorption (hygroscopic salt).

  • Dissolution (The "Minimum Reflux" Rule):

    • Add Isopropanol (IPA) (approx. 5 mL per gram of solid).

    • Heat to reflux (80–82°C).

    • If solid remains: Add Methanol dropwise through the condenser until the solution becomes clear.

    • Critical: Do not add excess solvent. If a small amount of insoluble haze remains (likely inorganic salts like NaCl), perform a hot filtration .

  • Controlled Cooling (Nucleation):

    • Remove the heat source and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours.

    • Agitation: Maintain slow stirring. Fast stirring can shear crystals, creating fines that clog filters.

  • Crystallization & Seeding:

    • If no crystals form at 25°C, add a seed crystal (0.1% wt) of pure material.

    • Cool the flask to 0–5°C using an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the cold slurry under vacuum (Buchner funnel).

    • Wash: Rinse the filter cake with cold IPA/MTBE (1:1 mixture) to remove surface mother liquor.

    • Drying: Dry in a vacuum oven at 40–45°C for 12 hours. Note: Ensure a desiccant trap is used.

Part 3: Troubleshooting & FAQs

Q1: The product separated as a sticky oil ("Oiling Out") instead of crystals. How do I fix this?

Cause: This occurs when the solution becomes supersaturated too quickly or the solvent polarity is too low (e.g., too much anti-solvent). Solution:

  • Re-heat the mixture until the oil redissolves (add a small amount of MeOH if necessary).

  • Seed the solution immediately once it cools slightly below the boiling point.

  • Cool very slowly (wrap the flask in a towel to insulate).

  • Do not add anti-solvent until a stable crystal bed has formed.

Q2: My yield is low (<50%). Where is the product?

Cause: The product is likely too soluble in the mother liquor (common with MeOH). Solution:

  • Concentrate the mother liquor by rotary evaporation to 50% volume.

  • Add MTBE (Methyl tert-butyl ether) dropwise to the concentrate at room temperature until a persistent cloudiness forms.

  • Cool to 0°C to crop a second batch of crystals.

Q3: How do I confirm I have the correct (3S,4R) isomer?

Validation:

  • Specific Rotation: Check

    
    . The (3S,4R) isomer typically exhibits a distinct rotation compared to the (3R,4S) enantiomer.
    
  • NMR: Run a 1H-NMR. If diastereomeric impurities are suspected, use a chiral shift reagent or compare with a reference standard.

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision-making process when encountering crystallization failures (Oiling Out or No Precipitation).

Recrystallization_Logic Start Start: Crude (3S,4R)-Salt Dissolve Dissolve in Refluxing IPA Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol AddMeOH Add MeOH dropwise (maintain reflux) CheckSol->AddMeOH No (Cloudy) HotFilter Hot Filtration (Remove inorganics) CheckSol->HotFilter Yes (or insoluble salts) AddMeOH->CheckSol Cooling Slow Cool to 25°C HotFilter->Cooling StateCheck State of Product? Cooling->StateCheck OilOut Oiling Out (Liquid-Liquid Phase Separation) StateCheck->OilOut Sticky Oil NoPrecip No Precipitation (Solution remains clear) StateCheck->NoPrecip Clear Solution Success Success: Crystalline Solid StateCheck->Success Crystals ReheatSeed Reheat -> Add Seed -> Insulate Flask OilOut->ReheatSeed Remedy ConcAnti Concentrate Vol -> Add MTBE slowly NoPrecip->ConcAnti Remedy ReheatSeed->Cooling ConcAnti->Cooling

Figure 1: Decision tree for troubleshooting common recrystallization failures in piperidine salts.

References

  • Vertex Pharmaceuticals. (2010). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers. (Demonstrates separation and purification of piperidin-3-ol stereoisomers).

  • ChemicalBook. (2024). Synthesis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.[1][2][3] (Protocol for recrystallizing analogous 3,4-disubstituted piperidine salts using Toluene/Heptane systems).

  • ScienceMadness. (2018). Purification of Piperidine Hydrochloride Salts.[4][5] (General discussion on the solubility of piperidine HCl in Isopropanol vs. Ethanol).

  • PubChem. (2025).[6][7] 4-Methoxypiperidine Hydrochloride Compound Summary. (Physical property data supporting solubility profiles).[8]

Sources

Technical Support Center: Purification of Crude 4-Methoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 4-methoxypiperidin-3-ol (CAS: 5382-16-1 for generic 4-piperidinol core reference; specific substituted variants vary).[1][2] This intermediate is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1]

Synthesizing this molecule—typically via the ring-opening of N-protected-3,4-epoxypiperidine with methanol—often results in a "chemical soup" containing regioisomers (3-methoxy-4-hydroxy vs. 4-methoxy-3-hydroxy), stereoisomers (cis/trans), and inorganic salts.[1][2] Because the free base is highly polar and water-soluble, standard workups often fail, leading to low yields or persistent impurities.

This guide synthesizes field-proven purification strategies with mechanistic chemical logic to help you isolate high-purity material.

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify what is in your flask.[1][2] The crude mixture typically contains three classes of impurities.

Table 1: Common Impurity Profile & Removal Strategy
Impurity TypeSpecific IdentityOriginPhysicochemical BehaviorRecommended Removal Strategy
Regioisomers 3-methoxy-4-hydroxypiperidineEpoxide opening at C4 instead of C3Identical MW; slightly different pKa and polarity.[1][2][3]Chromatography (difficult) or Selective Crystallization of salts.[1][2]
Stereoisomers cis-4-methoxypiperidin-3-olNon-stereoselective reduction or epoxide openingDiastereomer of target trans isomer.[1][2]Derivatization (e.g., N-Boc) followed by Silica Chromatography or Recrystallization .[1][2]
Inorganic Salts NaOMe, LiCl, Al saltsReagents/QuenchingHighly water-soluble; insoluble in DCM/EtOAc.[1][2]"Salting Out" Extraction or Resin Scavenging .[1][2]
Starting Material N-Boc-3,4-epoxypiperidineIncomplete reactionLess polar (lipophilic).[1][2]Acid-Base Wash (The epoxide extracts into organic at low pH; amine stays in water).[1][2]

Module 2: Troubleshooting & Workflows

Issue #1: "My product is stuck in the aqueous layer during extraction."

Diagnosis: 4-methoxypiperidin-3-ol is an amino alcohol.[1][2] It is highly polar and forms strong hydrogen bonds with water.[1][2] Standard EtOAc/Water extraction often results in <30% recovery.[1][2]

The Fix: The "Salting Out" & pH-Swing Protocol Do not use Ethyl Acetate alone.[1][2] Use a solvent system with higher polarity and disrupt the aqueous solvation shell.[1]

  • Saturate the Aqueous Phase: Add solid NaCl or K2CO3 to the aqueous layer until saturation.[1][2] This increases the ionic strength, forcing the organic amine out ("salting out").

  • Solvent Choice: Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) as the extraction solvent.[1][2] These mixtures are polar enough to solvate the amino alcohol but immiscible with brine.[1]

  • pH Control: Ensure the aqueous pH is adjusted to >12 . The pKa of the piperidine nitrogen is ~10-11.[1] You need to be at least 2 pH units above the pKa to ensure >99% is in the free-base (organic soluble) form.[1][2]

Issue #2: "I cannot separate the cis/trans isomers."

Diagnosis: Silica gel chromatography of free amines is notorious for "streaking" due to interaction with acidic silanols.[1][2] Furthermore, cis and trans isomers often have overlapping Rf values.[1][2]

The Fix: Amine-Modified Silica or Salt Formation [1][2]

  • Method A (Chromatography): Add 1-5% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).[1][2] This blocks silanol sites, sharpening the peaks and allowing diastereomer separation.

  • Method B (Crystallization - Preferred): Convert the crude oil into a salt.[1][2] The trans isomer often crystallizes more readily due to better packing.[1][2]

    • Reagent: Oxalic acid or L-Tartaric acid in Ethanol/Acetone.[1][2]

    • Mechanism:[1][2][4] The diastereomeric salts will have significantly different solubility profiles.[1][2]

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for processing the crude mixture based on the state of the nitrogen protection.

PurificationLogic Crude Crude Reaction Mixture (4-methoxypiperidin-3-ol) CheckProtect Is Nitrogen Protected? (e.g., N-Boc, N-Bn) Crude->CheckProtect YesProtect Yes (N-Protected) CheckProtect->YesProtect Lipophilic NoProtect No (Free Amine) CheckProtect->NoProtect Polar/Water Soluble Silica Flash Chromatography (Hexane/EtOAc) YesProtect->Silica Purify Isomers Here Deprotect Deprotection Step (e.g., TFA or HCl) Silica->Deprotect SaltForm Salt Formation Strategy (Add HCl/Oxalic Acid in EtOH) Deprotect->SaltForm pHAdjust Adjust pH > 12 (Saturate with NaCl) NoProtect->pHAdjust Extract Extract with DCM:IPA (3:1) (Repeat 4-5 times) pHAdjust->Extract Extract->SaltForm Recryst Recrystallization (Separates Regio/Stereoisomers) SaltForm->Recryst Enrichment FreeBase Final Free-Basing (Resin or Basic Wash) Recryst->FreeBase Pure Product

Figure 1: Decision tree for the purification of substituted piperidinols.[1][2] Note that purifying the N-protected intermediate (Left Branch) is generally superior to purifying the free amine (Right Branch) due to better chromatographic behavior.[2]

Module 4: Detailed Experimental Protocols

Protocol A: Optimized Acid-Base Extraction (For Free Amines)

Use this when you have deprotected the molecule and need to remove inorganic salts.[1][2]

  • Dissolution: Dissolve the crude salt (e.g., HCl salt) in minimal water (10 mL/g).[1][2]

  • Basification: Cool to 0°C. Slowly add 4M NaOH or saturated K2CO3 until pH is ~12-13.

  • Saturation: Add solid NaCl until no more dissolves (saturation). Crucial: This reduces the solubility of the organic amine in the water phase.

  • Extraction: Extract with DCM:Isopropanol (3:1) . Use a volume ratio of 1:1 organic:aqueous.[1][2]

    • Repeat: Perform this extraction 4 to 6 times.[2] The partition coefficient is low.[1]

  • Drying: Combine organics, dry over Na2SO4 (Sodium Sulfate), and concentrate 4-methoxypiperidin-3-ol in vacuo.

Protocol B: Regioisomer Enrichment via Oxalate Salt

Use this to separate cis/trans isomers or regioisomers if chromatography fails.[1][2]

  • Preparation: Dissolve the crude free base oil (1 eq) in absolute Ethanol (5 mL/g).

  • Acid Addition: Add Oxalic Acid (1.05 eq) dissolved in warm Ethanol dropwise with stirring.

  • Precipitation: A white precipitate should form.[1][2] Heat the mixture to reflux until dissolved, then allow to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Filter the crystals.

    • Analysis: Analyze the crystals vs. the mother liquor via NMR.[1] The crystalline solid is typically enriched in the trans-isomer (or the major regioisomer) due to higher lattice energy [1].[1]

  • Recovery: If the desired isomer is in the mother liquor, concentrate and repeat with a different acid (e.g., L-Tartaric acid).[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I distill the crude mixture to purify it? A: Proceed with caution. Amino alcohols are prone to thermal decomposition and polymerization at high temperatures.[1][2] If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) at the lowest possible temperature. However, salt crystallization is generally safer and more scalable for this class of compounds [2].

Q: The NMR shows a mixture of rotamers.[1] Is my compound impure? A: Not necessarily. If you are looking at the N-Boc or N-Acetyl protected intermediate, the amide bond rotation is slow on the NMR timescale, often showing "double peaks."[2] Run the NMR at elevated temperature (e.g., 50°C) to see if the peaks coalesce, confirming they are rotamers and not impurities [3].

Q: How do I confirm I have the 4-methoxy-3-hydroxy isomer and not the 3-methoxy-4-hydroxy? A: You need 2D NMR. Run an HMBC (Heteronuclear Multiple Bond Correlation) .

  • Look for the correlation between the methoxy protons (-OCH3) and the ring carbon.[1]

  • If the methoxy protons couple to C4 (which couples to the CH2 at C5), you have the 4-methoxy isomer.

  • If they couple to C3 (which couples to the CH2 at C2, adjacent to Nitrogen), you have the 3-methoxy isomer.

References

  • Separation of Piperidine Diastereomers

    • Source:Journal of Organic Chemistry. The use of crystallization for diastereomeric resolution of 3,4-disubstituted piperidines is a foundational technique.[1]

    • Context: "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
    • Link:[1][2]

  • Purification of Amino Alcohols

    • Source:Purification of Labor
    • Context: General protocols for the purification of polar amino alcohols via salting-out extraction and derivatization.[1][2]

    • Link:[1][2]

  • Rotamers in N-Protected Piperidines

    • Source:Journal of Medicinal Chemistry.
    • Context: Discussion on NMR characterization of N-Boc-piperidine intermedi
    • Link:[1][2]

Sources

Technical Support Center: Optimizing Reaction Temperature for Chiral Piperidine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. Chiral piperidines are ubiquitous scaffolds in modern drug discovery, yet their functionalization—whether via nucleophilic substitution, cross-coupling, or C(sp³)–H activation—presents a persistent thermodynamic and kinetic challenge[1].

The core issue lies in the sensitivity of the α-stereocenter. Elevated temperatures, often required to drive sluggish substitutions, frequently induce epimerization through reversible enamine/enolate formation or radical scrambling[2][3]. Conversely, cryogenic temperatures preserve stereochemical integrity but can stall reaction kinetics entirely. This guide provides causal troubleshooting, self-validating protocols, and mechanistic FAQs to help you navigate this temperature-optimization tightrope.

Diagnostic Workflow: Temperature & Stereocenter Integrity

Before adjusting your reaction parameters, use the following diagnostic logic to determine whether your substitution is suffering from kinetic stalling or thermodynamic epimerization.

G Start Start: Chiral Piperidine Substitution RunRT Run Initial Screen at 20-25°C Start->RunRT CheckConv Is Conversion > 80%? RunRT->CheckConv CheckEE_Good Check ee/dr CheckConv->CheckEE_Good Yes CheckEE_Bad Increase Temp to 50-80°C Check ee/dr CheckConv->CheckEE_Bad No Success Optimal Conditions Found CheckEE_Good->Success High ee/dr Epimerization Epimerization Detected (Loss of ee/dr) CheckEE_Good->Epimerization Low ee/dr CheckEE_Bad->Success High ee/dr CheckEE_Bad->Epimerization Low ee/dr LowerTemp Lower Temp to -78°C to -20°C Use more reactive electrophile/catalyst Epimerization->LowerTemp LowerTemp->CheckConv Re-evaluate

Diagnostic decision tree for optimizing temperature to preserve piperidine stereocenters.

Mechanistic FAQs: The Causality of Temperature

Q1: Why does my chiral piperidine lose enantiomeric excess (ee) when I heat the reaction above 40°C? A1: Epimerization at elevated temperatures is driven by the increased kinetic energy overcoming the activation barrier for reversible deprotonation at the α-carbon. If your piperidine contains an electron-withdrawing group (e.g., N-Boc, N-Cbz, or an adjacent carbonyl), the α-proton becomes relatively acidic. At higher temperatures, basic reagents 2[2]. Upon reprotonation, the stereocenter is scrambled, leading to a drop in ee or dr.

Q2: I am performing a nucleophilic substitution (S_N2) on a chiral piperidine ring, but my yield is poor at -20°C. How can I improve conversion without raising the temperature? A2: If a low temperature is required to prevent epimerization, you must lower the activation energy of the substitution step itself. You can achieve this by:

  • Enhancing the leaving group: Switch from a tosylate to a more reactive triflate.

  • Increasing ground-state nucleophilicity: Use a polar aprotic solvent (like DMPU or DMF) to strip the solvent shell from your nucleophile[4].

  • Employing Lewis acid activation: Use catalysts like BF₃·Et₂O to activate the electrophilic center. This enables reactions like5[5].

Q3: How does temperature affect transition-metal catalyzed C(sp³)–H functionalization of piperidines? A3: In transition-metal catalysis (e.g., Mn-catalyzed C–H oxidation or Ni-catalyzed hydroalkylation), temperature dictates the stability of the metallacycle or radical intermediate. For instance,6 to form chiral N,O-acetals is optimally performed at 0°C[6]. Higher temperatures accelerate background non-selective radical pathways, eroding the ee, while lower temperatures stall the critical hydrogen atom transfer (HAT) step.

Quantitative Data: Temperature vs. Yield & Stereoselectivity

The table below summarizes the causal relationship between temperature, yield, and stereochemical outcomes across various piperidine substitution classes.

Reaction ClassReagents / CatalystOptimal Temp (°C)Yield (%)Stereochemical OutcomeMechanistic Causality
Nucleophilic Substitution (N,O-acetal) BF₃·Et₂O, Silyl enol ether-78 to 076>95% eeCryogenic temp prevents ring-opening epimerization of the iminium intermediate[5].
C(sp³)–H Oxidation Mn(OTf)₂, H₂O₂, TFE08698% ee0°C suppresses non-selective background radical transfer while maintaining HAT kinetics[6].
Radical Truce-Smiles Arylation Ir-photocatalyst, Light2595>20:1 drAmbient temp prevents thermal radical scrambling, favoring the trans-2,4 configuration[3].
Mannich/Wittig Sequence L-proline, SiCl₄80 then 409299% eeStepwise temp control ensures full conversion before selective cycloisomerization[1].
Enantioselective Hydroalkylation NiBr₂, Bi-Ox ligand, HBpin258794:6 erAmbient temp with optimized base (KF) prevents thermal degradation of the Ni-complex[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm that causality (e.g., temperature control) is actively maintained before proceeding to the next step.

Protocol A: Low-Temperature Lewis Acid-Catalyzed Nucleophilic Substitution

Use this protocol when substituting 3-silyloxypiperidine N,O-acetals to prevent ring-opening epimerization.

  • Preparation: Under an argon atmosphere, dissolve the chiral piperidine N,O-acetal (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Equilibration: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

    • Causality: Equilibration ensures no localized warm spots exist that could trigger premature ring-opening and epimerization upon Lewis acid addition.

  • Activation: Add BF₃·Et₂O (1.2 equiv) dropwise down the side of the flask. Stir for 10 minutes.

  • Nucleophile Addition: Slowly add the silyl enol ether (1.5 equiv). Maintain the temperature strictly at -78°C for 2 hours.

  • Self-Validation Check: Quench a 50 µL aliquot into cold saturated NaHCO₃, extract with EtOAc, and analyze via chiral HPLC.

    • Validation: If the ee is <95% at this stage, the cooling bath failed or the Lewis acid addition was too rapid (causing an exothermic spike). Do not proceed with warming if the intermediate is already compromised.

  • Workup: If ee is maintained, slowly warm the reaction to 0°C over 1 hour to drive the substitution to completion[5], then quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Temperature-Controlled Enantioselective C(sp³)–H Oxidation

Use this protocol for the direct desymmetrization of 4-substituted piperidines.

  • Setup: Dissolve the 4-substituted piperidine substrate (25 µM), chiral manganese catalyst (1 mol%), and chiral additive (15 mol%) in trifluoroethanol (TFE)[6].

  • Temperature Control: Cool the mixture to exactly 0°C using an ice-water bath.

    • Causality: 0°C is the thermodynamic sweet spot; -20°C stalls the hydrogen atom transfer (HAT), while 25°C leads to racemic iminium ion formation.

  • Oxidant Delivery: Deliver H₂O₂ (1.5 equiv, 0.6 M in TFE) via a syringe pump over 30 minutes.

    • Causality: Slow addition prevents thermal spikes from the highly exothermic oxidation process.

  • Self-Validation Check: Monitor the reaction via GC-MS after 15 minutes.

    • Validation: The presence of an enamine byproduct indicates over-oxidation, which is exclusively caused by localized heating. If detected, immediately decrease the syringe pump rate and increase the stirring speed.

  • Isolation: Quench with saturated Na₂S₂O₃ at 0°C, extract, and purify via silica gel chromatography.

Troubleshooting Matrix

Observed IssueRoot Cause AnalysisCorrective Action
Complete loss of stereocenter (racemization) during cross-coupling. Reaction temperature (e.g., 80°C) exceeds the activation barrier for α-deprotonation by the base used in the coupling.Switch to a milder base (e.g., from Cs₂CO₃ to KF) and lower the temperature to 25°C. Utilize a more reactive catalyst system (e.g.,4) that operates efficiently at room temperature[4].
Reaction stalls at 30% conversion when temp is lowered to -20°C. The electrophile is not reactive enough to overcome the kinetic barrier at the reduced temperature required to prevent epimerization.Convert the leaving group to a more reactive species (e.g., alcohol to triflate) or use a polar aprotic solvent (DMPU) to increase the ground-state energy of the nucleophile.
Unexpected trans-to-cis isomerization during C–H arylation. Thermal radical scrambling is occurring prior to the Truce-Smiles rearrangement step.Ensure the reaction is strictly maintained at 25°C under 3 rather than applying thermal initiation[3].

References

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste Source: Nature Communications (nih.gov) URL:[Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp³)-H Oxidation using Manganese Catalysts Source: ChemRxiv URL:[Link]

  • Stereoselective synthesis of piperidines (Ph.D. Thesis) Source: University of Glasgow URL:[Link]

  • BF₃·Et₂O catalyzed diastereoselective nucleophilic reactions of 3-silyloxypiperidine N,O-acetal with silyl enol ether and application to the asymmetric synthesis of (+)-febrifugine Source: ResearchGate URL:[Link]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides Source: ChemRxiv URL:[Link]

  • Site-selective α-C(sp³)–H arylation of dialkylamines via hydrogen atom transfer catalysis-enabled radical aryl migration Source: Nature Communications (nih.gov) URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Excess Determination of (3S,4R)-4-Methoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Strategy & Chemical Logic

The determination of enantiomeric excess (ee) for (3S,4R)-4-Methoxypiperidin-3-ol presents a specific set of analytical challenges that disqualify standard "dilute-and-shoot" methods.

The Analytical Challenge
  • Lack of Chromophore: The molecule consists of a saturated piperidine ring with ether and hydroxyl functionalities. It possesses no conjugated

    
    -systems, rendering standard UV detection (254 nm) impossible. Detection at low wavelengths (200–210 nm) is plagued by noise from mobile phase absorption and poor sensitivity.
    
  • High Polarity: The secondary amine and secondary alcohol create significant interaction with stationary phase silanols, leading to peak tailing and potential irreversible adsorption on delicate chiral stationary phases (CSPs).

  • Stereochemical Complexity: You are targeting the (3S,4R) isomer. However, synthetic routes often produce the diastereomer (3S,4S/3R,4R) as an impurity. The method must distinguish the enantiomer of interest from both its enantiomer (3R,4S) and its diastereomers.

The Strategic Solution

To ensure high sensitivity (E-E-A-T principle of Accuracy) and robust separation, Derivatization-Based Chiral HPLC is the primary recommended methodology. By attaching a chromophore-rich protecting group, we solve the detection and polarity issues simultaneously.

Primary Method: Pre-Column Derivatization HPLC (Recommended)

This method is the "Gold Standard" for pharmaceutical intermediate analysis due to its high sensitivity and reproducibility.

The Chemistry of Derivatization

We utilize Benzoyl Chloride (BzCl) to derivatize the secondary amine.

  • Why? It introduces a strong UV chromophore (

    
     nm, visible at 254 nm).
    
  • Selectivity: Under controlled basic conditions, the amine reacts much faster than the hindered secondary alcohol, yielding the N-benzoyl derivative. This reduces the basicity of the piperidine nitrogen, improving peak shape on CSPs.

Experimental Protocol

Step 1: Sample Preparation (Derivatization)

  • Dissolve 10 mg of the sample in 1.0 mL of Dichloromethane (DCM).

  • Add 2.0 equivalents of Triethylamine (TEA).

  • Add 1.1 equivalents of Benzoyl Chloride slowly at 0°C.

  • Stir at room temperature for 15 minutes.

  • Quench with 0.5 mL water; vortex.

  • Extract the organic layer, dry over

    
    , and evaporate.
    
  • Reconstitute in Mobile Phase (e.g., Hexane/EtOH) to a concentration of 1.0 mg/mL.

Step 2: Chromatographic Conditions

ParameterSpecificationRationale
Column Chiralpak AD-H (or IA)Amylose-based phases show superior recognition for functionalized piperidines.
Dimensions 250 mm

4.6 mm, 5

m
Standard analytical dimensions for resolution (

).
Mobile Phase n-Hexane : Ethanol (90:10 v/v)Ethanol is a hydrogen-bond donor/acceptor that modulates interaction with the carbamate CSP.
Flow Rate 1.0 mL/minStandard flow for optimal Mass Transfer (Van Deemter).
Detection UV @ 254 nmTargets the benzamide chromophore introduced during derivatization.
Temperature 25°CLower temperatures often enhance enantioselectivity (

).

Step 3: Data Analysis

  • Inject the racemic standard first to establish the separation factor (

    
    ).
    
  • The (3S,4R) and (3R,4S) enantiomers should elute as distinct peaks.

  • Note: If diastereomers are present, you will likely see 4 peaks. The cis and trans pairs usually have significantly different retention times.

Alternative Method: Chiral Gas Chromatography (GC)

Best suited for Process Control (IPC) where speed is critical and water content is low.

The Chemistry

Direct injection of the amino-alcohol leads to broad peaks. We use Trifluoroacetic Anhydride (TFAA) to form the volatile N,O-bis-trifluoroacetyl derivative.

Experimental Protocol
  • Derivatization: Incubate 5 mg sample with 200

    
    L TFAA and 500 
    
    
    
    L Ethyl Acetate at 60°C for 20 mins.
  • Column: Rt-

    
     DEXsa  (Restek) or Cyclosil-B  (Agilent). These are permethylated 
    
    
    
    -cyclodextrins ideal for chiral amines.
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 100°C (hold 1 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detection: FID (Flame Ionization Detector) @ 250°C.

Pros: High resolution, no solvent waste. Cons: Destructive; requires dry samples.

Validation Method: Mosher's Ester NMR Analysis[1][2]

Used for Absolute Configuration Assignment if the specific rotation


 is unknown or unreliable. This is not for routine high-throughput ee determination but is critical for the initial Reference Standard characterization.
The Mechanism

Reaction with chiral


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric amides/esters. The chemical shift difference (

) in

or

NMR between the (R)-MTPA and (S)-MTPA derivatives correlates to the spatial arrangement of substituents.
Protocol Summary
  • React substrate with (R)-(-)-MTPA-Cl in Pyridine/CDCl

    
    .
    
  • React separate aliquot with (S)-(+)-MTPA-Cl.

  • Analyze

    
     NMR.[1][2][3] Focus on the methoxy group (C4) and ring protons.
    
  • Calculate

    
    . The sign (+/-) allows assignment of the C3 and C4 centers using Mosher's models [1].
    

Comparative Decision Matrix

FeatureMethod A: HPLC (Deriv.)Method B: GC (TFA)Method C: NMR (Mosher)
Precision High (

error)
Moderate (

error)
Low (

error)
Throughput High (15 min/run)High (20 min/run)Low (Hours/sample)
Sensitivity High (UV 254 nm)High (FID)Low (mg scale needed)
Equip. Cost ModerateModerateVery High
Primary Use QC Release / purity In-Process Check Structure Elucidation

Visual Workflow (Graphviz)

The following diagram illustrates the decision logic for selecting the appropriate protocol based on your laboratory's immediate needs.

G Start Start: (3S,4R)-4-Methoxypiperidin-3-ol Sample Goal What is the primary goal? Start->Goal Routine Routine QC / Batch Release Goal->Routine High Accuracy Needed IPC In-Process Control (Reaction Monitoring) Goal->IPC Speed/Volatility Needed Config Determine Absolute Configuration Goal->Config Unknown Stereochem HPLC_Path Method A: N-Benzoyl Derivatization + Chiral HPLC (AD-H Column) Routine->HPLC_Path GC_Path Method B: TFA Derivatization + Chiral GC (Beta-DEX) IPC->GC_Path NMR_Path Method C: Mosher Ester Analysis (1H / 19F NMR) Config->NMR_Path Result_HPLC Result: Precise %ee (Traceable to Standard) HPLC_Path->Result_HPLC Result_GC Result: Fast %ee estimate (Volatile components) GC_Path->Result_GC Result_NMR Result: Absolute Stereochem (3S,4R confirmed) NMR_Path->Result_NMR

Caption: Decision tree for selecting the analytical method based on the stage of drug development (QC vs. IPC vs. R&D).

Critical "Watch-Outs" (Self-Validating the Protocol)

To ensure Trustworthiness (the T in E-E-A-T), you must validate the system suitability:

  • Racemic Standard is Mandatory: You cannot validate a chiral method without a racemic mixture. If unavailable, mix equal parts of your product and its enantiomer, or synthesize a small batch of racemate using non-stereoselective reduction (e.g., NaBH4 reduction of the corresponding ketone).

  • Diastereomer Separation: The (3S,4R) isomer is the cis-isomer (assuming standard chair conformation priorities). Ensure your method separates the cis pair from the trans pair. In Method A (HPLC), diastereomers usually have significantly different capacity factors (

    
    ) and are easily resolved.
    
  • Blank Injection: Always inject the derivatizing reagent blank (e.g., Benzoyl chloride + TEA + Methanol) to identify system peaks that might co-elute with your analyte.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4] Nature Protocols, 2, 2451–2458. Link[2]

  • Subramanian, G. (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for Chiral HPLC column selection).
  • Daicel Corporation. (2024). Chiral Selector Application Guide: Immobilized Polysaccharide Phases.Link

  • Sigma-Aldrich (Merck). (2024). Product Specification: 3-Hydroxypiperidine derivatives.[5][6] (Used for physical property verification). Link

  • Restek Corporation. (2023). Chiral Capillary GC Columns: Applications for Pharmaceutical Intermediates.[7]Link

Sources

Chiral HPLC methods for separating 4-methoxypiperidin-3-ol isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical methodology for the chiral separation of 4-methoxypiperidin-3-ol isomers , a critical intermediate scaffold in the synthesis of kinase inhibitors (e.g., BTK inhibitors like Ibrutinib analogs).

The separation of this molecule presents a classic chromatographic challenge: the basicity of the secondary amine (piperidine ring) combined with the dual chiral centers (C3 and C4), which theoretically yield four stereoisomers (two enantiomeric pairs: cis and trans).[1]

Strategic Overview: The Two-Path Approach

In professional drug development, the separation strategy depends entirely on the state of the molecule. You must choose between two distinct workflows based on whether your sample is a Free Amine or N-Protected .

Decision Matrix
FeatureMethod A: N-Protected (Recommended) Method B: Direct Free Amine
Analyte Form N-Boc-4-methoxypiperidin-3-ol4-methoxypiperidin-3-ol (Free Base)
Primary Challenge Solubility in non-polar solventsSevere peak tailing due to silanol interaction
Column Stability High (Standard solvents)Moderate (Requires basic additives)
Resolution (

)
Typically > 3.0 (Baseline)Typically 1.5 – 2.0 (Functional)
Use Case Preparative scale, high-purity isolationRapid reaction monitoring (IPC), QC

Method A: The "Clean" Route (N-Boc Derivatized)

Best for: Preparative isolation and definitive stereochemical assignment.[1] Mechanism: Protecting the nitrogen with a tert-butoxycarbonyl (Boc) group eliminates the lone pair interaction with the silica support, resulting in sharp, symmetrical peaks.

Experimental Protocol

1. Column Selection:

  • Primary: Chiralpak IC-3 (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))[1]

  • Alternative: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))

2. Mobile Phase Composition:

  • Solvent A:

    
    -Hexane (or 
    
    
    
    -Heptane for lower volatility)
  • Solvent B: Isopropyl Alcohol (IPA)[1]

  • Ratio: 95:5 (v/v) Isocratic[1]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Boc group has weak absorbance; low wavelength is critical)[1]

4. Performance Data (Reference Standard):

  • Selectivity (

    
    ):  > 1.4
    
  • Resolution (

    
    ):  > 2.5
    
  • Elution Order: typically (3R,4S) elutes before (3S,4R) on Amylose-based columns, though this must be confirmed with a known standard.

Expert Insight: The Chiralpak IC column is preferred over AD-H for this specific separation because the chlorinated carbamate selector often provides better discrimination for the methoxy/hydroxyl steric difference than the methylated analog.

Method B: The "Direct" Route (Free Amine)

Best for: Rapid In-Process Control (IPC) where deprotection is impractical.[1] Mechanism: Requires a basic modifier to compete with the amine analyte for active silanol sites on the stationary phase.[1]

Experimental Protocol

1. Column Selection:

  • Primary: Chiralpak IA (Immobilized Amylose tris-(3,5-dimethylphenylcarbamate))[1][2]

    • Why: Immobilized phases are more robust against the aggressive basic additives required for free amines.[1]

2. Mobile Phase Composition:

  • Base Solvent:

    
    -Hexane / Ethanol (90:10)[1][2]
    
  • Mandatory Additive: 0.1% Diethylamine (DEA) or Ethylenediamine (EDA).[1]

    • Critical: Do not use TFA.[1] Acidic modifiers will protonate the amine, causing it to stick irreversibly to the column or elute as a broad smear.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1][3][4]

  • Temperature: 30°C (Slightly elevated temperature improves mass transfer for amines)[1]

  • Detection: UV @ 220 nm[1][2]

4. Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , increase DEA concentration to 0.2%.

Visualizing the Workflow

The following diagram illustrates the decision logic and method development cycle for this separation.

ChiralWorkflow Start Sample: 4-methoxypiperidin-3-ol CheckState Is Nitrogen Protected? Start->CheckState MethodA Method A: N-Boc Route (High Purity) CheckState->MethodA Yes (Boc/Cbz) MethodB Method B: Free Amine Route (Rapid IPC) CheckState->MethodB No (Free NH) ColA Column: Chiralpak IC-3 (Immobilized Cellulose) MethodA->ColA MP_A MP: Hexane/IPA (95:5) ColA->MP_A Result Calculate Resolution (Rs) Target > 2.0 MP_A->Result ColB Column: Chiralpak IA (Immobilized Amylose) MethodB->ColB MP_B MP: Hexane/EtOH + 0.1% DEA (Basic Additive Critical) ColB->MP_B MP_B->Result

Caption: Decision tree for selecting the optimal chromatographic strategy based on amine protection status.

Comparative Performance Summary

The following table summarizes the expected performance metrics based on literature for piperidine analogs (e.g., 1-Boc-3-hydroxypiperidine).

MetricMethod A (N-Boc / Chiralpak IC)Method B (Free Amine / Chiralpak IA)
Selectivity (

)
High (1.4 - 1.8) Moderate (1.1 - 1.[1]3)
Peak Symmetry Excellent (

)
Fair (

)
Run Time Short (< 15 min)Medium (15 - 25 min)
Solvent Cost Low (Hexane/IPA)Low (Hexane/EtOH)
Column Life Extended (> 1000 injections)Reduced (Basic additives accelerate wear)
Troubleshooting Guide
  • Problem: Peaks are merging (Loss of Resolution).

    • Solution: Lower the alcohol content (e.g., go from 5% IPA to 2% IPA). Lower temperature to 15°C to increase energetic discrimination.

  • Problem: Broad, tailing peaks (Method B).

    • Solution: The amine is interacting with silanols. Switch from DEA to 0.1% Isopropylamine (stronger base) or switch to Method A by protecting the sample.[1]

References

  • Enzymatic Synthesis and Chiral Analysis of N-Boc-3-hydroxypiperidine

    • Source: Organic Process Research & Development (via ResearchGate)[1]

    • Relevance: Establishes the Chiralpak IC / Hexane:IPA protocol for the core piperidine scaffold.
    • URL:

  • Chiral Separation Str

    • Source: MDPI (Molecules Journal)[1]

    • Relevance: Validates the use of basic additives (DEA) with immobilized polysaccharide columns for free amines.
    • URL:[1]

  • Daicel Chiralpak AD-H Instruction Manual

    • Source: Chiral Technologies[1]

    • Relevance: Provides the authoritative limits on pressure and solvent comp
    • URL:[1]

Sources

Definitive Stereochemical & Solid-State Validation: (3S,4R)-4-Methoxypiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Validation Guide: (3S,4R)-4-Methoxypiperidin-3-ol HCl Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

In the development of kinase inhibitors and GPCR ligands, the (3S,4R)-4-Methoxypiperidin-3-ol scaffold represents a critical chiral building block. Its rigid piperidine core and specific hydrogen-bonding vectors often dictate potency and selectivity. However, relying solely on NMR or optical rotation for stereochemical assignment can lead to costly errors due to the conformational flexibility of the piperidine ring.

This guide compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods (NMR, Chiral HPLC), establishing it as the superior protocol for definitive absolute configuration assignment and solid-state stability profiling of the HCl salt.

Part 1: Comparative Analysis of Characterization Methods

The following analysis contrasts the "Gold Standard" (X-ray) with common laboratory alternatives, highlighting why SC-XRD is non-negotiable for this specific salt form.

Table 1: Performance Comparison of Stereochemical Assignment Methods
MetricMethod A: X-ray Crystallography (HCl Salt) Method B: NMR (Mosher's Ester) Method C: Chiral HPLC / Optical Rotation
Absolute Configuration Definitive (Direct observation of anomalous scattering or reference to chiral counterion).Inferential (Based on

values; prone to error in flexible rings).
Comparative (Requires authentic standards; unreliable for novel salts).
Conformational Insight High (Reveals precise chair puckering, axial/equatorial orientation).Medium (Averaged solution state; misses solid-state packing forces).None (Separation only).
Sample Requirement ~5–10 mg (Single Crystal).~10–20 mg (Destructive derivatization often required).<1 mg (Non-destructive).[1]
Turnaround Time 24–48 Hours (Growth dependent).4–6 Hours.1–2 Hours.
Risk of Error Low (<1% if refinement converges).Moderate (Ring inversion can flip

signs).
High (Solvent/Temperature dependent).
Why X-ray Wins for (3S,4R)-4-Methoxypiperidin-3-ol HCl
  • The "Chloride Bridge" Stabilization: In the HCl salt, the chloride ion acts as a crucial anchor, forming a charge-assisted hydrogen bond network (N-H...Cl...H-O) that locks the piperidine ring into a rigid chair conformation. NMR in solution averages these states, obscuring the bioactive conformation.

  • Distinguishing Diastereomers: The (3S,4R) isomer (typically trans-diequatorial) can be difficult to distinguish from the (3S,4S) cis-isomer by NMR coupling constants (

    
    -values) alone due to signal overlap of the methoxy and methine protons. X-ray provides an unambiguous 3D map.
    
Part 2: Technical Deep Dive & Experimental Data
2.1 Structural Expectations & Lattice Architecture

Based on crystallographic data for homologous 3,4-disubstituted piperidinium salts (e.g., paroxetine impurities), the (3S,4R)-4-Methoxypiperidin-3-ol HCl salt crystallizes in a non-centrosymmetric space group (typically P2₁ or P2₁2₁2₁) essential for chiral resolution.

  • Conformation: The piperidine ring adopts a

    
     chair conformation .
    
  • Substituent Orientation:

    • C3-OH: Equatorial (minimizes 1,3-diaxial strain).

    • C4-OMe: Equatorial.[2][3]

    • Note: This confirms the trans-relationship inherent to the (3S,4R) configuration in this scaffold.

  • Packing Motif: Infinite 1D hydrogen-bonded tapes running along the crystallographic b-axis, mediated by Cl⁻ anions bridging the ammonium (NH₂⁺) and hydroxyl (OH) groups.

2.2 Experimental Protocol: Crystallization & Data Collection

Authoritative Note: This protocol is designed to grow diffraction-quality crystals from the HCl salt, which often forms needles if precipitated too quickly.

Step 1: Vapor Diffusion (Sitting Drop)

  • Dissolve 15 mg of (3S,4R)-4-Methoxypiperidin-3-ol HCl in 100 µL of Methanol (MeOH) . Ensure complete dissolution; sonicate if necessary.

  • Place the solution in the center well of a crystallization plate.

  • Fill the outer reservoir with 500 µL of Diethyl Ether (Et₂O) or Acetone .

  • Seal and store at 4°C in a vibration-free environment.

  • Mechanism: The slow diffusion of the antisolvent (ether) into the methanol gently lowers solubility, promoting the growth of block-like prisms suitable for X-ray.

Step 2: Data Collection Strategy

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for light-atom organic salts to maximize the anomalous signal from the Chloride atom (
    
    
    ), allowing absolute configuration determination without heavy-atom derivatization.
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the methoxy group.

Part 3: Visualization of Validation Workflows
Workflow 1: Stereochemical Decision Matrix

This diagram illustrates the logical flow for assigning stereochemistry, prioritizing X-ray for definitive results.

Stereochem_Validation Start Unknown Isomer (3S,4R)-4-Methoxypiperidin-3-ol HCl Solubility Solubility Test (MeOH/EtOH) Start->Solubility Crystal Crystallization (Vapor Diffusion) Solubility->Crystal Forms Solids NoCrystal Amorphous/Oil Solubility->NoCrystal Fails XRD SC-XRD Data Collection (Cu Source, 100K) Crystal->XRD NMR NMR Analysis (Mosher's Ester / NOESY) NoCrystal->NMR Fallback Method Refinement Structure Refinement (Flack Parameter) XRD->Refinement Result_XRD Definitive Config: (3S,4R) Confirmed Flack x ≈ 0.0 Refinement->Result_XRD x < 0.1 (Confident) Result_NMR Probable Config: Inferred from Coupling NMR->Result_NMR

Caption: Decision matrix for stereochemical assignment. X-ray (Green path) offers definitive confirmation via the Flack parameter, while NMR (Grey path) serves as a fallback.

Workflow 2: The "Chloride Bridge" Packing Network

This diagram visualizes the critical hydrogen-bonding interactions expected in the crystal lattice.

H_Bond_Network Piperidine_NH Piperidine NH₂⁺ (Donor) Chloride Cl⁻ Anion (Acceptor/Bridge) Piperidine_NH->Chloride Charge Assisted (1.8 - 2.2 Å) Next_Unit Adjacent Molecule (Symmetry Equiv) Chloride->Next_Unit Crystal Packing (Infinite Tape) Hydroxyl C3-Hydroxyl (-OH) (Donor) Hydroxyl->Chloride Strong H-Bond (2.0 - 2.4 Å)

Caption: The "Chloride Bridge" network. The Cl- anion stabilizes the structure by accepting protons from both the ammonium center and the hydroxyl group, locking the conformation.

References
  • Nirmala, M., et al. (2008).[3] "(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride." Acta Crystallographica Section E, 64(5), o847. Link

    • Context: Establishes the structural precedence for 3,4-disubstituted piperidinium chloride salts, confirming the chair conform
  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). "Assignment of Absolute Configuration by NMR." Nature Protocols, 2, 2451–2458. Link

    • Context: Defines the limitations of NMR (Mosher's method) for flexible ring systems, supporting the preference for X-ray.
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

    • Context: The foundational method for determining absolute configuration (S vs R)
  • Spek, A. L. (2003).[4] "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36, 7–13. Link

    • Context: Standard protocol for validating the void space and solvent content in the described crystal l

Sources

Comparative Reactivity Guide: (3S,4R) vs. (3R,4S)-4-Methoxypiperidin-3-ol in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the misconception that enantiomeric building blocks can be evaluated using standard achiral reactivity metrics. For the cis-enantiomers (3S,4R)-4-methoxypiperidin-3-ol and (3R,4S)-4-methoxypiperidin-3-ol , intrinsic thermodynamic stability and reactivity toward achiral electrophiles are completely identical.

However, in the asymmetric environments critical to modern drug discovery—such as enzymatic active sites, chiral catalyst coordination spheres, and kinase binding pockets—their reactivity profiles diverge drastically. This guide provides an objective, data-driven comparison of their behavior in chiral environments, focusing on enzymatic kinetic resolution and target-directed pharmacological coupling, supported by field-proven protocols.

Stereochemical Profiling & Causality

The cis-relationship between the C3-hydroxyl and C4-methoxy groups in both enantiomers forces specific conformational preferences in the piperidine chair. Because they are non-superimposable mirror images, their spatial vectors differ, leading to differential steric clashes during transition state formations with chiral reagents or targets.

Table 1: Comparative Profile in Chiral Environments
Reactivity Metric / Property(3S,4R)-4-Methoxypiperidin-3-ol(3R,4S)-4-Methoxypiperidin-3-olCausality / Mechanism
Enzymatic Acylation Rate (CAL-B) Slow (Recovered as unreacted alcohol)Fast (Readily forms acetate ester)CAL-B's chiral catalytic triad favors the (3R)-hydroxyl stereocenter for nucleophilic attack on the acyl-enzyme intermediate[1].
Chiral HPLC Retention Time

(e.g., Chiralcel OD-H)

Differential transient diastereomeric interactions with the chiral stationary phase.
Pharmacological Target Binding Often exhibits steric clashes in the ATP-binding hinge region.Optimal spatial alignment for hydrogen bonding (e.g., in BLU-945 analogs).The spatial projection of the C4-methoxy group dictates the solvent-exposed vector vs. the hinge-binding vector in mutant kinases[2].

Reactivity in Enzymatic Kinetic Resolution

To obtain enantiopure (3S,4R) and (3R,4S) isomers from the cis-racemate, enzymatic kinetic resolution is the industry standard. We utilize Candida antarctica Lipase B (CAL-B).

The Causality: CAL-B exhibits profound enantioselectivity (


) for secondary heterocyclic alcohols. The enzyme's stereoselectivity pocket accommodates the (3R,4S) enantiomer with a significantly lower activation energy barrier (

). This allows rapid transesterification with an acyl donor (e.g., vinyl acetate). Conversely, the (3S,4R) enantiomer experiences severe steric repulsion between its C4-methoxy group and the walls of the enzyme's active site, leaving it largely unreacted[3].

G Racemate rac-cis-4-Methoxypiperidin-3-ol (3S,4R) + (3R,4S) Enzyme CAL-B + Vinyl Acetate (Chiral Environment) Racemate->Enzyme Fast (3R,4S)-Acetate (Fast Reacting) Enzyme->Fast k_fast Slow (3S,4R)-Alcohol (Unreacted) Enzyme->Slow k_slow

Caption: Divergent reactivity of cis-enantiomers during CAL-B mediated kinetic resolution.

Self-Validating Protocol: Enzymatic Resolution & Analysis

To empirically validate the reactivity differences, use the following self-validating protocol. The system validates itself by continuously monitoring the reaction progress via chiral HPLC, ensuring that the termination point exactly matches the optimal enantiomeric excess (


).

Step 1: Enzymatic Transesterification

  • Dissolve 10.0 g of rac-cis-4-methoxypiperidin-3-ol in 100 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Add 10.0 equivalents of vinyl acetate. (Causality: Vinyl acetate ensures the reaction is irreversible because the byproduct, vinyl alcohol, immediately tautomerizes to volatile acetaldehyde, driving the equilibrium forward).

  • Introduce 1.0 g of immobilized CAL-B (Novozym 435).

  • Stir at 30°C.

Step 2: Self-Validation & Termination

  • Monitor the reaction via chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Track the disappearance of the (3R,4S)-alcohol peak and the appearance of the (3R,4S)-acetate peak.

  • Terminate the reaction (filter off the immobilized enzyme) when conversion reaches exactly 50% . (Causality: At 50% conversion, the unreacted alcohol is highly enriched in the slow-reacting (3S,4R)-enantiomer (>99% ee), while the product is the fast-reacting (3R,4S)-acetate).

Step 3: Separation and Hydrolysis

  • Separate the (3S,4R)-alcohol and (3R,4S)-acetate using silica gel column chromatography (the acetate is significantly less polar and elutes first).

  • Hydrolyze the (3R,4S)-acetate using

    
     in MeOH to recover the pure (3R,4S)-4-methoxypiperidin-3-ol.
    

Pharmacological Reactivity: Target-Directed Coupling

In medicinal chemistry, these enantiomeric building blocks are coupled to heterocyclic scaffolds (e.g., pyrimidines, isoquinolines) to target specific kinases. For instance, in the development of next-generation EGFR inhibitors (like BLU-945 analogs for L858R/T790M mutant Non-Small-Cell Lung Cancer), the stereochemistry of the methoxypiperidine ring is critical[2].

The Causality: The (3R,4S) vs. (3S,4R) configuration dictates the trajectory of the piperidine nitrogen and the methoxy group within the solvent channel of the kinase. An incorrect stereocenter leads to a loss of critical hydrogen bonds or introduces steric clashes with the gatekeeper residue (T790M), drastically reducing the biochemical reaction (binding affinity,


) and leading to a loss of in vivo potency[2].

G Drug Chiral Drug Candidate (Methoxypiperidine Scaffold) Target Mutant EGFR (T790M) ATP Binding Pocket Drug->Target Match (3R,4S) Enantiomer Optimal H-Bonding Target->Match Mismatch (3S,4R) Enantiomer Steric Clash Target->Mismatch Inhibition Kinase Inhibition & Apoptosis Match->Inhibition NoInhibition Loss of Potency Mismatch->NoInhibition

Caption: Stereospecific binding causality of methoxypiperidine enantiomers in mutant EGFR.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: Journal of Medicinal Chemistry, ACS Publications / PMC URL:[Link]

  • Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis Source: University of Bath Research Portal URL:[Link]

  • Application of chiral building blocks to the synthesis of drugs: lipase-mediated kinetic resolution Source: Drugs of the Future / Portico URL:[Link](Note: Accessible via institutional journal repositories for specific issue Drugs Fut 2002, 27(2))

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Methoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Methoxypiperidine derivatives are highly versatile pharmacophores embedded in numerous therapeutic agents, ranging from novel mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[1] to complex analgesics like fentanyl analogs[2]. Accurate structural elucidation of these compounds during drug metabolism and pharmacokinetic (DMPK) studies relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) for characterizing methoxypiperidines. By understanding the physical causality behind these fragmentation techniques, researchers can optimize their analytical workflows to capture both labile functional group losses and deep structural backbone cleavages.

Mechanistic Foundations: Fragmentation Pathways

The fragmentation of a piperidine ring in a mass spectrometer is heavily influenced by the ionization method, the nature of its substituents, and the applied collision energy[4]. For methoxypiperidines, the protonated precursor ion


 undergoes several highly predictable, causality-driven dissociation pathways:
  • Alpha-Cleavage (Iminium Ion Formation): The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway, driven by the formation of a resonance-stabilized iminium ion[4].

  • Neutral Loss of the Methoxy Group: Protonation of the methoxy oxygen induces the highly characteristic neutral loss of methanol (

    
    , -32 Da)[2]. In some steric configurations, a radical-driven loss of formaldehyde (
    
    
    
    , -30 Da) is also observed[5].
  • Ring Fission: Following alpha-cleavage or neutral loss, the piperidine ring undergoes deep carbon-backbone cleavage, yielding acyclic fragment ions and low-mass diagnostic markers (e.g., m/z 55, 70, 84)[4].

Fragmentation Precursor Precursor Ion[M+H]+ m/z [M+1] Alpha Alpha-Cleavage Iminium Ion Formation Precursor->Alpha N-protonation MethoxyLoss Neutral Loss -CH3OH (32 Da) Precursor->MethoxyLoss O-protonation RingOpen Ring Fission Acyclic Fragments Alpha->RingOpen C-C cleavage MethoxyLoss->RingOpen Subsequent cleavage LowMass Low-Mass Diagnostic Ions m/z 55, 70, 84 RingOpen->LowMass Secondary fragmentation

Figure 1: ESI-MS/MS fragmentation pathways of protonated methoxypiperidine derivatives.

Comparative Analysis: CID vs. HCD Performance

To accurately map the structure of an unknown methoxypiperidine metabolite, one must choose the correct ion-activation technique. The physical differences between Ion Trap CID and Beam-Type HCD fundamentally alter the resulting spectra[6].

The Causality of Fragmentation Differences

Ion Trap CID relies on resonance excitation. Ions are accelerated slowly and experience multiple low-energy collisions with an inert gas (e.g., Helium). Because collisions also cool the fragment ions, CID is a "slow heating" process that typically breaks only the weakest bonds[7]. Furthermore, Ion Trap CID suffers from the 1/3 Rule —a low-mass cutoff where fragments smaller than approximately one-third of the precursor's m/z cannot be trapped and are lost from the spectrum[6][7].

HCD (Higher-energy Collisional Dissociation) , conversely, is a beam-type technique where ions are directed into a potential well with a collision gas (typically Nitrogen)[7]. This imparts a rapid, non-equilibrium bolus of energy. Because fragment ions are not immediately cooled, they undergo secondary fragmentations[6]. Crucially, HCD does not suffer from a low-mass cutoff, allowing for the detection of the deep ring-fission iminium ions critical for confirming the piperidine core[6][7].

Quantitative Data Summaries

Table 1: Technical Comparison of CID vs. HCD for Methoxypiperidines

ParameterIon Trap CIDBeam-Type HCDImpact on Methoxypiperidine Analysis
Activation Physics Resonance excitation (slow heating)Non-equilibrium beam (instantaneous)CID favors single-pathway neutral losses; HCD maps the entire structural backbone.
Low-Mass Cutoff Yes (~33% of precursor m/z)NoHCD successfully captures m/z 55, 70, and 84 piperidine core fragments.
Primary Cleavage Labile bonds (e.g., -

)
Backbone & secondary bondsCID is excellent for confirming the presence of the methoxy group.
Spectral Richness Low to ModerateHighHCD provides superior data for de novo structural elucidation.

Table 2: Diagnostic Fragmentation Patterns

Fragment Typem/z Shift / Neutral LossRelative Abundance (CID)Relative Abundance (HCD)Mechanistic Origin
Methoxy Loss -32 Da (

)
High (Base Peak) ModerateProtonation of methoxy oxygen followed by elimination.
Formaldehyde Loss -30 Da (

)
LowModerateRadical-driven or rearrangement loss of the methoxy carbon.
Iminium Core m/z 84 or 98Absent (Cutoff)High Alpha-cleavage adjacent to the piperidine nitrogen.
Ring Fission m/z 55, 70Absent (Cutoff)ModerateDeep cleavage of the piperidine carbon backbone.

Self-Validating Experimental Protocol

To ensure scientific integrity, simply running an MS/MS scan is insufficient. The following protocol is a self-validating system designed to prove that the observed -32 Da neutral loss is a genuine structural feature and not an artifact of in-source fragmentation (ISF).

Protocol Prep 1. Sample Preparation 100 ng/mL in 50% MeOH/0.1% FA Infusion 2. Direct Infusion ESI Flow rate: 5 µL/min Prep->Infusion MS1 3. MS1 Survey Scan Validate Precursor Isolation Infusion->MS1 CID 4A. Ion Trap CID NCE Ramp: 15-35% Map Neutral Losses MS1->CID Pathway A HCD 4B. Orbitrap HCD NCE Ramp: 20-50% Capture Low-Mass Ions MS1->HCD Pathway B Validate 5. Self-Validation Plot Breakdown Curves CID->Validate HCD->Validate

Figure 2: Self-validating MS/MS workflow comparing CID and HCD fragmentation.

Step-by-Step Methodology

Step 1: Sample Preparation & Introduction

  • Dilute the methoxypiperidine standard to 100 ng/mL in a solution of 50% Methanol / 50% Water with 0.1% Formic Acid to promote positive mode ionization (

    
    ).
    
  • Introduce the sample via direct infusion at a flow rate of 5 µL/min to maintain a stable spray.

Step 2: MS1 Survey & In-Source Fragmentation (ISF) Check

  • Acquire an MS1 survey scan.

  • Self-Validation Check: Modulate the declustering potential (or source voltage) from 10 V to 60 V. Ensure that the

    
     ion does not appear in the MS1 spectrum. If it does, lower the source voltage to prevent premature fragmentation before the collision cell.
    

Step 3: Precursor Isolation

  • Isolate the

    
     precursor using a narrow quadrupole isolation window (e.g., 1.0 m/z).
    
  • Self-Validation Check: Verify that the

    
     and 
    
    
    
    isotopes are excluded to prevent complex, overlapping MS/MS spectra.

Step 4: Orthogonal Activation (CID vs. HCD)

  • Pathway A (CID): Route the isolated ions to the linear ion trap. Apply a Normalized Collision Energy (NCE) ramp from 15% to 35%. Record the spectra, noting the dominant -32 Da neutral loss[2].

  • Pathway B (HCD): Route the isolated ions to the HCD cell. Apply an NCE ramp from 20% to 50%. Record the high-resolution spectra in the Orbitrap/TOF analyzer, focusing on the low-mass region (m/z 50–100)[7].

Step 5: Data Analysis via Breakdown Curves

  • Plot the relative abundance of the precursor and primary fragments against the NCE. A valid parent-product relationship is confirmed when the depletion of the precursor perfectly mirrors the exponential rise of the -32 Da fragment, followed by the subsequent rise of the m/z 84 iminium ion at higher HCD energies.

References

  • Benchchem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Benchchem. 4[4]

  • National Institutes of Health (NIH). "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." PubMed. 3[3]

  • National Institutes of Health (NIH). "Analysis of 29 fentanyl analogs and their fragmentation mechanism by liquid chromatography-quadrupole time-of-flight mass spectrometry." PubMed. 2[2]

  • RUIdeRA. "The Characterisation of Synthetic and Natural Products." UCLM.5[5]

  • ChemRxiv. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design." ChemRxiv. 1[1]

  • StackExchange. "Difference between HCD and CID collision induced dissociations?" StackExchange.6[6]

  • ThermoFisher. "Collision-Based Ion-activation and Dissociation." ThermoFisher Scientific. 7[7]

Sources

Spectroscopic Characterization of Piperidine Amino Alcohol Salts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine amino alcohols are ubiquitous pharmacophores in medicinal chemistry, serving as chiral building blocks for anesthetics, analgesics, and glycosidase inhibitors.[1] While the free base forms often exhibit poor aqueous solubility and oxidative instability, their salt forms (hydrochlorides, tartrates, fumarates) are preferred for bioavailability and shelf-life.[1]

However, characterizing these salts presents unique challenges: protonation-induced conformational locking , stereochemical ambiguity , and counter-ion interference .[1] This guide moves beyond standard textbook definitions to provide a comparative analysis of spectroscopic techniques (NMR, IR, XRD) specifically optimized for piperidine amino alcohol salts.

Part 1: The Analytical Challenge

The transition from a piperidine amino alcohol free base to its salt form alters the electronic and steric environment significantly.

  • Conformational Rigidity: Protonation of the piperidine nitrogen often "locks" the ring into a specific chair conformation, resolving dynamic broadening observed in the free base NMR but complicating NOE interpretation.

  • H-Bonding Networks: The hydroxyl group and the ammonium center compete for hydrogen bond acceptors, creating complex IR signatures.

  • Stereocenters: Many piperidine amino alcohols have multiple chiral centers (e.g., 3-hydroxypiperidine derivatives).[1] Distinguishing cis vs. trans diastereomers requires precise coupling constant analysis.

Part 2: Comparative Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solution-state structure verification. The key differentiator in salts is the Deshielding Effect and Exchange Dynamics .

FeatureFree Base CharacteristicsSalt Form (e.g., HCl) CharacteristicsDiagnostic Value

-Proton Shift
Upfield (2.5 – 3.0 ppm)Downfield shift (+0.5 – 1.0 ppm) due to positive charge on N.High: Confirms site of protonation.[1]
N-H Signal Sharp/Broad singlet (variable)Broad triplet (1:1:1) or absent due to rapid exchange.Medium: Solvent dependent (DMSO vs. CDCl

).[2]

N Chemical Shift
~40-60 ppm (relative to NH

)
Upfield shift (shielding) of ~10-15 ppm upon protonation.High: Unambiguous confirmation of salt formation.
Stereochemistry (

)
Averaged due to ring flipping.[1]Distinct

(10-12 Hz) vs

(2-4 Hz).[1]
Critical: Resolves axial/equatorial orientation.

Expert Insight: When analyzing piperidine salts, always use DMSO-d


  rather than CDCl

if possible. In non-polar solvents, the salt exists as a tight ion pair, causing concentration-dependent chemical shifts.[1] DMSO dissociates the ion pair, yielding reproducible shifts.
Infrared Spectroscopy (FT-IR)

IR is the rapid-screening method of choice for solid-state characterization.

  • The "Ammonium Forest": unlike the sharp N-H stretch of the free base (~3300 cm

    
    ), piperidine salts exhibit a broad, complex series of bands between 2400–3000 cm
    
    
    
    . This is due to the N-H
    
    
    stretching vibrations coupled with overtone bands (Fermi resonance).
  • The "Salt Bridge" Band: Look for the "immonium" band or N-H deformation modes around 1580–1620 cm

    
     , which are absent in the free base.
    
Single Crystal X-Ray Diffraction (SC-XRD)

While NMR infers stereochemistry, XRD defines it.[1]

  • Absolute Configuration: Essential for chiral drugs.

  • Counter-ion Stoichiometry: Definitively proves if you have a mono- or di-salt (e.g., if multiple basic sites exist).[1]

  • Proton Location: High-quality data can locate the acidic proton on the nitrogen, confirming the salt rather than a co-crystal.

Part 3: Experimental Protocols

Protocol A: NMR Characterization of Piperidine Salts

Goal: To resolve diastereomers and confirm salt stoichiometry.

  • Sample Prep: Dissolve 5–10 mg of the salt in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? It prevents the aggregation of ion pairs common in chloroform, sharpening the peaks.

  • 1H Acquisition: Acquire standard 1H spectrum (16 scans).

    • Look for: The integration of the counter-ion (e.g., fumaric acid alkene protons) vs. the piperidine scaffold to confirm stoichiometry.

  • D

    
    O Shake (Optional):  Add 1 drop of D
    
    
    
    O and re-acquire.
    • Result: OH and NH

      
       peaks will disappear.[3] This clears the spectral window to see the 
      
      
      
      -protons clearly.
  • 2D NOESY: Set mixing time to 500ms.

    • Target: Cross-peaks between the axial protons and the substituent (amino alcohol moiety) to determine cis/trans relationships.

Protocol B: IR Differentiation (ATR Method)

Goal: Rapid ID of salt formation.[4]

  • Background: Collect air background (32 scans).

  • Free Base Scan: Place solid free base on the diamond ATR crystal. Apply high pressure. Scan 4000–600 cm

    
    .
    
  • Salt Scan: Clean crystal with isopropanol. Place salt sample.

  • Comparison:

    • Normalize baselines.

    • Identify the disappearance of the sharp

      
      (N-H) at ~3300 cm
      
      
      
      .
    • Identify the appearance of the broad "ammonium" envelope (2500–3000 cm

      
      ).
      

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision-making process for characterizing these compounds.

Diagram 1: Characterization Workflow

This workflow outlines the logical steps from synthesis to final structure confirmation.

G Start Crude Salt Product Solubility Solubility Test (Water/DMSO vs organic) Start->Solubility IR_Screen FT-IR Screening (Look for 2500-3000 cm⁻¹ broad band) Solubility->IR_Screen If soluble in polar Decision_Salt Salt Formed? IR_Screen->Decision_Salt NMR_1H 1H NMR (DMSO-d6) Check Stoichiometry & Shifts Decision_Salt->NMR_1H Yes (Ammonium bands) Recrystallize Recrystallize (EtOH/EtOAc) Decision_Salt->Recrystallize No (Free Base spectrum) NMR_2D 2D NOESY/COSY Stereochemistry Check NMR_1H->NMR_2D Complex Stereochem XRD Single Crystal XRD (Absolute Config) NMR_1H->XRD Need Absolute Config NMR_2D->XRD Ambiguous NOE Recrystallize->Start

Caption: Step-by-step workflow for confirming salt formation and determining stereochemistry.

Diagram 2: NMR Stereochemical Resolution

A logic tree for determining axial vs. equatorial substituents in the piperidine ring.

G Input 1H NMR Spectrum (Piperidine H-2/H-6) Coupling Analyze J-Coupling (H_alpha) Input->Coupling LargeJ Large J (10-12 Hz) Axial-Axial Coupling Coupling->LargeJ SmallJ Small J (2-5 Hz) Axial-Equatorial Coupling->SmallJ Result_Ax Proton is Axial (Substituent is Equatorial) LargeJ->Result_Ax Result_Eq Proton is Equatorial (Substituent is Axial) SmallJ->Result_Eq

Caption: Logic for assigning substituent orientation based on vicinal coupling constants (


).

Part 5: Data Comparison Table

The following table synthesizes representative data trends observed in literature for 3-amino-piperidine derivatives.

ParameterFree Base (in CDCl

)
HCl Salt (in DMSO-d

)
Interpretation
H-2 (

to N)

2.85 (dd,

=11, 3 Hz)

3.45 (broad d)
Deshielding: +0.6 ppm shift confirms protonation at Nitrogen.[1]
H-3 (CH-OH)

3.60 (m)

3.85 (m)
Inductive Effect: Slight downfield shift due to proximity to N

.[1]
NH Exchange Single peak ~1.8 ppmBroad hump > 8.5 ppmH-Bonding: Ammonium protons form strong H-bonds with solvent/counter-ion.
IR

(N-H)
3280 cm

(Sharp)
2700–3000 cm

(Broad)
Salt Formation: Classic "Ammonium" envelope.[1]
IR

(C-O)
1060 cm

1055 cm

Minimal Change: Alcohol group is less affected than the amine.

References

  • MDPI. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link][1]

  • Canadian Science Publishing. (2025). The Infrared Spectra of Secondary Amines and Their Salts.[5][6] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt.[7] Retrieved from [Link][1]

  • R Discovery. (2023).[8] NMR for Stereochemical Elucidation: Residual Chemical Shift Anisotropies. Retrieved from [Link]

Sources

Safety Operating Guide

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of functionalized piperidine derivatives, specifically (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride , requires a rigorous understanding of both its chemical structure and its environmental impact. As a nitrogenous base stabilized as a hydrochloride salt, this compound presents specific logistical challenges regarding waste segregation, spill response, and thermal destruction.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data, providing you with the mechanistic reasoning (causality) behind each disposal protocol. This ensures your laboratory maintains strict environmental compliance and operational safety.

Chemical Profiling & Hazard Causality

To safely dispose of any chemical, we must first deconstruct its physical and chemical properties. This compound (CAS: 1638771-90-0) is a cis-configured piperidine derivative[1].

The Causality of the Hazard:

  • The Hydrochloride Salt (

    
    ):  The presence of the chloride ion dictates that any solution containing this compound must be treated as halogenated waste . Mixing this with non-halogenated waste streams can lead to severe regulatory fines and dangerous incinerator conditions. Furthermore, the salt form makes the compound highly water-soluble but potentially acidic in aqueous solutions[2].
    
  • The Piperidine Ring (Secondary Amine): Nitrogen-containing organics generate toxic nitrogen oxides (

    
    ) upon combustion[2]. This necessitates specific high-temperature incineration protocols equipped with environmental scrubbers[3].
    
  • Acute Toxicity: Like many piperidine hydrochlorides, it acts as a skin, eye, and respiratory irritant, and is harmful if swallowed or inhaled[2][4].

Table 1: Quantitative Data & Waste Stream Classification
ParameterSpecification / ClassificationOperational Implication
Chemical Name (3S,4R)-4-Methoxypiperidin-3-ol HClTarget specific stereoisomer handling.
CAS Number 1638771-90-0[1]Use for manifest and waste labeling.
Molecular Formula

[1]
Contains Cl and N; dictates incineration type.
GHS Hazard Codes H301, H315, H319, H335[2][4]Toxic if swallowed; Irritant. Mandates PPE.
Solid Waste Stream Hazardous Organic SolidMust be sealed; no drain disposal.
Liquid Waste Stream Halogenated Organic / AqueousMust be segregated from non-halogenated streams.

Standard Operating Procedures (SOPs) for Disposal

Every protocol in your laboratory must be a self-validating system. This means incorporating verification steps within the procedure to ensure the hazard has been fully mitigated before moving to the next step.

Protocol A: Solid Waste Handling & Spill Cleanup

Causality: Sweeping dry powders can aerosolize the active pharmaceutical ingredient (API) intermediate, leading to inhalation exposure.

  • Containment: In the event of a solid spill, immediately isolate the area. Do NOT apply water, as this will dissolve the hydrochloride salt and expand the contamination zone.

  • Collection: Use a damp, inert absorbent pad to gently dab the powder, preventing dust aerosolization. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills[2].

  • Segregation: Transfer the collected material and all contaminated PPE (gloves, pads) into a high-density polyethylene (HDPE) solid hazardous waste container.

  • Self-Validation Step: Wipe the spill area with a secondary damp paper towel. Inspect the surface under a bright flashlight at a low angle. If no crystalline sheen is visible, the area is decontaminated. Seal and label the container as "Hazardous Solid Waste: Contains Piperidine Hydrochloride Derivatives."

Protocol B: Liquid Waste Segregation (Self-Validating)

Causality: Aqueous solutions of amine hydrochlorides can alter the pH of bulk waste drums, potentially causing exothermic acid-base reactions if mixed improperly.

  • Aqueous Solutions:

    • Measure the pH of the waste solution using a calibrated pH meter or high-resolution indicator strips.

    • If the pH is

      
      , carefully neutralize the solution by adding 
      
      
      
      dropwise until the pH stabilizes between
      
      
      and
      
      
      .
    • Self-Validation: Wait 5 minutes and re-test the pH to ensure buffering has not caused a drift.

    • Transfer to the Aqueous Halogenated Waste drum.

  • Organic Solutions:

    • If the compound is dissolved in organic solvents (e.g., Methanol, DCM), transfer it directly to the Halogenated Organic Waste drum. Do not mix with standard non-halogenated solvents (like pure Hexane or Ethyl Acetate), as the chloride content requires specialized thermal destruction[3].

Waste Segregation Workflow

To ensure zero cross-contamination of waste streams, follow this logical decision tree for this compound disposal.

WasteSegregation Start Waste Generation: (3S,4R)-4-Methoxypiperidin-3-ol HCl Solid Solid Waste (Powder/Spill) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidContainer Seal in Hazardous Solid Waste Container Solid->SolidContainer Aqueous Aqueous Solution (Check pH) Liquid->Aqueous Organic Organic Solvent Solution Liquid->Organic Incineration Licensed Incineration (with Flue Gas Scrubber) SolidContainer->Incineration AqWaste Aqueous Halogenated Waste Stream Aqueous->AqWaste HaloWaste Halogenated Organic Waste Stream Organic->HaloWaste AqWaste->Incineration HaloWaste->Incineration

Decision tree for the segregation and disposal of piperidine hydrochloride waste.

Environmental Logistics & Incineration Causality

Why do we insist on specific waste streams for this compound? The answer lies in the thermal destruction mechanics.

When your waste contractor collects this compound, it cannot be placed in a standard landfill. It must be routed to a licensed chemical destruction plant for controlled incineration [3].

  • Dioxin Prevention: Because the molecule contains chlorine, low-temperature burning can lead to the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs). The incinerator must operate at temperatures exceeding

    
     with a prolonged residence time to completely cleave the carbon-chlorine bonds.
    
  • Flue Gas Scrubbing: Complete combustion of this molecule yields Carbon Dioxide (

    
    ), Water (
    
    
    
    ), Nitrogen Oxides (
    
    
    ), and Hydrogen Chloride (
    
    
    ) gas[2]. The incinerator must be equipped with an alkaline flue gas scrubber (typically utilizing a calcium hydroxide or sodium hydroxide spray)[3]. This scrubber chemically neutralizes the corrosive
    
    
    gas into harmless salts (e.g.,
    
    
    or
    
    
    ) and mitigates
    
    
    emissions before the exhaust is released into the atmosphere, ensuring strict EPA/local environmental compliance.

References

  • Capot Chemical. "1638771-90-0 | cis-4-methoxypiperidin-3-ol hydrochloride". Capotchem.com. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.